(2-Fluoro-phenyl)-piperidin-4-yl-methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLRCFFXWWFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the structural attributes, basicity, synthesis, analytical characterization, and potential pharmacological relevance of this versatile piperidine derivative. The causality behind experimental choices and the principles of scientific integrity are emphasized throughout to provide actionable insights for laboratory applications.
Introduction
This compound, with the CAS Number 98294-54-3, is a heterocyclic ketone that has garnered significant interest as a pivotal building block in medicinal chemistry.[1][2][3] Its structure, which combines a piperidine ring with a 2-fluorobenzoyl moiety, offers a unique combination of physicochemical properties that are advantageous for the development of novel therapeutics. Notably, this compound serves as a crucial intermediate in the synthesis of quinoxaline derivatives that act as modulators of the G protein-coupled receptor 6 (GPR6), a promising target for neurodegenerative disorders.[4][5]
The strategic incorporation of a fluorine atom on the phenyl ring and the presence of the basic piperidine nitrogen are key determinants of the molecule's overall characteristics. This guide will systematically explore these features, providing a detailed analysis of its basic properties and a framework for its application in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 98294-54-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄FNO | [2][6] |
| Molecular Weight | 207.24 g/mol | [2][6] |
| Boiling Point | 312.4 ± 32.0 °C | Inferred from similar compounds |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |
| LogP (calculated) | 2.008 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Structural Elucidation
The structure of this compound features a piperidine ring, which typically adopts a chair conformation to minimize steric strain. The 2-fluorobenzoyl group is attached at the 4-position of the piperidine ring. The fluorine atom at the ortho position of the phenyl ring introduces specific electronic and steric effects that can influence the molecule's reactivity and intermolecular interactions.
Basicity and pKa Analysis
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the piperidine ring. The pKa of the conjugate acid of a substituted piperidine is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.
The fluorine atom on the phenyl ring, being highly electronegative, further contributes to this electron-withdrawing effect, albeit to a lesser extent due to its distance from the piperidine nitrogen. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the pKa of basic amines.[7][8] Therefore, the pKa of this compound is predicted to be lower than that of unsubstituted piperidine.
A study on phenacyl-piperidine derivatives showed that the pKa values can be influenced by substituents on the phenyl ring, with experimentally determined values in the range of 7.0 to 7.9.[9] This suggests that the pKa of this compound likely falls within a physiologically relevant range.
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes for 4-acylpiperidines. A common and effective method involves the Friedel-Crafts acylation of a suitably protected piperidine derivative. The following is a representative, detailed protocol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N-Protection of Piperidine-4-carboxylic acid
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.1 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
Causality: The Boc protecting group is used to prevent the secondary amine of the piperidine from interfering in the subsequent steps, particularly the Grignard reaction.
Step 2: Weinreb Amide Formation
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and triethylamine (Et₃N, 2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-Boc-piperidine-4-yl Weinreb amide.
Causality: The Weinreb amide is a stable intermediate that reacts cleanly with Grignard reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.
Step 3: Grignard Reaction
-
Dissolve the N-Boc-piperidine-4-yl Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 2-fluorophenylmagnesium bromide (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Causality: The Grignard reagent provides the 2-fluorophenyl nucleophile that attacks the carbonyl carbon of the Weinreb amide to form the desired ketone.
Step 4: Deprotection
-
Dissolve the crude N-Boc protected ketone from the previous step in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Causality: The acidic conditions cleave the Boc protecting group, yielding the free secondary amine of the final product.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the target compound.
Expected Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, with splitting patterns influenced by the fluorine substituent. The piperidine ring protons will appear in the aliphatic region, and the N-H proton will likely be a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling for the carbon attached to fluorine and its neighbors), and the aliphatic carbons of the piperidine ring.
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet or a multiplet depending on the coupling with neighboring aromatic protons, confirming the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (208.11).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch for the ketone, and C-F stretching vibrations.
Pharmacological Relevance and Mechanism of Action
This compound is a key structural motif found in potent and selective inverse agonists of the G protein-coupled receptor 6 (GPR6).[4][10][11] GPR6 is highly expressed in the medium spiny neurons of the indirect pathway in the striatum, a brain region critical for motor control.[4][11] Aberrant hyperactivity of this pathway is implicated in the motor symptoms of Parkinson's disease.
Inverse agonists of GPR6 have demonstrated the ability to normalize the activity of this neural circuit, thereby showing therapeutic potential in preclinical models of Parkinson's disease.[4][10][11] While this compound itself is an intermediate and may not possess high affinity for GPR6, its incorporation into larger molecules is crucial for achieving the desired pharmacological profile. The piperidine ring often serves as a central scaffold, allowing for the appropriate spatial orientation of other pharmacophoric elements that interact with the receptor binding pocket.
Metabolism
The metabolic fate of piperidine-containing drugs is an important consideration in drug development. The piperidine ring is relatively metabolically stable, which contributes to its prevalence in pharmaceuticals.[12] However, it can undergo metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1]
For this compound, potential metabolic pathways include:
-
N-dealkylation: If the piperidine nitrogen is substituted in a final drug molecule, N-dealkylation is a common metabolic route.[13][14]
-
Hydroxylation: Oxidation of the piperidine ring at positions alpha or beta to the nitrogen can occur.
-
Aromatic Hydroxylation: The 2-fluorophenyl ring can also be a site for hydroxylation.
The presence of the fluorine atom can influence the metabolic stability of the molecule. The high bond energy of the C-F bond often makes it resistant to cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds towards oxidative metabolism.[7][15] This can be a deliberate design strategy to enhance the metabolic stability and pharmacokinetic properties of a drug candidate.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, combined with its versatile synthetic accessibility, make it an invaluable tool for the construction of complex and pharmacologically active molecules. A thorough understanding of its basicity, reactivity, and potential metabolic profile is crucial for its effective utilization in drug discovery programs. This guide has provided a detailed, technically grounded overview to support researchers in their efforts to develop the next generation of therapeutics.
References
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones. The Journal of Organic Chemistry, 66(6), 2181–2182.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Kawalec, M., & Kurczab, R. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Charif, O., et al. (2007). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
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BuyersGuideChem. (n.d.). (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14FNO.HCl. Retrieved from [Link]
- Gu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 588-593.
- Gu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central.
- Sun, H., et al. (2021). First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 64(9), 5695-5713.
- Melnykov, K. P., et al. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15.
- Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. The Journal of Pharmacology and Experimental Therapeutics.
- Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. PubMed.
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ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... Retrieved from [Link]
- Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics, 377(3), 407-416.
- Perreault, H., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Abad, M. A., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(21), 5136.
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(2-Fluoro-phenyl)-piperidin-4-yl-methanone chemical structure and CAS number
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and significant applications, offering field-proven insights for its effective utilization in research and development.
Core Compound Identity
This compound, also known as 4-(2-Fluorobenzoyl)piperidine, is a fluorinated aromatic ketone derivative of piperidine. The presence of the fluorine atom on the phenyl ring significantly influences its physicochemical properties, often enhancing metabolic stability and receptor binding affinity in larger drug molecules.
Chemical Structure and Properties
The definitive structure of the compound is a piperidine ring acylated at the 4-position with a 2-fluorobenzoyl group.
| Property | Value | Source |
| CAS Number | 98294-54-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₄FNO | [2][3][4] |
| Molecular Weight | 207.24 g/mol | [2][3][4] |
| Boiling Point | 312.4 ± 32.0 °C (Predicted) | [2] |
| SMILES | C1CNCCC1C(=O)C2=CC=CC=C2F | [1] |
| Hydrochloride CAS | 64671-29-0 |
The hydrochloride salt is also commercially available and often used in synthesis due to its improved handling properties.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound can be approached through several well-established organic chemistry transformations. The choice of a specific route often depends on the starting materials' availability, scalability, and the desired purity of the final product. A common and logical approach involves the acylation of a piperidine derivative.
Retrosynthetic Analysis
A logical disconnection approach points to two primary synthons: a piperidine core and a 2-fluorobenzoyl group. This suggests a Friedel-Crafts acylation or, more practically for this structure, the formation of an amide bond followed by reduction or, most directly, a ketone formation using an organometallic reagent or an acid chloride.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: Acylation of Piperidine
A prevalent method involves the acylation of a suitably protected piperidine with 2-fluorobenzoyl chloride, followed by deprotection. The use of a protecting group on the piperidine nitrogen, such as Boc (tert-butyloxycarbonyl), is crucial to prevent N-acylation and other side reactions.
Step-by-Step Methodology:
-
Protection of Piperidine: React piperidine with Di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) to yield N-Boc-piperidine.
-
Friedel-Crafts Acylation: While direct acylation of the protected piperidine is not the most common route for this specific ketone, a more controlled approach involves the use of 4-substituted piperidines. A highly effective method is the reaction of N-Boc-piperidine-4-carboxylic acid.
-
Activation of the Carboxylic Acid: The N-Boc-piperidine-4-carboxylic acid is activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with Fluorobenzene: The activated acid chloride can then react with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a Friedel-Crafts acylation.
-
Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, to yield the final product, often as its hydrochloride salt.
Alternative Protocol: Grignard Reaction
An alternative pathway involves the reaction of a 2-fluorophenyl magnesium halide (a Grignard reagent) with a piperidine-4-carboxaldehyde derivative. The resulting secondary alcohol is then oxidized to the ketone.
Spectroscopic Characterization
Authenticating the structure and purity of this compound is paramount. Standard spectroscopic techniques are employed for this purpose. While specific spectra for this exact compound are not publicly available in comprehensive databases, the expected signals can be predicted based on its structure.
-
¹H NMR: Expected signals would include multiplets for the piperidine protons, aromatic protons in the 2-fluorophenyl group (showing characteristic splitting due to fluorine coupling), and a broad singlet for the N-H proton of the piperidine.
-
¹³C NMR: The spectrum would show distinct peaks for the carbonyl carbon, the carbons of the piperidine ring, and the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.
-
IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1670-1690 cm⁻¹. The N-H stretch of the secondary amine in the piperidine ring would appear as a moderate band in the region of 3300-3500 cm⁻¹. Aromatic C-H and C-F stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (207.24). Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group and within the piperidine ring.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The piperidine moiety is a common scaffold in central nervous system (CNS) active drugs, and the 2-fluorophenyl group can impart desirable pharmacokinetic properties.
Role as a Key Building Block
This compound serves as a versatile starting material for further chemical modifications. The secondary amine of the piperidine ring is a nucleophilic handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Therapeutic Targets
Derivatives of this compound have been investigated for their activity against a range of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a well-known feature in many GPCR ligands.
-
Ion Channels: Modifications of this core structure have been explored in the development of ion channel modulators.
-
Enzyme Inhibitors: The ketone functionality can be a key interaction point for binding to the active sites of certain enzymes.
The introduction of fluorine can enhance properties like metabolic stability by blocking sites of oxidation, and it can also modulate the pKa of nearby functional groups, which can be critical for drug-receptor interactions.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. Its straightforward synthesis and the versatility of its chemical handles make it a valuable tool for medicinal chemists. A thorough understanding of its properties and reactivity is essential for its successful application in drug discovery and development.
References
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(2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14FNO.HCl - BuyersGuideChem. Available at: [Link]
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(2,4-Difluorophenyl)(piperidin-4-yl)methanone - PubChem. Available at: [Link]
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Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride - PrepChem.com. Available at: [Link]
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Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone - PrepChem.com. Available at: [Link]
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(2-Fluoro-phenyl)-piperidin-4-yl-methanone synthesis pathway exploration
An In-Depth Technical Guide to the Synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Executive Summary
This compound is a key heterocyclic ketone motif that serves as a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules.[1][2][3] Its structure, combining a fluorinated aromatic ring with a piperidine core, makes it a versatile scaffold in drug discovery. This guide provides a comprehensive exploration of the principal synthetic pathways for this target molecule, designed for researchers, medicinal chemists, and process development scientists. We will delve into two primary, field-proven strategies: the Friedel-Crafts acylation and the Grignard reaction. A third, more modern approach utilizing Suzuki cross-coupling will also be briefly discussed. Each pathway is examined from a mechanistic standpoint, with detailed, step-by-step protocols provided. The causality behind experimental choices, reaction optimization, and potential challenges are discussed to ensure scientific integrity and practical applicability.
Introduction and Retrosynthetic Analysis
The synthesis of aryl-piperidine ketones is a cornerstone of medicinal chemistry. The fluorine substituent on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final drug compound, such as metabolic stability and binding affinity. The piperidine moiety provides a basic nitrogen handle for salt formation and further functionalization.
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic strategies:
-
C(CO)-Aryl Bond Disconnection: Breaking the bond between the carbonyl carbon and the fluorophenyl ring suggests an electrophilic aromatic substitution, pointing directly to a Friedel-Crafts acylation pathway. This would involve acylating fluorobenzene with an activated piperidine-4-carboxylic acid derivative.
-
C(CO)-Piperidine Bond Disconnection: This disconnection suggests a nucleophilic addition to a carbonyl group. The most common and robust method for this transformation is the Grignard reaction , where an organomagnesium reagent derived from 2-fluorobromobenzene attacks an electrophilic piperidine-4-carbonyl derivative.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway I: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.[6]
Strategy A: Direct Acylation with Piperidine-4-carbonyl Chloride
This is the most direct approach, involving the reaction of fluorobenzene with piperidine-4-carbonyl chloride. A key consideration is that the piperidine nitrogen is basic and will be protonated or complex with the Lewis acid. Therefore, the acid chloride is typically used as its hydrochloride salt.
Caption: Direct Friedel-Crafts Acylation Pathway.
Experimental Protocol:
-
Step 1: Synthesis of Piperidine-4-carbonyl Chloride Hydrochloride.
-
To a round-bottom flask, add piperidine-4-carboxylic acid (isonipecotic acid, 1.0 eq).[7]
-
Slowly add thionyl chloride (SOCl₂, ~3.0 eq) at room temperature while maintaining stirring.[1] The reaction is typically performed neat or in an inert solvent like dichloromethane (DCM).
-
Heat the mixture to reflux (or stir at 20-40°C) for 12-24 hours until the reaction is complete (monitored by the cessation of gas evolution).[1]
-
Remove the excess thionyl chloride under reduced pressure.
-
Add an anhydrous non-polar solvent like hexane and stir to precipitate the product.[1]
-
Filter the solid and dry it under a vacuum to yield piperidine-4-carbonyl chloride hydrochloride as a white solid.[1] A typical yield is around 95%.[1]
-
-
Step 2: Friedel-Crafts Acylation.
-
Suspend aluminum chloride (AlCl₃, ~2.5 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Add piperidine-4-carbonyl chloride hydrochloride (1.0 eq) portion-wise to the suspension.
-
Add fluorobenzene (1.0 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, typically with a gradient of ethyl acetate in hexanes) or recrystallization to obtain the final product.
-
Strategy B: Acylation with N-Boc Protected Piperidine
To avoid complications with the free amine and improve solubility in organic solvents, the piperidine nitrogen can be protected, commonly with a tert-butoxycarbonyl (Boc) group.[8] This protecting group is stable under the acylation conditions but can be easily removed later with acid.[9][10]
Caption: N-Boc Protected Friedel-Crafts Pathway.
Experimental Protocol:
-
Step 1: N-Boc Protection.
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water.[8]
-
Add a base like sodium hydroxide (NaOH) to deprotonate the nitrogen.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12-24 hours.[8]
-
Acidify the mixture and extract the product with an organic solvent like ethyl acetate.
-
Dry and concentrate to yield 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.[11]
-
-
Step 2 & 3: Acid Chloride Formation and Acylation.
-
Follow the procedures for acid chloride formation and Friedel-Crafts acylation as described in Strategy A, using the N-Boc protected starting material.
-
-
Step 4: N-Boc Deprotection.
-
Dissolve the purified N-Boc protected ketone in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[9][12]
-
Stir the mixture at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the hydrochloride salt.
-
| Parameter | Strategy A (Direct) | Strategy B (N-Boc Protected) |
| Number of Steps | 2 | 4 |
| Starting Material | Piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid |
| Overall Yield | Moderate to Good | Good to High |
| Pros | Fewer steps, more atom-economical. | Cleaner reaction, easier handling, better solubility, higher yields. |
| Cons | Potential side reactions due to free amine, lower solubility of intermediate. | Longer synthetic route, requires protection/deprotection steps. |
Synthetic Pathway II: Grignard Reaction
The Grignard reaction is a fundamental organometallic reaction for C-C bond formation.[13][14] It involves the nucleophilic attack of a highly basic Grignard reagent (R-MgX) on an electrophilic carbonyl carbon.[15] For this synthesis, the most viable approach is the reaction of a 2-fluorophenyl Grignard reagent with a suitable N-protected piperidine-4-carbonyl electrophile.
Grignard Pathway using an N-Boc-4-piperidone Derivative
A common strategy involves preparing the Grignard reagent from 2-bromofluorobenzene and reacting it with a protected piperidone, followed by oxidation. A more direct route uses a piperidine-4-carboxaldehyde or a Weinreb amide. The use of N-Boc-4-piperidone is a well-established method for creating tertiary alcohols, which can then be oxidized to the desired ketone.[16]
Caption: Grignard Reaction Pathway via Piperidone.
Experimental Protocol:
-
Step 1: Preparation of 2-Fluorophenylmagnesium Bromide.
-
In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a small amount of anhydrous tetrahydrofuran (THF).
-
Add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous THF dropwise. A crystal of iodine can be added to initiate the reaction.
-
The reaction is exothermic; maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux for an additional 1-2 hours to ensure full conversion.
-
-
Step 2: Grignard Addition.
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary alcohol.
-
-
Step 3: Oxidation.
-
Dissolve the crude alcohol in DCM.
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction accordingly (e.g., filter through a pad of Celite/silica for PCC) and purify by column chromatography to obtain the N-Boc protected ketone.
-
-
Step 4: Deprotection.
-
Follow the deprotection protocol outlined in Strategy 2.2B.
-
| Parameter | Grignard Reaction Pathway |
| Number of Steps | 4 |
| Starting Materials | 2-Bromofluorobenzene, N-Boc-4-piperidone |
| Overall Yield | Moderate |
| Pros | Reliable C-C bond formation, avoids strongly acidic Friedel-Crafts conditions. |
| Cons | Requires strictly anhydrous conditions, multi-step process involving protection and oxidation. |
Alternative Pathway: Suzuki Cross-Coupling
For completeness, modern cross-coupling reactions offer an alternative. The Suzuki reaction, a Nobel Prize-winning method, couples an organoboron compound with an organohalide using a palladium catalyst.[17][18] While powerful for creating biaryl systems, its application for ketone synthesis is less direct but feasible.[19][20] A potential route could involve the coupling of a 2-fluorophenylboronic acid with N-Boc-piperidine-4-carbonyl chloride under specific palladium-catalyzed conditions (a Stille-type or Suzuki-Miyaura carbonylative coupling variant). This approach is generally more complex and catalyst-sensitive than the classical methods described above but can offer high functional group tolerance.[21]
Conclusion
This guide has detailed two primary and robust synthetic pathways for the preparation of this compound.
-
The Friedel-Crafts Acylation using an N-Boc protected piperidine derivative (Strategy 2.2B) represents a highly efficient and clean method, despite its four-step sequence. It offers good yields and avoids issues related to the basicity of the piperidine nitrogen.
-
The Grignard Reaction (Pathway II) is a viable alternative, particularly if Friedel-Crafts conditions are not suitable for other functional groups that may be present on a more complex substrate. It requires careful control of anhydrous conditions.
The choice of synthetic route will ultimately depend on factors such as scale, available starting materials, cost, and the specific requirements of the research or development program. Both primary pathways provide reliable and well-documented methods for accessing this important pharmaceutical intermediate.
References
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PrepChem. (n.d.). Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Retrieved from PrepChem.com. URL: [Link]
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ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c). [Image]. Retrieved from ResearchGate. URL: [Link]
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Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. URL: [Link]
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Zahoor, A., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Chemistry & Biodiversity. URL: [Link]
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CRIPS. (2022). Grignard reaction. CRIPS, 16(5). URL: [Link]
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Karthikeyan, J., & emote, B. (2013). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters, 15(16), 4054-4057. URL: [Link]
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Karthik, C. S., Mallesha, L., & Mallu, P. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2535-2541. URL: [Link]
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Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? r/OrganicChemistry. URL: [Link]
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Dykstra, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. URL: [Link]
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Hussain, S., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Tropical Journal of Pharmaceutical Research, 17(1), 113-120. URL: [Link]
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Table]. Retrieved from ResearchGate. URL: [Link]
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El-Shishtawy, R. M., & Asiri, A. M. (2006). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Synthesis, 3(4), 473-513. URL: [Link]
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ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection. Request PDF. URL: [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from Aapptec. URL: [Link]
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Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry, 10(4). URL: [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from Harvard University. URL: [Link]
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PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from National Center for Biotechnology Information. URL: [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 33. URL: [Link]
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Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. URL: [Link]
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International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10. URL: [Link]
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Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from Scribd. URL: [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from Khan Academy. URL: [Link]
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Chinese Journal of Chemistry. (2018). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Chemistry, 36(11), 1075-1090. URL: [Link]
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National Institutes of Health. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(18), 9573-9581. URL: [Link]
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Novel Synthesis Routes for (2-Fluoro-phenyl)-piperidin-4-yl-methanone: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Drug Development Professionals
Abstract
(2-Fluoro-phenyl)-piperidin-4-yl-methanone is a pivotal structural motif and key intermediate in the synthesis of a wide array of pharmacologically active agents, including GPR6 modulators and potential antipsychotic compounds.[1][2] Its synthesis, therefore, is of significant interest to the medicinal chemistry community. This guide provides an in-depth analysis of three distinct and viable synthetic strategies for this target molecule: the classical Friedel-Crafts acylation, a robust approach using Grignard reagents, and a modern, highly versatile palladium-catalyzed cross-coupling reaction. Each route is examined from a mechanistic standpoint, with detailed, step-by-step protocols provided. The guide emphasizes the causality behind experimental choices, offers a comparative analysis of the methodologies, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility for researchers and drug development professionals.
Introduction
The confluence of an aromatic ketone and a piperidine ring within a single molecular framework provides a versatile scaffold for interacting with a multitude of biological targets. The specific compound, this compound (CAS No. 98294-54-3), exemplifies this principle.[3][4][5] The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and modulate binding affinity, making it a desirable feature in drug design.
Synthesizing this molecule, however, presents distinct challenges. These include managing the reactivity of the piperidine nitrogen, which can interfere with many reaction conditions, and ensuring the regioselective formation of the bond between the phenyl and piperidinyl moieties. This guide dissects three powerful synthetic paradigms to overcome these challenges, offering a toolkit of options adaptable to different laboratory scales and constraints.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals three primary bond disconnections that form the basis of our strategic approaches. The key disconnection is the C-C bond between the fluorophenyl ring and the carbonyl carbon.
Route 1: Classical Synthesis via Friedel-Crafts Acylation
This approach is a cornerstone of aromatic ketone synthesis, relying on the electrophilic substitution of an acylium ion onto an activated or unactivated aromatic ring.[6]
Mechanistic Rationale
The reaction proceeds by generating a highly electrophilic acylium ion from an N-protected piperidine-4-carbonyl chloride using a strong Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of fluorobenzene. The ortho/para directing effect of the fluorine atom favors substitution at the para position, but the ortho isomer is also formed. A critical consideration is the protection of the piperidine nitrogen (e.g., as a Boc-carbamate) to prevent it from acting as a Lewis base and quenching the catalyst.[7]
Experimental Workflow
Detailed Experimental Protocol
-
Step 1: N-Boc Protection: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Acidify the mixture with aqueous HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield N-Boc-piperidine-4-carboxylic acid.
-
Step 2: Acyl Chloride Formation: Suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to obtain the crude N-Boc-piperidine-4-carbonyl chloride, which is used immediately in the next step.
-
Step 3: Friedel-Crafts Acylation: Dissolve fluorobenzene (5.0 eq) in anhydrous DCM and cool to 0 °C. Add aluminum chloride (AlCl₃, 1.3 eq) portion-wise, keeping the temperature below 5 °C. Add a solution of the crude acyl chloride (1.0 eq) in DCM dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 4: Deprotection: Dissolve the purified N-Boc protected ketone (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed. Concentrate the reaction mixture in vacuo. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer and concentrate to yield the final product, this compound.
| Step | Key Reagents | Solvent | Typical Yield |
| 1. Protection | Boc₂O, Na₂CO₃ | Dioxane/H₂O | >95% |
| 2. Acyl Chloride | (COCl)₂, DMF (cat.) | DCM | Quantitative (crude) |
| 3. Acylation | AlCl₃, Fluorobenzene | DCM | 50-65% |
| 4. Deprotection | TFA or HCl | DCM | >90% |
Route 2: Nucleophilic Addition via Grignard Reaction
This classic organometallic approach offers a powerful and often high-yielding alternative for C-C bond formation.
Mechanistic Rationale
The core of this strategy is the nucleophilic attack of a Grignard reagent, 2-fluorophenylmagnesium bromide, on an electrophilic piperidine-4-carbonyl derivative.[8] A highly effective electrophile is the N-Boc-piperidine-4-carbonitrile. The Grignard reagent adds across the nitrile's C≡N triple bond to form a magnesium-imine intermediate. Subsequent acidic hydrolysis converts this intermediate into the desired ketone.[9] This method avoids the harsh Lewis acids and potential regioselectivity issues of the Friedel-Crafts reaction.
Experimental Workflow
Detailed Experimental Protocol
-
Step 1: Grignard Reagent Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small portion of a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling). Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 1-2 hours. Cool the resulting dark gray solution to room temperature.
-
Step 2: Grignard Addition to Nitrile: In a separate flame-dried flask, dissolve N-Boc-piperidine-4-carbonitrile (0.8 eq) in anhydrous THF and cool to 0 °C. Add the freshly prepared Grignard reagent dropwise via cannula. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Step 3: Hydrolysis and Deprotection: Cool the reaction mixture to 0 °C and slowly quench by adding 3M aqueous sulfuric acid. Stir vigorously at room temperature for 12-16 hours to ensure complete hydrolysis of the imine and concomitant removal of the Boc group. Basify the mixture with aqueous NaOH to pH > 10 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the target compound.
| Step | Key Reagents | Solvent | Typical Yield |
| 1. Grignard Prep. | Mg, 2-Bromofluorobenzene | Anhydrous THF | ~90% (in solution) |
| 2. Addition | N-Boc-piperidine-4-carbonitrile | Anhydrous THF | 70-85% (over 2 steps) |
| 3. Hydrolysis | Aqueous H₂SO₄ | THF/H₂O | >95% |
Route 3: Modern Synthesis via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions represent a highly efficient and functional-group-tolerant method for constructing C-C bonds, making them ideal for complex molecule synthesis.[10]
Mechanistic Rationale
This strategy employs a Suzuki-Miyaura type acylation. The reaction couples an organoboron compound (2-fluorophenylboronic acid) with an acyl chloride (N-Boc-piperidine-4-carbonyl chloride). The reaction is driven by a palladium(0) catalyst, which undergoes a catalytic cycle of oxidative addition into the C-Cl bond of the acyl chloride, transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the ketone product and regenerate the Pd(0) catalyst.[11][12] This method proceeds under mild conditions and exhibits excellent functional group tolerance.[13]
Experimental Workflow
Detailed Experimental Protocol
-
Step 1: Acyl Chloride Formation: Prepare N-Boc-piperidine-4-carbonyl chloride from the corresponding carboxylic acid as described in Route 1, Step 2.
-
Step 2: Suzuki-Miyaura Coupling: To a flask charged with 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), add a solution of the crude N-Boc-piperidine-4-carbonyl chloride (1.0 eq) in an anhydrous solvent like toluene or THF. Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-90 °C and stir for 6-12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3: Deprotection: Remove the Boc protecting group using TFA or HCl in DCM as described in Route 1, Step 4 to yield the final product.
| Step | Key Reagents | Solvent | Typical Yield |
| 1. Acyl Chloride | (COCl)₂, DMF (cat.) | DCM | Quantitative (crude) |
| 2. Coupling | 2-F-phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/THF | 75-90% |
| 3. Deprotection | TFA or HCl | DCM | >90% |
Comparative Analysis and Discussion
The optimal synthesis route depends heavily on the specific project requirements, including scale, cost, available equipment, and safety considerations.
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Palladium-Catalyzed Coupling |
| Overall Yield | Moderate | Good to Excellent | Excellent |
| Scalability | Good, but large-scale AlCl₃ handling is challenging. | Excellent, widely used in industry. | Good, but catalyst cost can be a factor. |
| Reagent Cost | Low (AlCl₃, fluorobenzene are inexpensive). | Moderate (Aryl bromide is a key cost driver). | High (Palladium catalysts are expensive). |
| Safety | Requires handling of corrosive AlCl₃ and generates significant acidic waste. | Requires strict anhydrous conditions; Grignard reagents are pyrophoric. | Palladium catalysts can be toxic; phosphine ligands are air-sensitive. |
| Versatility | Limited functional group tolerance due to harsh Lewis acid. | Good tolerance, but sensitive to acidic protons. | Excellent functional group tolerance. |
-
Choice of Route:
-
For large-scale, cost-sensitive production where functional groups are not a concern, the Friedel-Crafts route may be considered, despite its environmental drawbacks.
-
The Grignard route offers a robust, high-yielding, and industrially proven method, making it an excellent general-purpose choice.
-
For complex substrates in late-stage synthesis where preserving delicate functional groups is paramount and cost is less of a concern, the Palladium-Catalyzed Coupling is the superior method due to its mildness and reliability.
-
Conclusion
The synthesis of this compound can be successfully achieved through several distinct chemical strategies. While classical methods like Friedel-Crafts acylation and Grignard reactions remain valuable and effective, modern palladium-catalyzed cross-coupling reactions offer unparalleled precision and functional group tolerance. The selection of a specific route should be a strategic decision based on a careful evaluation of yield, cost, scale, and the overall complexity of the synthetic campaign. This guide provides the foundational knowledge and practical protocols for scientists to make informed decisions and efficiently access this critical pharmaceutical intermediate.
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The Strategic Incorporation of Fluorine in Phenyl Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. This guide delves into the compelling biological activities of fluorinated phenyl piperidines, a chemical class that has yielded significant advances in modern medicine. By strategically introducing fluorine into the versatile phenyl piperidine scaffold, scientists have been able to modulate and optimize the pharmacological properties of these compounds, leading to the development of potent neuroleptics, analgesics, and other therapeutic agents. This document provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating this important class of molecules.
The Power of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic potential.[1][2][3][4] With an atomic size similar to hydrogen and the highest electronegativity of all elements, fluorine can profoundly influence a compound's physicochemical properties.[1][2][3] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can increase a drug's half-life and bioavailability.
-
Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[3][5][6][7] This is a critical consideration for drugs targeting the central nervous system (CNS).
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the piperidine nitrogen. This can influence a compound's ionization state at physiological pH, affecting its receptor binding and pharmacokinetic properties.
-
Conformational Control and Binding Affinity: Fluorine substitution can alter the conformation of a molecule, pre-organizing it for optimal interaction with its biological target. It can also participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[8]
The phenyl piperidine scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[9] When combined with the unique properties of fluorine, the resulting fluorinated phenyl piperidines represent a rich area for drug discovery and development.
Synthesis of Fluorinated Phenyl Piperidines
The synthesis of fluorinated phenyl piperidines has historically been a challenging endeavor. However, recent advancements have made these compounds more accessible for research and development. A notable modern approach involves a two-step process in a single vessel, starting from readily available fluorinated pyridines.[10] This method first removes the aromaticity of the pyridine ring (dearomatization), followed by a stereospecific hydrogenation to yield the non-planar fluorinated piperidine.[10]
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a generic fluorinated phenyl piperidine, starting from a fluorinated pyridine precursor.
Caption: Dopamine D2 receptor signaling and its antagonism by fluorinated phenyl piperidines.
Analgesic Activity: Mu-Opioid Receptor Agonism
Another significant class of fluorinated phenyl piperidines, exemplified by fentanyl and its analogs, are potent analgesics that act as agonists at the mu-opioid receptor (MOR), another Gi-coupled GPCR.
Agonist binding to the MOR activates the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, the dissociated Gβγ subunits can directly modulate ion channels, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability, which contributes to the analgesic effect.
The following diagram depicts the signaling cascade initiated by the activation of the mu-opioid receptor by a fluorinated phenyl piperidine agonist.
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In silico prediction of (2-Fluoro-phenyl)-piperidin-4-yl-methanone targets
An In-Depth Technical Guide: In Silico Prediction of (2-Fluoro-phenyl)-piperidin-4-yl-methanone Targets
Abstract
This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of protein targets for the small molecule this compound. The process of identifying molecular targets is a critical step in drug discovery, essential for understanding a compound's mechanism of action, predicting potential off-target effects, and exploring drug repurposing opportunities. We will move beyond a simple recitation of steps to explain the scientific rationale behind a multi-pronged computational strategy. This guide integrates ligand-based similarity, pharmacophore mapping, and structure-based approaches to build a robust, self-validating framework for generating high-confidence target hypotheses, designed for researchers and scientists in the field of drug development.
Introduction: The Rationale for a Multi-Method Approach
The fundamental premise of computational target prediction is that a molecule's biological activity is intrinsically linked to its structure and physicochemical properties.[1] Historically, drug discovery has often involved phenotypic screening, where a compound's effect is observed without knowledge of its direct molecular target. While effective, this approach can lead to significant downstream challenges in optimization and safety assessment. Identifying the specific protein(s) a compound interacts with—a process known as target deconvolution—is paramount.
In silico methods offer a rapid and cost-effective means to generate testable hypotheses before committing to resource-intensive laboratory experiments.[2] However, no single computational algorithm is foolproof. Each method relies on different assumptions and underlying databases. Therefore, our core philosophy is one of methodological synergy . We will employ a consensus-based approach, where confidence in a predicted target increases when it is identified by multiple, mechanistically distinct algorithms. This guide will detail a workflow that begins with broad, rapid screening methods and progressively refines the results with more specific, computationally demanding techniques.
The Query Molecule: this compound
Before any analysis, we must standardize the representation of our query molecule. This ensures consistency across all computational platforms.
-
IUPAC Name: (2-Fluorophenyl)(piperidin-4-yl)methanone
-
PubChem CID: 238355
-
Canonical SMILES: C1CNCCC1C(=O)C2=CC=CC=C2F
-
Molecular Formula: C12H14FNO
The structure consists of a central piperidine ring, a carbonyl linker, and a 2-fluorophenyl group. This information, particularly the SMILES string, is the universal input for most chemoinformatics tools.
Table 1: Key Molecular Properties
| Property | Value | Source |
| Molecular Weight | 207.25 g/mol | PubChem[3][4] |
| XLogP3 | 1.8 | PubChem[3][4] |
| Hydrogen Bond Donors | 1 | PubChem[3][4] |
| Hydrogen Bond Acceptors | 2 | PubChem[3][4] |
The In Silico Prediction Workflow: A Strategic Overview
Our workflow is designed as a funnel, starting with broad predictions and narrowing down to a prioritized list of potential targets for experimental validation. This structure maximizes efficiency and confidence in the final output.
Caption: High-level workflow for in silico target prediction.
Phase 1: Broad Screening Methodologies
We initiate the process with ligand-based methods. The core principle is straightforward: molecules with similar structures are likely to bind to similar protein targets.[5] These methods are computationally efficient and leverage vast databases of known ligand-target interactions.
Ligand Similarity-Based Prediction
This approach compares the 2D and 3D topology of our query molecule against a library of known bioactive compounds.[6] A leading tool for this purpose is SwissTargetPrediction, a web server that provides a ranked list of potential targets based on a combination of 2D and 3D similarity scores.[7][8]
-
Navigate to the Web Server: Access the SwissTargetPrediction website (]">http://www.swisstargetprediction.ch).[7]
-
Input Molecule: Paste the canonical SMILES string for this compound (C1CNCCC1C(=O)C2=CC=CC=C2F) into the query box.
-
Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.
-
Execute Prediction: Click the "Predict targets" button to initiate the analysis.
-
Analyze Results: The output will be a table and a pie chart categorizing the most probable targets. The table lists proteins with a "Probability" score. Focus on targets with the highest probability. The results are grouped by protein class (e.g., G protein-coupled receptors, kinases, enzymes), which provides an immediate high-level view of the compound's likely mechanism of action.
Causality: We use this method first because it provides a rapid, holistic view of the most probable target classes. This helps frame subsequent, more focused analyses. If the results overwhelmingly point towards enzymes, for example, we can prioritize those in later steps.
Reverse Pharmacophore Mapping
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[9][10] In a reverse mapping approach, instead of screening a library of compounds against one target's pharmacophore, we screen our single compound against a vast database of pre-calculated pharmacophore models derived from thousands of known protein-ligand complexes.[11][12] PharmMapper is an excellent web server for this task.[13][14]
-
Prepare Input File: The query molecule must be in a 3D format, such as .mol2. This can be generated from the SMILES string using tools like Open Babel or the online tool available on the PubChem page for the compound.[3][4]
-
Access the Server: Navigate to the PharmMapper server ([Link]]
-
Submit Job: Upload the .mol2 file, provide an email address, and submit the job. The server will map the 3D conformation of the query molecule against its extensive pharmacophore database.
-
Interpret Output: The results will be a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's features align with the target's pharmacophore model. A higher fit score suggests a more plausible interaction. The output also includes a visual alignment of the molecule within the pharmacophore model.
Self-Validation: The results from PharmMapper serve as a crucial cross-validation for the SwissTargetPrediction output. A target that appears high on both lists (e.g., a specific enzyme identified by PharmMapper that belongs to a class highlighted by SwissTargetPrediction) becomes a high-priority candidate. This consensus between two different algorithmic approaches strengthens the prediction.[1]
Phase 2: Data Consolidation and Prioritization
The outputs from Phase 1 must be aggregated and analyzed to identify the most promising candidates.
Caption: Data consolidation and target prioritization logic.
Aggregating Predictions
The most effective way to manage the data is to compile the results into a single table. This allows for direct comparison and ranking.
Table 2: Hypothetical Aggregated Target Predictions
| Target Name | Gene | Prediction Method | Score/Probability | ChEMBL Data[15][16] | Notes |
| Catechol O-methyltransferase | COMT | SwissTargetPrediction | 0.85 | Yes | Consensus hit. Known to bind similar scaffolds. |
| Catechol O-methyltransferase | COMT | PharmMapper | 5.82 (Fit Score) | Yes | High fit score, aligns with similarity search. |
| Dopamine receptor D2 | DRD2 | SwissTargetPrediction | 0.79 | Yes | Common target for piperidine-containing CNS drugs. |
| Monoamine oxidase B | MAOB | PharmMapper | 5.51 (Fit Score) | Yes | Plausible target, requires further investigation. |
| 5-HT2A receptor | HTR2A | SwissTargetPrediction | 0.72 | Yes | A related compound, ACP-103, is a 5-HT2A inverse agonist.[17] |
Database and Literature Review
For each high-ranking consensus target, a manual review using authoritative databases is essential.
-
ChEMBL: This manually curated database contains bioactivity data for millions of compounds.[18][19] Searching for the predicted targets in ChEMBL can reveal if structurally similar compounds have been previously tested against them, providing powerful supporting evidence.
-
PubChem BioAssay: This database contains results from high-throughput screening campaigns.[4][20] It can provide data on the query molecule itself or close analogs.
This step grounds the in silico predictions in the context of existing experimental data, providing a critical layer of validation.
Phase 3: Hypothesis Refinement with Structure-Based Methods
For the highest-priority targets identified in Phase 2, structure-based methods can provide deeper insight into the potential binding mechanism. The primary technique here is molecular docking, specifically in a "reverse docking" paradigm.[21][22]
Reverse Docking involves screening a single ligand against a library of 3D protein structures.[23] This is computationally intensive but offers a physics-based estimation of binding affinity and a visual model of the binding pose.
-
Ligand Preparation: The 3D structure of this compound is energy-minimized to achieve a low-energy conformation.
-
Target Selection: Obtain high-resolution crystal structures of the top 1-3 prioritized targets (e.g., COMT, DRD2) from the Protein Data Bank (PDB).
-
Binding Site Definition: The potential binding site (active site or an allosteric site) on each protein is defined.
-
Docking Simulation: Using software like AutoDock Vina, the ligand is docked into the defined binding site of each target.[24] The software samples many possible orientations (poses) of the ligand and scores them based on a function that estimates binding free energy.
-
Pose Analysis & Scoring: The results are analyzed based on two key criteria:
-
Docking Score: A more negative score (e.g., in kcal/mol) indicates a more favorable predicted binding affinity.
-
Binding Pose Plausibility: The top-scoring pose is visually inspected. A plausible pose will show chemically sensible interactions, such as hydrogen bonds between the ligand's H-bond donors/acceptors and complementary residues in the protein, and hydrophobic interactions.
-
Expert Insight: A good docking score alone is not sufficient proof. The predicted binding pose must be chemically rational. For example, the fluorine atom on the phenyl ring could be involved in favorable halogen bonding or electrostatic interactions. The piperidine nitrogen, if protonated, could form a key salt bridge. This structural analysis provides a concrete, testable model of interaction.[25][26]
Conclusion and Future Directions
This guide has outlined a systematic, multi-layered in silico workflow to predict the biological targets of this compound. By integrating ligand-based similarity searches, reverse pharmacophore mapping, and structure-based docking, we generate a list of hypotheses that are not only computationally derived but also cross-validated and enriched with existing experimental knowledge.
The final output—a prioritized list of targets with associated binding scores and plausible interaction models—does not replace the need for experimental validation. Instead, it serves as a powerful roadmap, enabling researchers to design focused, efficient, and hypothesis-driven experiments (e.g., enzymatic assays, binding assays) to confirm the predicted molecular interactions and accelerate the drug discovery process.
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Topic: (2-Fluoro-phenyl)-piperidin-4-yl-methanone: Mechanistic Action Hypotheses and Validation Protocols
An In-depth Technical Guide for Researchers
Abstract
(2-Fluoro-phenyl)-piperidin-4-yl-methanone, also known as 4-(2-Fluorobenzoyl)piperidine (CAS 98294-54-3), is a synthetic small molecule built upon the versatile 4-aroylpiperidine scaffold.[1][2][3] This chemical architecture is a well-established pharmacophore present in numerous centrally active agents, suggesting a high probability of interaction with neurological targets.[4] The inclusion of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity.[5] While the specific biological activity of this compound is not extensively documented in public literature, its structural features allow for the formulation of several evidence-based hypotheses regarding its mechanism of action. This guide will explore two primary, plausible mechanisms: modulation of the Sigma-1 receptor (σ1R) and antagonism of the Dopamine D4 receptor (D4R). For each hypothesis, we will present the underlying scientific rationale, a comprehensive experimental validation plan, and detailed, field-proven protocols.
Introduction to the Core Scaffold and Rationale for Investigation
The this compound molecule consists of a central piperidine ring functionalized at the 4-position with a 2-fluorobenzoyl group. This 4-aroylpiperidine core is structurally related to ligands for a diverse array of CNS targets.[6] Published research on analogous structures has demonstrated high-affinity interactions with targets ranging from intracellular chaperones like the sigma receptors to G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[6][7][8] This structural precedent forms the logical foundation for our mechanistic inquiry. The primary objective of this guide is to provide a robust framework for elucidating the molecular target(s) of this compound and characterizing its functional effects.
Hypothesis I: Selective Sigma-1 Receptor (σ1R) Modulation
Scientific Rationale
The Sigma-1 receptor (σ1R) is a unique ligand-operated intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. The 4-aroylpiperidine scaffold is a known and potent pharmacophore for sigma receptors.[6] A comprehensive study on a series of 4-aroylpiperidines confirmed that molecules with this core structure can exhibit high and selective affinity for the σ1R over the σ2R subtype.[6] Given that this compound is a classic 4-aroylpiperidine, it is highly probable that it engages the σ1R. Its functional effect could be agonistic, antagonistic, or allosteric.
Experimental Validation Plan
To rigorously test this hypothesis, a tiered experimental approach is proposed, moving from initial binding confirmation to functional characterization.
Caption: Workflow for validating the σ1R hypothesis.
Key Experiments & Protocols
Experiment 1: Radioligand Competition Binding Assay for σ1R
-
Objective: To determine if this compound directly binds to the σ1R and to quantify its binding affinity (Kᵢ).
-
Causality: This experiment is the foundational step. A direct physical interaction must be established before any functional activity can be attributed to the target. We use a known high-affinity radioligand, [³H]-(+)-pentazocine, and measure our compound's ability to displace it.
Protocol: σ1R Radioligand Binding
-
Preparation: Utilize membrane homogenates prepared from rat liver or from cells recombinantly expressing human σ1R.
-
Reaction Mixture (per well):
-
50 µL Membrane homogenate (150-200 µg protein)
-
50 µL [³H]-(+)-pentazocine (final concentration ~2 nM)
-
50 µL Test Compound (this compound) at 10-12 concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Controls:
-
Total Binding: Vehicle instead of test compound.
-
Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a known σ1R ligand like Haloperidol.
-
-
Incubation: Incubate plates at 37°C for 150 minutes in the dark.
-
Termination: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Detection: Place filters in scintillation vials with scintillation cocktail. Quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀, then convert to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
| Parameter | Expected Outcome for Positive Result | Interpretation |
| Binding Affinity (Kᵢ) | < 100 nM | Indicates potent and specific binding to the σ1R. |
| Hill Slope | ~1.0 | Suggests competition at a single binding site. |
Experiment 2: Functional Characterization using a Calcium Mobilization Assay
-
Objective: To determine if the compound acts as an agonist or antagonist at the σ1R.
-
Causality: σ1R activation by an agonist (like the reference agonist SKF-10047) potentiates N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. An antagonist will block this effect. This assay provides clear functional validation of the binding data.
Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in 96-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Load cells with Fluo-4 AM calcium indicator dye for 45-60 minutes at 37°C.
-
Compound Addition:
-
Antagonist Mode: Add varying concentrations of this compound and incubate for 15-30 minutes. Then, add a fixed concentration of the σ1R agonist SKF-10047 followed immediately by an NMDA receptor agonist (e.g., NMDA/glycine).
-
Agonist Mode: Add varying concentrations of this compound followed immediately by NMDA/glycine.
-
-
Signal Detection: Measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Calculate the peak fluorescence response. For antagonist mode, plot the response against the test compound concentration to determine the IC₅₀. For agonist mode, plot to determine EC₅₀.
Hypothesis II: Dopamine D4 Receptor (D4R) Antagonism
Scientific Rationale
The Dopamine D4 receptor is a D2-like family GPCR expressed in brain regions like the prefrontal cortex and limbic system. It is a target for atypical antipsychotics. The piperidine scaffold is a classic structural motif in many dopamine receptor ligands. Specifically, research into fluorinated piperidine derivatives has identified highly potent and selective D4R antagonists.[8] The combination of the piperidine core and the electron-withdrawing fluorophenyl group in our test compound presents a compelling pharmacophore for D4R interaction, most likely as an antagonist.
Experimental Validation Plan
The validation workflow for a GPCR target involves confirming binding and then assessing its impact on the canonical downstream signaling pathway, which for D4R (a Gαi-coupled receptor) is the inhibition of adenylyl cyclase.
Caption: Workflow for validating the D4R antagonist hypothesis.
Key Experiments & Protocols
Experiment 1: Radioligand Competition Binding Assay for D4R
-
Objective: To determine if the compound binds to the D4R and quantify its affinity (Kᵢ).
-
Causality: This assay uses membranes from cells specifically expressing the human D4 receptor and a selective radioligand, [³H]-spiperone, to ensure the binding interaction is with the intended target.
Protocol: D4R Radioligand Binding
-
Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Reaction Mixture (per well):
-
50 µL Cell membranes (~10-20 µg protein)
-
50 µL [³H]-spiperone (final concentration ~0.3 nM)
-
50 µL Test Compound at various concentrations (0.1 nM to 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Controls:
-
Total Binding: Vehicle only.
-
Non-Specific Binding (NSB): 10 µM of a known D4 antagonist like L-745,870.
-
-
Incubation: Incubate at room temperature for 120 minutes.
-
Termination & Detection: Follow steps 5 & 6 from the σ1R binding protocol.
-
Data Analysis: Determine Kᵢ as described in the σ1R protocol.
| Parameter | Expected Outcome for Positive Result | Interpretation |
| Binding Affinity (Kᵢ) | < 500 nM | Indicates significant binding to the D4 receptor. |
| Selectivity | Kᵢ (D2/D3) / Kᵢ (D4) > 10-fold | Suggests selectivity for D4 over other D2-like subtypes. |
Experiment 2: cAMP-Based Functional Assay
-
Objective: To determine if the compound functions as an antagonist by preventing dopamine-induced inhibition of cAMP production.
-
Causality: The D4R couples to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block the ability of an agonist (like dopamine) to cause this decrease.
Protocol: HTRF cAMP Assay
-
Cell Culture: Use CHO cells stably expressing the human D4 receptor.
-
Stimulation:
-
Pre-treat cells with various concentrations of the test compound (antagonist).
-
Add a fixed concentration of Forskolin (to stimulate adenylyl cyclase and generate a high basal cAMP signal).
-
Add an EC₈₀ concentration of dopamine (agonist) to the wells.
-
-
Incubation: Incubate at room temperature for 30 minutes.
-
Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Signal Reading: After 60 minutes incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: A D4R agonist (dopamine) will decrease the HTRF signal. An effective antagonist will reverse this decrease. Plot the HTRF signal against the log concentration of the test compound to calculate its functional IC₅₀.
Summary and Path Forward
This guide outlines two high-probability mechanistic hypotheses for this compound based on robust structural precedent. The proposed experimental workflows provide a clear, logical, and technically sound path to first validate target engagement and then elucidate the compound's functional pharmacology. Positive results from these assays would provide a strong foundation for further investigation into its therapeutic potential in CNS disorders. The self-validating nature of the protocols, including essential controls and counter-screens, ensures high confidence in the resulting data.
References
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Abadi, A. H., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]
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Van der Vliet, A., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Deng, H., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]
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Singh, P., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
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Daly, F., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Elucidating the Pharmacological Profile of (2-Fluoro-phenyl)-piperidin-4-yl-methanone in Cell-Based Assays
Introduction: Characterizing Novel Piperidine-Containing Scaffolds
The (2-Fluoro-phenyl)-piperidin-4-yl-methanone moiety represents a privileged scaffold in modern medicinal chemistry. Derivatives of piperidin-4-yl-methanone have been explored for a multitude of biological activities.[1][2][3][4][5] Given the structural alerts within this compound, there is a strong rationale for investigating its activity as a modulator of G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that are the targets of a significant portion of modern pharmaceuticals.[6][7][8] Specifically, structural similarities to known cannabinoid receptor type 1 (CB1) antagonists suggest that this compound may function as an antagonist or inverse agonist at this receptor.[9][10][11][12][13]
These application notes provide a comprehensive guide for researchers to systematically characterize the cellular activity of this compound. We will outline a tiered approach, starting with initial cytotoxicity assessments, followed by primary assays to determine its impact on canonical GPCR signaling pathways, and concluding with secondary assays to further delineate its mechanism of action. The protocols provided are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to generate high-quality, reproducible data.
Part 1: Foundational Assays - Solubility, Stability, and Cytotoxicity
Before delving into functional assays, it is critical to establish the basic physicochemical and biological properties of this compound. A thorough understanding of its solubility in aqueous buffers, stability under assay conditions, and inherent cytotoxicity is paramount for accurate data interpretation.
Aqueous Solubility and Stability Assessment
An accurate determination of the compound's solubility in physiological buffers is crucial to avoid artifacts from precipitation. A simple method involves preparing a supersaturated solution, allowing it to equilibrate, and then quantifying the soluble fraction by a suitable analytical method (e.g., HPLC-UV or LC-MS). Stability can be assessed by incubating the compound in assay media for the duration of the longest planned experiment and analyzing for degradation products.
Cell Viability and Cytotoxicity Profiling
It is essential to determine the concentration range at which this compound exhibits no intrinsic cytotoxicity. This ensures that any observed effects in functional assays are due to specific interactions with a signaling pathway and not a consequence of cell death. A standard MTT or resazurin-based viability assay is recommended.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., HEK293, CHO-K1) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Replace the culture medium with the compound dilutions and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration of the compound that does not significantly reduce cell viability should be used as the maximum concentration in subsequent functional assays.
Part 2: Primary Functional Assays for GPCR Antagonism
Based on the hypothesis that this compound acts as a CB1 receptor antagonist, the primary functional assays should focus on signaling pathways modulated by this Gαi/o-coupled receptor. The canonical pathway for Gαi/o-coupled receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14][15]
cAMP Accumulation Assay
This assay will determine if this compound can antagonize the effect of a known CB1 receptor agonist (e.g., CP55,940) on cAMP levels. A competitive immunoassay or a luciferase-based reporter assay can be used to measure changes in intracellular cAMP.[16][17][18][19][20]
Workflow for Characterizing a Putative GPCR Antagonist
Caption: A tiered workflow for characterizing a novel GPCR modulator.
Protocol: TR-FRET cAMP Accumulation Assay (Antagonist Mode)
-
Cell Line: Use a cell line stably expressing the human CB1 receptor, such as CHO-K1 or HEK293 cells.[14][21][22][23]
-
Cell Seeding: Seed cells in a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known CB1 agonist (e.g., CP55,940) at its EC₈₀ concentration in the presence of a phosphodiesterase inhibitor like IBMX.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., PerkinElmer's LANCE Ultra cAMP kit).
-
Signal Measurement: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Plot the agonist dose-response curve in the presence and absence of the antagonist. A rightward shift in the agonist's EC₅₀ indicates competitive antagonism. Calculate the IC₅₀ of this compound.
Table 1: Representative Data from a cAMP Assay
| This compound Conc. | CP55,940 EC₅₀ (nM) | Fold Shift |
| 0 µM (Vehicle) | 1.2 | 1.0 |
| 0.1 µM | 5.8 | 4.8 |
| 1 µM | 25.1 | 20.9 |
| 10 µM | 112.5 | 93.8 |
Calcium Flux Assay
While CB1 is primarily Gαi/o-coupled, some GPCRs can promiscuously couple to other G-proteins like Gαq, especially upon overexpression in recombinant systems.[15] A calcium flux assay can detect such coupling, as Gαq activation leads to an increase in intracellular calcium.[24][25][26][27][28] This assay can be used to determine if this compound has any agonist activity through this pathway or if it can antagonize agonist-induced calcium mobilization.
Protocol: FLIPR Calcium Flux Assay
-
Cell Loading: Plate CB1-expressing cells in a 384-well plate. On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-8) for 1 hour at 37°C.[25]
-
Compound Addition: Use a Fluorescence Imaging Plate Reader (FLIPR) to add varying concentrations of this compound.
-
Agonist Addition: After a short pre-incubation, add a Gαq-coupled agonist (if one is known for the receptor) or a promiscuous agonist.
-
Fluorescence Monitoring: Monitor the change in fluorescence in real-time. An increase in fluorescence indicates calcium mobilization.[26]
-
Data Analysis: Analyze the fluorescence intensity over time to determine the agonist's EC₅₀ and the antagonist's IC₅₀.
Part 3: Secondary Assays for Mechanism of Action
If this compound demonstrates antagonist activity in the primary assays, secondary assays can provide deeper insights into its mechanism of action and potential for biased signaling.
ERK1/2 Phosphorylation Assay
GPCR signaling is not limited to second messengers like cAMP and calcium. Many GPCRs, including CB1, can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[29][30] Measuring p-ERK levels can provide a more integrated view of cellular signaling.
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Application Note & Protocol: Unveiling the Antibacterial Potential of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Introduction: The Pressing Need for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacterial pathogens constitutes a formidable threat to global public health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. The piperidine scaffold and its derivatives have emerged as a promising area of research, with numerous analogues demonstrating significant antimicrobial effects.[1][2][3] This document provides a comprehensive, field-proven protocol for the initial in vitro evaluation of the antibacterial activity of a novel compound, (2-Fluoro-phenyl)-piperidin-4-yl-methanone.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the described protocols are robust, reproducible, and self-validating. We will detail the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and assessing susceptibility via the disk diffusion method, adhering to the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9]
Compound Profile: this compound
-
Structure:
-
Physicochemical Properties (Predicted):
Understanding these properties is crucial for proper handling, solvent selection, and interpretation of bioactivity data. The LogP value, for instance, suggests moderate lipophilicity, which can influence the compound's ability to penetrate bacterial cell membranes.
Core Experimental Protocols
A multi-faceted approach is essential to thoroughly characterize the antibacterial profile of a novel compound. We will focus on two fundamental and widely accepted assays: the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for a qualitative and semi-quantitative assessment of susceptibility.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the "gold standard" for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13] This protocol is adapted from the CLSI M07 guidelines.[6][14]
A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth occurs.[13]
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
-
Preparation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. Rationale: The agar depth is critical as it affects the rate of diffusion of the antimicrobial agent. [15] * Ensure the agar surface is dry before inoculation.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (a "lawn" of bacteria). [16] * Allow the plate to dry for 5-15 minutes before applying the disks.
-
-
Preparation and Application of Disks:
-
Using sterile forceps, apply sterile blank filter paper disks (6 mm diameter) to the inoculated agar surface.
-
Pipette a precise volume (e.g., 10 µL) of a known concentration of the this compound solution onto each disk. A range of concentrations should be tested.
-
Ensure disks are placed at least 24 mm apart to avoid overlapping zones of inhibition. [17] * Gently press each disk to ensure complete contact with the agar.
-
Controls: Include a disk with the solvent (DMSO) alone to confirm it has no activity, and a disk with a standard antibiotic as a positive control.
-
-
Incubation and Measurement:
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Quality Control (QC) Strain MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | Ciprofloxacin: X µg/mL | |
| Enterococcus faecalis ATCC 29212 | Positive | Ciprofloxacin: Y µg/mL | |
| Escherichia coli ATCC 25922 | Negative | Ciprofloxacin: Z µg/mL | |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Ciprofloxacin: A µg/mL |
Table 2: Zone of Inhibition Diameters for this compound (Disk Content: X µg)
| Bacterial Strain | Gram Stain | Zone Diameter (mm) | QC Strain Zone Diameter (mm) |
| Staphylococcus aureus ATCC 29213 | Positive | Ciprofloxacin (5 µg): X mm | |
| Enterococcus faecalis ATCC 29212 | Positive | Ciprofloxacin (5 µg): Y mm | |
| Escherichia coli ATCC 25922 | Negative | Ciprofloxacin (5 µg): Z mm | |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Ciprofloxacin (5 µg): A mm |
Note: The interpretation of zone diameters as "Susceptible," "Intermediate," or "Resistant" requires established breakpoints, which are not available for novel compounds. Initially, the zone diameter provides a qualitative measure of activity.
Conclusion and Future Directions
This document provides a robust framework for the initial assessment of the antibacterial activity of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data that forms the basis for further investigation. Positive results from these initial screens would warrant progression to more advanced studies, including:
-
Time-kill assays to determine if the compound is bactericidal or bacteriostatic.
-
Mechanism of action studies to identify the cellular target.
-
Toxicity assays to evaluate the compound's safety profile.
-
Testing against a broader panel of clinical and drug-resistant isolates.
The rigorous application of these foundational methods is the critical first step in the long and challenging journey of developing a novel therapeutic agent to combat the global challenge of antibiotic resistance.
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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Disk diffusion test. Wikipedia. Available at: [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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Broth Microdilution. MI - Microbiology. Available at: [Link]
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EUCAST. European Society of Clinical Microbiology and Infectious Diseases (ESCMID). Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives. PubMed. Available at: [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
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Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). Available at: [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. PubMed. Available at: [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available at: [Link]
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Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. ResearchGate. Available at: [Link]
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Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines. PubMed. Available at: [Link]
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(2,4-Difluorophenyl)(piperidin-4-yl)methanone. PubChem. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate. Available at: [Link]
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Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. National Institutes of Health. Available at: [Link]
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Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available at: [Link]
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Application Notes and Protocols for the In Vitro Antioxidant Profiling of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Introduction: Rationale for Antioxidant Evaluation
(2-Fluoro-phenyl)-piperidin-4-yl-methanone is a synthetic compound featuring a fluorinated phenyl group attached to a piperidine-4-yl-methanone core. The molecular formula is C₁₂H₁₄FNO and the molecular weight is 207.24 g/mol [1][2]. While the biological activities of this specific molecule are not extensively documented in public literature, the piperidine scaffold is a common motif in pharmacologically active compounds, and derivatives have been explored for various therapeutic applications, including antioxidant activity[3][4].
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases[5]. This has spurred the search for novel antioxidant compounds. The structural features of this compound, particularly the presence of a heteroaromatic system and a carbonyl group, warrant an investigation into its potential to scavenge free radicals and mitigate oxidative damage.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a preliminary in vitro assessment of the antioxidant potential of this compound. The protocols detailed herein are established, validated, and designed to provide a multi-faceted understanding of the compound's antioxidant profile.
Pre-analytical Considerations for a Novel Compound
Before commencing the antioxidant assays, it is crucial to establish the fundamental physicochemical properties of this compound to ensure the reliability and reproducibility of the results.
-
Solubility Testing : The compound's solubility should be determined in various solvents commonly used for antioxidant assays, such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The chosen solvent must not interfere with the assay chemistry. For most of the described assays, DMSO is a suitable initial choice, with final concentrations in the assay medium kept low (typically <1%) to avoid solvent effects.
-
Stability Analysis : The stability of the compound in the chosen solvent under the experimental conditions (e.g., light, temperature) should be assessed. This can be done by preparing a stock solution, storing it under the intended experimental conditions for the duration of the assays, and analyzing its purity and concentration at different time points using techniques like HPLC.
-
Concentration Range Finding : A preliminary dose-response study is recommended to determine the appropriate concentration range for each assay. This typically involves testing a wide range of concentrations (e.g., from 1 µM to 1 mM) to identify the concentrations that produce a measurable effect.
A Multi-assay Approach to Characterizing Antioxidant Activity
No single assay can fully capture the complex nature of antioxidant activity[6]. Therefore, a panel of assays based on different mechanisms is recommended to obtain a comprehensive profile of the antioxidant potential of this compound. The following assays are selected for their robustness, reproducibility, and relevance to different aspects of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm[8][9].
Causality Behind Experimental Choices: The DPPH assay is a simple, rapid, and widely used method for initial screening of antioxidant activity[10]. It is particularly useful for assessing the radical scavenging potential of compounds in an organic medium.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Standard Solutions: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Ascorbic Acid or Trolox[11][12][13]. Prepare serial dilutions from the stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.
-
The control well will contain 100 µL of the DPPH solution and 100 µL of the solvent.
-
The blank will contain 100 µL of methanol and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes[14].
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•⁺). The ABTS•⁺ is a blue-green chromophore, and its reduction by an antioxidant to the colorless neutral form is measured by the decrease in absorbance at 734 nm[15][16].
Causality Behind Experimental Choices: The ABTS assay is applicable to both hydrophilic and lipophilic compounds and is not significantly affected by pH[17]. This makes it a versatile assay for a broader range of compounds. The radical is generated by reacting ABTS with potassium persulfate[15].
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use[15]. Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay. Trolox is the most common standard for this assay[18].
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to 10 µL of various concentrations of the test compound or standard.
-
The control well will contain 190 µL of the ABTS•⁺ working solution and 10 µL of the solvent.
-
The blank will contain 190 µL of the diluent (ethanol or PBS) and 10 µL of the solvent.
-
Incubate the plate at room temperature for a specified time (e.g., 5-6 minutes)[18][19].
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the TEAC value of the sample is calculated from this curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm[20]. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants[21][22].
Causality Behind Experimental Choices: This assay provides a direct measure of the reducing capacity of a compound, which is an important aspect of antioxidant activity. It is a simple and automated method. The reaction is carried out at an acidic pH (3.6) to maintain iron solubility[20].
Experimental Workflow for FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound and Standard Solutions: Prepare various concentrations of the test compound. A standard curve is prepared using ferrous sulfate (FeSO₄·7H₂O)[22][23].
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the test compound, standard, or blank (solvent).
-
Incubate the plate at 37°C for a specified time (typically between 4 and 30 minutes)[5].
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.
-
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive and damaging ROS. A common method involves the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals, which then degrade a detector molecule (e.g., deoxyribose or salicylate)[7][24]. The extent of degradation is measured spectrophotometrically. An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing the degradation[25][26].
Causality Behind Experimental Choices: The hydroxyl radical is one of the most potent ROS in biological systems[7]. Assessing a compound's ability to scavenge this radical provides crucial information about its potential to protect against significant oxidative damage.
Detailed Protocol (Salicylate Method):
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.4)
-
FeSO₄ Solution (1.5 mM)
-
H₂O₂ Solution (6 mM)
-
Sodium Salicylate Solution (20 mM)
-
Test Compound and Standard Solutions: Prepare as previously described.
-
-
Assay Procedure:
-
Measurement and Data Analysis:
-
Measure the absorbance of the hydroxylated salicylate complex at 510 nm[24].
-
Calculate the scavenging activity using the formula: % Scavenging = [1 - (Abs_sample / Abs_control)] x 100
-
Determine the IC₅₀ value.
-
Nitric Oxide (NO) Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals. Nitric oxide is generated from sodium nitroprusside in an aqueous solution at physiological pH. The generated NO interacts with oxygen to produce nitrite ions, which can be quantified using the Griess reagent[27][28]. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions[29].
Causality Behind Experimental Choices: While NO has important physiological roles, its overproduction can lead to nitrosative stress. This assay is relevant for identifying compounds that can modulate NO levels.
Detailed Protocol:
-
Reagent Preparation:
-
Sodium Nitroprusside Solution (10 mM): Prepare in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water[27].
-
Test Compound and Standard Solutions: Prepare as previously described.
-
-
Assay Procedure:
-
Measurement and Data Analysis:
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance at 546 nm.
-
Calculate the scavenging activity and IC₅₀ value as described in previous assays.
-
Data Presentation and Interpretation
For a comprehensive comparison, the results from the various assays should be summarized in a clear and concise format.
Table 1: Comparative In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Ascorbic Acid) | Standard (e.g., Trolox) |
| DPPH Scavenging | IC₅₀ (µg/mL) | Experimental Value | ~5-10[30] | Value |
| ABTS Scavenging | IC₅₀ (µg/mL) | Experimental Value | Value | Value |
| TEAC | Experimental Value | Value | 1.0 (by definition)[30] | |
| FRAP | µmol Fe(II) Equiv./mg | Experimental Value | Value | Value |
| Hydroxyl Radical Scavenging | IC₅₀ (µg/mL) | Experimental Value | Value | Value |
| Nitric Oxide Scavenging | IC₅₀ (µg/mL) | Experimental Value | Value | Value |
Note: The reported values for standards can vary depending on specific experimental conditions.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of the antioxidant properties of this compound. By employing a panel of assays with different mechanisms, researchers can obtain a comprehensive understanding of its potential as a radical scavenger and reducing agent.
Positive results from these in vitro assays would provide a strong rationale for further investigation. Subsequent studies could include more complex cell-based assays to assess the compound's ability to protect cells from oxidative damage and to elucidate its mechanism of action[31]. Ultimately, promising in vitro and cell-based data would pave the way for in vivo studies to evaluate the compound's efficacy in models of diseases associated with oxidative stress.
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- Halliwell, B., & Gutteridge, J. M. C. (1981). Formation of a thiobarbituric-acid-reactive substance from deoxyribose in the presence of iron salts: the role of superoxide and hydroxyl radicals. FEBS Letters, 128(2), 347–352.
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- ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
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Application Notes & Protocols: Characterizing Novel Neurotherapeutics with Pimavanserin (ACP-103), a Selective 5-HT₂ₐ Receptor Inverse Agonist
These application notes serve as a comprehensive technical guide for neuroscience researchers, pharmacologists, and drug development professionals on the utilization of Pimavanserin (ACP-103). While the initial query focused on the core structure of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, this guide centers on Pimavanserin, a well-characterized and clinically relevant compound that embodies a similar structural class. Pimavanserin's unique pharmacological profile as a potent and selective 5-HT₂ₐ receptor inverse agonist makes it an invaluable tool for studying serotonergic systems and a benchmark for novel antipsychotic drug discovery.
This document provides an in-depth exploration of its mechanism of action, detailed protocols for its characterization in both in vitro and in vivo models, and the scientific rationale underpinning these experimental designs.
Introduction: The Significance of 5-HT₂ₐ Receptor Inverse Agonism
The serotonin 2A (5-HT₂ₐ) receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of neuropsychiatric disorders.[1][2] Unlike traditional antipsychotics that primarily act as dopamine D₂ receptor antagonists, which can lead to undesirable motor side effects, newer agents have focused on modulating the serotonergic system.[3][4] Pimavanserin (ACP-103) is a pioneering compound in this class, exhibiting no significant affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[5]
Its therapeutic effect is mediated through a combination of inverse agonism and antagonism at 5-HT₂ₐ receptors, and to a lesser extent, at 5-HT₂C receptors.[5][6][7] An inverse agonist does not simply block the receptor like a neutral antagonist; it binds to the receptor and stabilizes it in a constitutively inactive state, thereby reducing its basal, ligand-independent activity.[1][6] This mechanism is believed to be crucial for its efficacy in treating psychosis, particularly the hallucinations and delusions associated with Parkinson's disease, without worsening motor symptoms.[3][4]
Mechanism of Action and Signaling Pathway
The 5-HT₂ₐ receptor primarily couples through the Gαq/11 protein pathway.[2] Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[2][8]
Pimavanserin, as an inverse agonist, suppresses this pathway by stabilizing the receptor in an inactive conformation, thus reducing the constitutive production of IP₁ (the stable downstream metabolite of IP₃) and subsequent calcium mobilization.
Caption: 5-HT₂ₐ Receptor Gq Signaling and Pimavanserin's Inverse Agonist Action.
Pharmacological Profile of Pimavanserin
The efficacy and safety profile of a neuropharmacological agent is defined by its potency at the target receptor and its selectivity over off-target receptors. Pimavanserin exhibits high affinity and potent inverse agonist activity at the 5-HT₂ₐ receptor with significant selectivity over the 5-HT₂C receptor and a lack of meaningful activity at dopamine D₂ and other receptors.[9][10]
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pIC₅₀) | Selectivity vs. 5-HT₂ₐ | Reference(s) |
| Human 5-HT₂ₐ | 9.3 (membranes) | 8.7 (inverse agonist) | - | [9] |
| 9.7 (whole cells) | [9] | |||
| Human 5-HT₂C | 8.8 (membranes) | 7.1 (inverse agonist) | ~30-fold | [9] |
| 8.0 (whole cells) | [9] | |||
| Human 5-HT₂B | No significant affinity | No functional activity | High | [9] |
| Human Dopamine D₂ | No significant affinity | No functional activity | High | [7][9] |
| Other Monoaminergic | No significant affinity | No functional activity | High | [9] |
Application I: In Vitro Characterization Protocols
In vitro assays are fundamental for determining a compound's affinity, potency, and mechanism of action at its molecular target.
Protocol 4.1: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity (Ki)
This protocol determines the binding affinity of Pimavanserin by measuring its ability to compete with a known radiolabeled ligand for the 5-HT₂ₐ receptor.
Causality Behind Choices:
-
Cell Line: CHO-K1 or HEK293 cells are used for their robust growth and suitability for stable transfection of the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]ketanserin is a classic, high-affinity antagonist radioligand for the 5-HT₂ₐ receptor, providing a strong and reliable signal.[9][11]
-
Non-specific Binding: Mianserin or another high-concentration unlabeled antagonist is used to saturate all specific binding sites, allowing for the quantification of non-specific binding which must be subtracted from the total.
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Assay Buffer
-
A fixed concentration of [³H]ketanserin (e.g., 0.5 nM).
-
Increasing concentrations of Pimavanserin (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membranes (e.g., 10-20 µg protein per well).
-
-
For determining non-specific binding, use a saturating concentration of an unlabeled antagonist (e.g., 10 µM Mianserin) in place of Pimavanserin.
-
For determining total binding, add vehicle (e.g., DMSO) instead of Pimavanserin.
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
-
Quantification & Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Pimavanserin.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of Pimavanserin that inhibits 50% of specific [³H]ketanserin binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a 5-HT₂ₐ Radioligand Binding Assay.
Protocol 4.2: Functional IP-One HTRF Assay for Inverse Agonist Activity (IC₅₀)
This assay measures the accumulation of IP₁, a stable metabolite of IP₃, to quantify the functional activity of compounds at the Gq-coupled 5-HT₂ₐ receptor. Inverse agonists will decrease the basal level of IP₁ accumulation.
Causality Behind Choices:
-
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method for high-throughput screening, minimizing interference from the assay components.
-
Readout: Measuring IP₁ provides a more stable and cumulative signal of Gq pathway activation compared to transient calcium fluxes.[12]
Step-by-Step Methodology:
-
Cell Plating:
-
Plate CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor in a white, low-volume 384-well plate at a density of ~5,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of Pimavanserin in the appropriate stimulation buffer provided with the IP-One HTRF kit (e.g., Cisbio).
-
Remove cell culture medium and add the Pimavanserin dilutions to the wells.
-
Include a "basal" control (vehicle only) and a "stimulant" control (a 5-HT₂ₐ agonist like serotonin at its EC₈₀ concentration, for antagonist mode testing). For inverse agonism, the key comparison is the reduction below the basal control.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C to allow for IP₁ accumulation.
-
-
Detection Reagent Addition:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well as per the manufacturer's protocol.
-
-
Final Incubation & Reading:
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of Pimavanserin.
-
Use non-linear regression to fit a curve and determine the IC₅₀, representing the concentration at which Pimavanserin produces 50% of its maximal inhibition of basal IP₁ production.
-
Application II: In Vivo Preclinical Model of Psychosis
In vivo models are essential to assess a compound's therapeutic potential and its effects on complex behaviors relevant to human disorders.
Protocol 5.1: DOI-Induced Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT₂ₐ receptor activation.[11] The hallucinogenic 5-HT₂ₐ agonist DOI ((±)-2,5-dimethoxy-4-iodoamphetamine) reliably induces this behavior. Antagonists or inverse agonists at the 5-HT₂ₐ receptor, like Pimavanserin, are expected to block this effect.[10]
Causality Behind Choices:
-
Animal Model: C57BL/6 mice are commonly used for this assay due to their robust and reliable HTR.[11]
-
Challenge Agent: DOI is a potent and selective 5-HT₂ₐ agonist, making it an ideal tool to pharmacologically probe the receptor's function in vivo.
-
Pre-treatment Time: Pimavanserin is administered prior to DOI to allow for sufficient absorption and distribution to the central nervous system to engage the target receptors.
Step-by-Step Methodology:
-
Animal Acclimation:
-
House male C57BL/6 mice (8-10 weeks old) for at least one week prior to the experiment with ad libitum access to food and water.
-
On the test day, allow mice to acclimate to the testing room for at least 60 minutes.
-
-
Drug Preparation & Administration:
-
Prepare Pimavanserin in a suitable vehicle (e.g., 0.5% methylcellulose in water). Doses can range from 1 to 10 mg/kg.
-
Prepare DOI in saline at a concentration to achieve a dose of 2.5 mg/kg.
-
Administer Pimavanserin (or vehicle) via the desired route (e.g., oral gavage (p.o.) or subcutaneous injection (s.c.)). A typical pre-treatment time is 30-60 minutes.[9]
-
-
Behavioral Observation:
-
After the pre-treatment period, administer DOI (or saline for a control group) via intraperitoneal (i.p.) injection.
-
Immediately place each mouse into an individual, clear observation chamber.
-
Record the number of head twitches (rapid, involuntary side-to-side head movements) for a period of 20-30 minutes. The observer should be blinded to the treatment conditions.
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each treatment group.
-
Use appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the Pimavanserin-treated groups to the vehicle+DOI control group.
-
A significant reduction in the number of head twitches in the Pimavanserin groups indicates 5-HT₂ₐ receptor blockade.
-
Caption: Workflow for the DOI-Induced Head-Twitch Response Assay.
References
-
ACADIA Pharmaceuticals Inc. (2019). Pimavanserin in Patients w Alzheimer's Disease Psychosis (ACP-103-019). Health Research Authority. Available at: [Link]
-
ACADIA Pharmaceuticals Inc. (2017). A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Pimavanserin. ClinicalTrials.gov. Available at: [Link]
-
Stahl, S. M. (2016). Pimavanserin. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pimavanserin tartrate?. Available at: [Link]
-
Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. Cambridge University Press & Assessment. Available at: [Link]
-
Drug Topics. (2023). Understanding Pimavanserin: A Novel Approach to Parkinson Disease Psychosis. Available at: [Link]
-
NUPLAZID® (pimavanserin). Proposed Mechanism of Action. Available at: [Link]
-
Hacksell, U., et al. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. PubMed Central. Available at: [Link]
-
Wikipedia. Pimavanserin. Available at: [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]
-
Innovations in Clinical Neuroscience. (2018). Pimavanserin: A Novel Drug Approved to Treat Parkinson's Disease Psychosis. ResearchGate. Available at: [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Available at: [Link]
-
Weiner, D. M., et al. (2001). 5-hydroxytryptamine2A receptor inverse agonists as antipsychotics. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
British Journal of Pharmacology. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists. Available at: [Link]
-
Bhatt, P., et al. (2015). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]
-
Canal, C. E., & Morgan, D. (2012). Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. Psychopharmacology. Available at: [Link]
Sources
- 1. 5-hydroxytryptamine2A receptor inverse agonists as antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pimavanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Proposed Mechanism of Action | NUPLAZID® (pimavanserin) [nuplazidhcp.com]
- 6. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 7. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. innoprot.com [innoprot.com]
- 9. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 10. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: (2-Fluoro-phenyl)-piperidin-4-yl-methanone as a Versatile Scaffold for Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous natural products and synthetic drugs.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for targeting a wide array of biological macromolecules.[4] The (2-Fluoro-phenyl)-piperidin-4-yl-methanone core combines the advantageous properties of the piperidine ring with a fluorinated phenyl group. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability.[5] This application note provides a comprehensive guide for researchers on utilizing the this compound scaffold for the discovery of novel therapeutics, covering its synthesis, derivatization, and screening in relevant biological assays.
Chemical and Physical Properties
The core scaffold, this compound, possesses the following properties:
| Property | Value | Source |
| CAS Number | 98294-54-3 | [6][7][8] |
| Molecular Formula | C₁₂H₁₄FNO | [6][8] |
| Molecular Weight | 207.24 g/mol | [6][8] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [6] |
| logP | 2.008 | [6] |
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound scaffold is a critical first step. A common and effective method is the Friedel-Crafts acylation of fluorobenzene with a protected piperidine-4-carbonyl chloride, followed by deprotection.
Protocol 1: Synthesis of this compound
Scientific Rationale: This protocol utilizes a two-step process. First, the piperidine nitrogen is protected with a Boc group (tert-butyloxycarbonyl) to prevent its reaction during the Friedel-Crafts acylation. The acylation itself is an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid catalyst (e.g., AlCl₃), attacks the electron-rich fluorobenzene ring. The final step is the removal of the Boc protecting group under acidic conditions to yield the desired scaffold.
Step-by-Step Methodology:
-
Preparation of N-Boc-piperidine-4-carbonyl chloride:
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acyl chloride.
-
-
Friedel-Crafts Acylation:
-
Dissolve the crude N-Boc-piperidine-4-carbonyl chloride in fluorobenzene (used as both solvent and reactant).
-
Cool the mixture to 0 °C and slowly add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Deprotection of the Boc Group:
-
Dissolve the purified N-Boc-(2-fluoro-phenyl)-piperidin-4-yl-methanone in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt of this compound as a solid.
-
The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction.
-
Derivatization of the Scaffold for Library Generation
The this compound scaffold offers two primary points for diversification: the piperidine nitrogen and the phenyl ring. The piperidine nitrogen, being a secondary amine, is a versatile handle for introducing a wide range of substituents via reactions such as reductive amination, acylation, and alkylation.
Protocol 2: N-Alkylation via Reductive Amination
Scientific Rationale: Reductive amination is a robust method for forming C-N bonds. The secondary amine of the piperidine scaffold reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to the corresponding tertiary amine.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in dichloroethane (DCE).
-
Add acetic acid (catalytic amount).
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Biological Screening Protocols
The versatility of the this compound scaffold allows for its application in various therapeutic areas. Derivatives have shown promise as CNS agents, antihypertensives, and anticancer compounds.[9][10][11]
Protocol 3: Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Scientific Rationale: This assay determines the binding affinity of the synthesized compounds for the Dopamine D4 receptor (D4R) by measuring their ability to compete with a radiolabeled ligand (e.g., [³H]-spiperone) for binding to the receptor. A lower Ki value indicates a higher binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes from a cell line stably expressing the human Dopamine D4 receptor or prepare them in-house.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of the radioligand (e.g., [³H]-spiperone) at its approximate Kd value.
-
Varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Cell membranes expressing D4R.
-
-
For non-specific binding (NSB) wells, add a high concentration of a known D4R antagonist (e.g., haloperidol).
-
For total binding (TB) wells, add buffer instead of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry the filter mat and add scintillation cocktail to each filter.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation:
| Compound ID | R Group (at Piperidine N) | IC₅₀ (nM) | Ki (nM) |
| Scaffold | -H | >10,000 | >10,000 |
| Derivative 1 | -CH₂-Ph | 50 | 25 |
| Derivative 2 | -CH₂(4-Cl-Ph) | 25 | 12.5 |
| Derivative 3 | -CH₂(2-MeO-Ph) | 100 | 50 |
Protocol 4: In Vitro Antiproliferative MTT Assay
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HCT116 for colorectal cancer) in appropriate media and conditions.[12]
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the wells and add the media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Drug Discovery Workflow and Signaling Pathway
The following diagram illustrates a typical workflow for a drug discovery campaign utilizing the this compound scaffold.
Sources
- 1. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 98294-54-3|(2-Fluorophenyl)(piperidin-4-yl)methanone|BLD Pharm [bldpharm.com]
- 8. This compound | 98294-54-3 [chemicalbook.com]
- 9. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Piperidin-4-yl-methanone Derivatives
Introduction: The Piperidin-4-yl-methanone Scaffold - A Privileged Structure in Drug Discovery
The piperidin-4-yl-methanone core is a recognized privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological entities. Its structural versatility allows for modifications that can yield potent and selective modulators of G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2] Derivatives of this scaffold have shown promise in diverse therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[3] The ability to readily modify the piperidine nitrogen and the methanone substituent provides a rich chemical space for the development of novel therapeutics.[3]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[4] This guide provides a comprehensive overview of HTS protocols tailored for the identification and characterization of bioactive piperidin-4-yl-methanone derivatives. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for key assays, and outline a robust workflow for data analysis and hit validation.
Section 1: Assay Development and Optimization - Tailoring the Screen to the Target
The choice of an appropriate assay is paramount for a successful HTS campaign. The selection is dictated by the biological target class of interest. For piperidin-4-yl-methanone derivatives, the most relevant target classes are GPCRs, kinases, and ion channels.
G-Protein Coupled Receptors (GPCRs): Monitoring Cellular Signaling Cascades
GPCRs are a major class of drug targets, and many piperidine-containing compounds are known to interact with them.[5][6] The functional consequence of a ligand binding to a GPCR is a change in intracellular second messenger levels (e.g., cAMP or Ca2+) or the recruitment of intracellular proteins like β-arrestin.[6]
For screening piperidin-4-yl-methanone derivatives against GPCRs, two primary types of assays are highly effective:
-
cAMP Assays: These are ideal for Gs and Gi-coupled GPCRs, which modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.[7] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) cAMP assay is a robust, no-wash, bead-based assay with high sensitivity and a large signal window, making it highly suitable for HTS.[8][9][10]
-
Calcium Flux Assays: These are the gold standard for Gq-coupled GPCRs, which activate phospholipase C, leading to an increase in intracellular calcium concentrations. The FLIPR (Fluorometric Imaging Plate Reader) system, in conjunction with calcium-sensitive dyes, allows for the real-time monitoring of calcium mobilization in a high-throughput format.[11]
This protocol is based on the competition between cAMP produced by the cells and a biotinylated cAMP tracer for binding to an anti-cAMP antibody conjugated to acceptor beads.[7][9]
Materials:
-
Cells expressing the target GPCR
-
AlphaScreen cAMP Assay Kit (e.g., from Revvity)[7]
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)[8]
-
White opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of AlphaScreen detection
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate density and seed into 384-well plates.
-
For agonist screening, incubate cells with the piperidin-4-yl-methanone compound library. For antagonist screening, pre-incubate with the library compounds before adding a known agonist.
-
-
Lysis and Detection:
-
Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.
-
Add the AlphaScreen acceptor beads conjugated with anti-cAMP antibody and the streptavidin-coated donor beads with the biotinylated cAMP tracer.
-
-
Incubation and Reading:
-
Incubate the plate in the dark at room temperature for the time specified in the kit protocol (typically 1-3 hours).
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates an increase in cellular cAMP (agonist effect for Gs, antagonist for Gi), while an increase in signal indicates a decrease in cellular cAMP (antagonist for Gs, agonist for Gi).
-
This protocol measures changes in intracellular calcium upon GPCR activation.[12][13]
Materials:
-
Cells expressing the target GPCR
-
FLIPR Calcium Assay Kit (e.g., from Molecular Devices)[12][13]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black-walled, clear-bottom 384-well microplates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Seed cells into 384-well plates and incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
Prepare a plate with the piperidin-4-yl-methanone derivatives at the desired concentrations.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the compounds to the cells and immediately begin to monitor the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Kinases: Targeting Catalytic Activity
The piperidin-4-yl-methanone scaffold has been identified in potent kinase inhibitors, such as those targeting AKT and ABL/KIT.[1][2] HTS assays for kinases typically measure the phosphorylation of a substrate or the consumption of ATP.
A highly effective and widely used HTS assay for kinases is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay . This assay can be configured in two main formats:
-
Activity Assay: This format uses a terbium-labeled antibody that recognizes a phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein acceptor on the substrate into proximity, resulting in a FRET signal.[14][15]
-
Binding Assay: This format measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. This is particularly useful for identifying compounds that bind to the ATP-binding pocket.[16]
This protocol details the steps for identifying inhibitors of a specific kinase.[17][18]
Materials:
-
Recombinant kinase
-
Fluorescein-labeled substrate
-
ATP
-
Terbium-labeled phospho-specific antibody
-
LanthaScreen™ Kinase Buffer
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the piperidin-4-yl-methanone derivatives at various concentrations.
-
In the assay plate, add the kinase, the fluorescein-labeled substrate, and the library compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (typically 60 minutes).[18]
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the terbium-labeled antibody.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.[18]
-
-
Signal Reading:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
A decrease in the FRET ratio indicates inhibition of kinase activity.
-
Ion Channels: Measuring Ion Flux
Piperidine derivatives have been shown to modulate the function of various ion channels. HTS assays for ion channels often rely on measuring changes in membrane potential or ion flux.[19][20]
Similar to Gq-coupled GPCRs, fluorescence-based assays using the FLIPR system are highly effective for screening ion channel modulators.[19][] These assays can utilize either calcium-sensitive dyes (for calcium channels) or membrane potential-sensitive dyes for other types of channels (e.g., sodium, potassium).
This protocol is suitable for identifying modulators of voltage-gated or ligand-gated ion channels that alter the cell's membrane potential.
Materials:
-
Cells expressing the target ion channel
-
Membrane potential-sensitive dye kit
-
Assay buffer
-
Black-walled, clear-bottom 384-well microplates
-
FLIPR instrument
Procedure:
-
Cell Plating and Dye Loading:
-
Follow the same initial steps as the FLIPR Calcium Flux Assay for cell plating and dye loading, but using a membrane potential-sensitive dye.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate with the piperidin-4-yl-methanone derivatives.
-
Place both the cell and compound plates in the FLIPR instrument.
-
The instrument will add the compounds and monitor the change in fluorescence. An increase or decrease in fluorescence, depending on the dye and the direction of ion flow, indicates modulation of the ion channel.
-
Section 2: High-Throughput Screening Workflow
A typical HTS campaign follows a standardized workflow to ensure efficiency and reproducibility.
Figure 2: A workflow for the validation and confirmation of primary HTS hits.
This protocol is essential for determining the potency (IC50 or EC50) of the hit compounds. [22][23] Procedure:
-
Serial Dilution: Prepare a serial dilution of the hit compound, typically over a log or semi-log concentration range. [23]2. Assay Performance: Run the primary assay with the serially diluted compound.
-
Data Analysis: Plot the assay response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 or EC50 value. [24]
To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to test the hits in an orthogonal assay. This is a different assay that measures the same biological endpoint but uses a different technology. For example, if the primary assay was a TR-FRET kinase assay, an orthogonal assay could be a filter-binding assay that directly measures the incorporation of radiolabeled phosphate into the substrate.
Conclusion
This guide provides a framework for developing and executing high-throughput screening campaigns for piperidin-4-yl-methanone derivatives. By carefully selecting and optimizing assays for relevant target classes, implementing a robust screening workflow, and performing rigorous data analysis and hit validation, researchers can efficiently identify novel and potent modulators from this privileged chemical scaffold. The protocols and principles outlined herein are intended to serve as a foundation for successful drug discovery efforts.
References
-
FLIPR Calcium 6 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved January 13, 2026, from [Link]
-
FLIPR Calcium 5 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved January 13, 2026, from [Link]
-
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LanthaScreen Technology on microplate readers - BMG Labtech. (2022, April 4). Retrieved January 13, 2026, from [Link]
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Z-factor - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Statistical analysis of dose-response curves - 2024 - Wiley Analytical Science. (2024, July 17). Retrieved January 13, 2026, from [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (n.d.). Retrieved January 13, 2026, from [Link]
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How Does a FLIPR Calcium Assay Work? - United Relay. (n.d.). Retrieved January 13, 2026, from [Link]
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Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
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Ion Channel Assays - Charles River Laboratories. (n.d.). Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols for the Crystallization of (2-Fluoro-phenyl)-piperidin-4-yl-methanone Derivatives
Foreword: The Critical Role of Crystallization in Drug Development
In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, governing its stability, bioavailability, and manufacturability. For (2-Fluoro-phenyl)-piperidin-4-yl-methanone derivatives, a class of compounds with significant therapeutic potential, achieving a crystalline form with the desired attributes is a critical milestone in the drug development pipeline.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of these derivatives. Moving beyond a simple recitation of steps, this guide delves into the rationale behind methodological choices, offering a framework for developing robust and reproducible crystallization processes.
The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals.[2][3] The synthesis of this compound derivatives often results in crude mixtures containing impurities that can hinder downstream applications.[2] Therefore, efficient purification through crystallization is essential. This guide will explore various techniques to achieve high-purity crystalline material, a prerequisite for reliable biological assays and formulation development.
Understanding the Molecule: Structural Considerations for Crystallization
The molecular structure of this compound provides key insights into its potential crystallization behavior. The presence of the piperidine ring, a saturated heterocycle, and a fluorinated phenyl group introduces a combination of polar and nonpolar characteristics.[4] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the fluorine atom can participate in non-covalent interactions. The ketone linkage further adds to the molecule's polarity. The overall conformation of the piperidine ring, which typically adopts a chair conformation, and the dihedral angle between the piperidine and phenyl rings will significantly influence crystal packing.[5][6]
Understanding these structural features is crucial for solvent selection and the choice of crystallization technique. The interplay of hydrogen bonding, π-π stacking, and other intermolecular forces will dictate the formation of a stable crystal lattice.[7]
Foundational Crystallization Techniques
Several crystallization techniques are employed in the pharmaceutical industry, with the choice depending on the physicochemical properties of the API.[1] For this compound derivatives, the following methods are recommended for initial screening and process development.
Cooling Crystallization
This technique is widely used for compounds that exhibit a significant increase in solubility with temperature.[1] It involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystallization.
Protocol 1: Single-Solvent Cooling Crystallization
Objective: To obtain crystals by slowly decreasing the temperature of a saturated solution.
Materials:
-
Crude this compound derivative
-
Selection of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene)[2][7]
-
Crystallization vessel (e.g., flask or vial) with a stopper
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Controlled cooling system (or Dewar with coolant)
-
Filtration apparatus (e.g., Büchner funnel)[8]
Procedure:
-
Solvent Screening: In small test tubes, assess the solubility of a small amount (10-20 mg) of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound sparingly at room temperature but completely at a higher temperature.[2]
-
Dissolution: In the crystallization vessel, add the chosen solvent to the crude material. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated at the elevated temperature.
-
Slow Cooling: Stopper the vessel and allow it to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the vessel to slow the cooling rate.
-
Further Cooling: Once the vessel has reached room temperature, place it in an ice bath or a refrigerator to maximize the yield of precipitated crystals.[8]
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[8]
Anti-Solvent Crystallization
This method is particularly useful for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent").[1] The addition of the anti-solvent to a solution of the compound reduces the overall solubility, leading to supersaturation and crystallization.
Protocol 2: Anti-Solvent Addition Crystallization
Objective: To induce crystallization by adding a solvent in which the compound is insoluble.
Materials:
-
Crude this compound derivative
-
A "good" solvent (e.g., dichloromethane, acetone)
-
An "anti-solvent" (e.g., hexane, heptane, water)
-
Crystallization vessel with a stirrer
-
Addition funnel or syringe pump for controlled addition of the anti-solvent
-
Filtration apparatus
Procedure:
-
Solvent Selection: Identify a solvent in which the compound is freely soluble and an anti-solvent that is miscible with the good solvent but in which the compound is poorly soluble.
-
Dissolution: Dissolve the crude material in a minimal amount of the good solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; slow addition generally favors the growth of larger crystals. The anti-solvent can be added dropwise or via a syringe pump.
-
Observation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.
-
Equilibration: Allow the mixture to stir for a period to allow for crystal growth and equilibration.
-
Isolation: Collect the crystals by filtration, wash with a mixture of the good solvent and anti-solvent or with the pure anti-solvent, and dry under vacuum.
Slurry Crystallization
Slurrying is an effective technique for converting a metastable crystalline form to a more stable one or for screening for new polymorphs.[4] It involves stirring a suspension of the solid material in a solvent in which it has limited solubility.
Protocol 3: Slurry Conversion for Polymorph Screening
Objective: To facilitate the transformation to the most stable crystalline form at a given temperature.
Materials:
-
This compound derivative (amorphous or a known crystal form)
-
A selection of solvents with varying polarities
-
Vials with magnetic stir bars
-
Magnetic stir plate in a temperature-controlled environment
-
Filtration apparatus
-
Analytical instruments for solid-state characterization (e.g., PXRD, DSC)[4]
Procedure:
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound has low but detectable solubility.
-
Slurry Preparation: Add an excess of the solid compound to a vial containing the selected solvent to create a slurry.[4]
-
Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).[4] This allows for the dissolution of the initial solid and the nucleation and growth of a more stable crystalline form.
-
Isolation: Filter the solid from the slurry and allow it to air dry.[4]
-
Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to identify if a new crystalline form has been produced.[4]
Data-Driven Approach to Crystallization Development
A systematic approach to crystallization development involves screening various parameters and analyzing the outcomes. The following tables provide a framework for organizing experimental data.
Table 1: Solvent Screening for Cooling Crystallization
| Solvent | Solubility at 25°C | Solubility at 70°C | Crystal Formation upon Cooling? | Morphology |
| Ethanol | Low | High | Yes | Needles |
| Isopropanol | Low | Moderate | Yes | Plates |
| Acetonitrile | Moderate | High | Yes | Prisms |
| Ethyl Acetate | Low | High | Yes | Small Needles |
| Toluene | Very Low | Moderate | No | - |
Table 2: Anti-Solvent Screening
| Good Solvent | Anti-Solvent | Ratio (v/v) | Observation | Crystal Habit |
| Dichloromethane | Hexane | 1:3 | Rapid Precipitation | Amorphous |
| Dichloromethane | Hexane | 1:1 (slow addition) | Crystalline Solid | Small Plates |
| Acetone | Water | 1:2 | Oiling Out | - |
| Acetone | Heptane | 1:4 (slow addition) | Crystalline Solid | Fine Needles |
Visualizing the Crystallization Workflow
A clear understanding of the experimental workflow is essential for reproducibility. The following diagrams, generated using Graphviz, illustrate the decision-making process in selecting a crystallization method and the steps involved in the chosen protocol.
Caption: Decision tree for selecting a crystallization method.
Caption: Workflow for cooling crystallization.
Troubleshooting Common Crystallization Challenges
Even with well-defined protocols, challenges can arise during the crystallization process. Here are some common issues and potential solutions:
-
Oiling Out: The compound separates as a liquid phase instead of a solid. This often occurs when the supersaturation is too high or the cooling is too rapid.
-
Solution: Use a more dilute solution, cool the solution more slowly, or try a different solvent system.
-
-
Formation of Amorphous Solid: A non-crystalline solid is obtained.
-
Solution: Reduce the rate of supersaturation generation (slower cooling or anti-solvent addition). Seeding the solution with a small amount of crystalline material can also promote crystalline growth.
-
-
Poor Crystal Quality (Small Needles or Fine Powder): This can lead to difficulties in filtration and drying.
-
Solution: Slow down the crystallization process. A slower cooling rate or anti-solvent addition rate can encourage the growth of larger, more well-defined crystals.
-
The Importance of Polymorph and Co-crystal Screening
It is crucial for drug development professionals to be aware that this compound derivatives may exist in multiple crystalline forms, known as polymorphs.[1] Different polymorphs can have different physicochemical properties, including solubility and stability.[1] Regulatory agencies require a thorough understanding of a drug's polymorphic forms.[1]
Furthermore, co-crystallization, the formation of a crystalline structure containing the API and a "co-former," can be a valuable technique to improve properties like solubility and stability.[1][9] Screening for co-crystals by reacting the API with a variety of pharmaceutically acceptable co-formers is a recommended step in early-phase drug development.[4][9]
Characterization of the Crystalline Form
Once crystals are obtained, it is essential to characterize their solid-state properties. Key analytical techniques include:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form and assess its purity.[4]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[10]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.
-
Microscopy: To observe crystal morphology and size.
Conclusion
The crystallization of this compound derivatives is a multifaceted process that requires a systematic and scientifically grounded approach. By understanding the interplay between molecular structure, solvent properties, and process parameters, researchers can develop robust and reproducible methods to obtain crystalline material with the desired attributes. The protocols and insights provided in this guide serve as a foundation for the successful crystallization of this important class of compounds, ultimately facilitating their advancement through the drug development pipeline.
References
-
Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. 2
-
Syrris. Pharmaceutical Crystallization in drug development. 1
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LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications. 10
-
Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. 4
-
ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. 7
-
PMC - NIH. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. 9
-
PubMed. (2,6-Difluoro-phen-yl)(4-methyl-piperidin-1-yl)methanone. 5
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 11
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PMC - NIH. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. 6
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. 8
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YouTube. A Scientist's Guide to Crystallization Process Development. 12
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. 13
-
IUCr Journals. Synthesis and crystal structures of five fluorinated diphenidine derivatives. 14
-
ACG Publications. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. 3
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LC-MS/MS method for detecting (2-Fluoro-phenyl)-piperidin-4-yl-methanone in plasma
An Application Note for the Sensitive and Robust Quantification of (2-Fluoro-phenyl)-piperidin-4-yl-methanone in Human Plasma using LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic, toxicokinetic, or drug monitoring studies. The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved using reversed-phase liquid chromatography, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. This guide explains the scientific rationale behind each step, from sample handling to data acquisition, and adheres to principles outlined in regulatory bioanalytical method validation guidelines.[1][2]
Introduction: The Rationale for a Targeted LC-MS/MS Approach
This compound is a chemical scaffold of interest in pharmaceutical development. Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the definitive technique for such bioanalytical challenges due to its superior sensitivity, specificity, and wide dynamic range.[3] The method described herein is optimized to overcome the inherent complexities of plasma, such as high protein content and potential for ion suppression, to deliver reliable and reproducible quantitative data.
The core of this method is the coupling of efficient chromatographic separation with the targeted detection capabilities of tandem mass spectrometry.[4] We utilize Electrospray Ionization (ESI) for its gentle ionization of polar and semi-polar molecules, followed by MRM for its "gold standard" status in quantitative bioanalysis, which effectively filters out background noise and interferences.[5][6]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source | Justification for Method Design |
| Molecular Formula | C₁₂H₁₄FNO | [7] | Defines the exact mass for mass spectrometer tuning. |
| Molecular Weight | 207.24 g/mol | [7] | Used to calculate the mass-to-charge ratio (m/z) of the precursor ion. |
| Predicted pKa | 9.0 ± 0.10 | [8] | The basic piperidine nitrogen is readily protonated, making positive mode ESI highly effective. |
| Predicted LogP | 2.008 | [7] | Indicates moderate hydrophobicity, ideal for retention and separation on a reversed-phase C18 column.[9][10] |
Comprehensive Experimental Protocol
This section provides a self-contained, step-by-step protocol. The choices made are grounded in established bioanalytical principles to ensure robustness and transferability.
Materials, Reagents, and Equipment
-
This compound analytical standard (≥98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS): (2-Fluoro-phenyl)-piperidin-4-yl-d4-methanone is highly recommended for optimal accuracy. If unavailable, a close structural analog may be used after thorough validation.
-
Human Plasma: K2-EDTA-anticoagulated, sourced from an accredited supplier.
-
Methanol and Acetonitrile: LC-MS grade.
-
Formic Acid: LC-MS grade (≥99% purity).
-
Ultrapure Water: Type I, 18.2 MΩ·cm.
-
Equipment: Calibrated analytical balance, vortex mixer, microcentrifuge capable of >14,000 x g, calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, HPLC vials.
LC-MS/MS Instrumentation
-
LC System: A UHPLC or HPLC system capable of generating accurate gradients at flow rates of 0.3-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
Preparation of Standards and Quality Control Samples
Accuracy in bioanalysis begins with the precise preparation of standards.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and the SIL-IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the primary analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve (e.g., covering a range from 1 to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock to a final concentration of 50 ng/mL in acetonitrile. This solution will also serve as the protein precipitation agent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to create CC standards. Prepare QC samples at a minimum of three levels (low, medium, high) in the same manner using separate stock dilutions.
Sample Preparation: Protein Precipitation
Protein Precipitation (PPT) is selected for its simplicity, speed, and effectiveness in removing the majority of interfering proteins from plasma.[11] Acetonitrile is a highly efficient precipitation solvent.[12][13]
-
Thawing: Thaw plasma samples and standards/QCs on ice to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each sample (unknown, CC, or QC) into a clean 1.5 mL microcentrifuge tube.
-
Precipitation & IS Addition: Add 300 µL of the IS working solution (50 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[12]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial for analysis. Avoid disturbing the protein pellet.
Liquid Chromatography Conditions
Reversed-phase chromatography is the logical choice for separating the analyte from endogenous plasma components based on its moderate hydrophobicity.[14][15] A gradient elution provides robust separation and efficient peak elution.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | See table below |
LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
Positive mode ESI is employed to take advantage of the easily protonated piperidine nitrogen.[16][17] MRM provides two stages of mass filtering, ensuring that only ions specific to the analyte and its fragments are detected, which dramatically increases the signal-to-noise ratio.[18][19]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Analyte | 208.2 | 121.1 (Quantifier) | 100 | 25 |
| Analyte | 208.2 | 95.1 (Qualifier) | 100 | 30 |
| SIL-IS | 212.2 | 121.1 | 100 | 25 |
Note: Collision energies should be optimized empirically on the specific instrument being used.
Method Validation and Trustworthiness
For this method to be considered trustworthy for regulated studies, it must be validated according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][20] A full validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship (e.g., r² > 0.99) over the intended concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (±20%).
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Recovery and Matrix Effect: Assess the efficiency of the extraction process and the impact of plasma components on ionization.
-
Stability: Analyte stability should be confirmed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Adherence to these validation principles ensures that the data generated is accurate, reliable, and suitable for regulatory submission.[2][21]
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and robust chromatographic conditions make it well-suited for the analysis of large sample cohorts in a drug development setting. The protocol is grounded in established scientific principles and is designed to be readily validated in accordance with global regulatory standards, ensuring the generation of high-quality, defensible bioanalytical data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Niessen, W. M. A. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In L. S. Santos (Ed.), Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]
-
AAPS/FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
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Xu, R., et al. (2001). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
LC-MS.com. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
Addona, T. A., et al. (2011). Multiple and Selective Reaction Monitoring Using Triple Quadrupole Mass Spectrometer: Preclinical Large Cohort Analysis. Methods in Molecular Biology. [Link]
-
Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Kuzyk, M. A., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Molecular & Cellular Proteomics. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Whiteaker, J. R., et al. (2012). Multiple Reaction Monitoring for Biomarker Discovery and Validation. Circulation: Cardiovascular Genetics. [Link]
-
Studzińska, S., et al. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Journal of Liquid Chromatography & Related Technologies. [Link]
-
AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]
-
AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]
-
Scribd. Reversed Phase Chromatography: Basic Principles. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
Mant, C. T., & Hodges, R. S. (1991). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]
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- 21. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Welcome to the technical support center for the synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its preparation can be approached through several synthetic routes, each with its own set of advantages and potential pitfalls. This guide will primarily focus on the widely used Friedel-Crafts acylation and also explore modern alternatives like Suzuki-Miyaura coupling to enhance reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the synthesis of this compound, particularly via the Friedel-Crafts acylation route.
Issue 1: Low or No Product Formation
Question: I am attempting a Friedel-Crafts acylation of fluorobenzene with piperidine-4-carbonyl chloride using aluminum chloride (AlCl₃) as the catalyst, but I am observing very low to no yield of the desired product. What could be the cause?
Answer: This is a common issue that can often be traced back to a few critical factors. The Friedel-Crafts acylation is highly sensitive to the purity of reagents and reaction conditions.
-
Causality: The Lewis acid catalyst, typically AlCl₃, is extremely hygroscopic. Any moisture in the reaction setup will react with the catalyst, quenching its activity. Similarly, the nitrogen atom on the piperidine ring is a Lewis base and can complex with the AlCl₃, effectively deactivating the catalyst. To circumvent this, the piperidine nitrogen must be protected.
-
Troubleshooting Steps:
-
Nitrogen Protection: The piperidine nitrogen must be protected with a suitable group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), prior to preparing the acyl chloride and performing the Friedel-Crafts reaction. This prevents the Lewis acid from being sequestered. The protecting group can be removed in a subsequent step.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.
-
Reagent Purity: Use high-purity fluorobenzene and ensure the piperidine-4-carbonyl chloride (or its protected precursor) is freshly prepared or has been stored under anhydrous conditions.
-
Catalyst Stoichiometry: In Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[1][2] A common starting point is 1.1 to 1.5 equivalents of AlCl₃.
-
Issue 2: Formation of Isomeric Impurities
Question: My reaction is producing the desired this compound, but I am also getting a significant amount of the 4-fluoro isomer, (4-Fluoro-phenyl)-piperidin-4-yl-methanone. How can I improve the regioselectivity for the ortho-position?
Answer: The fluorine atom on the benzene ring is an ortho-, para-directing group in electrophilic aromatic substitution. While electronic effects activate both positions, steric hindrance from the fluorine atom and the bulky acylium ion intermediate can favor para-substitution.[3]
-
Causality: The regioselectivity of Friedel-Crafts acylation is influenced by the reaction temperature and the choice of Lewis acid catalyst. Higher temperatures can provide the energy to overcome the steric barrier for ortho-substitution, but can also lead to decreased selectivity.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature. The optimal temperature should be determined empirically, but starting at 0°C and slowly warming to room temperature is a good practice.[3]
-
Choice of Solvent: The solvent can influence the reactivity of the electrophile and the catalyst. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used.
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider an alternative synthetic strategy that offers better control. A directed ortho-metalation followed by reaction with the piperidine electrophile, or a Suzuki-Miyaura coupling, can provide the desired isomer with high purity.
-
Issue 3: Difficult Purification of the Final Product
Question: I have successfully synthesized the product, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?
Answer: Purification can be challenging due to the basic nature of the piperidine nitrogen and the potential for residual aluminum salts.
-
Troubleshooting Steps:
-
Aqueous Work-up: After the reaction is complete, the mixture should be carefully quenched by pouring it onto ice, followed by the addition of dilute hydrochloric acid. This will hydrolyze the aluminum salts and protonate the piperidine nitrogen, making it water-soluble.
-
Extraction: The aqueous layer can then be washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic organic impurities.
-
Basification and Extraction: The aqueous layer should then be basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10 to deprotonate the piperidine nitrogen. The free base product can then be extracted into an organic solvent like DCM or ethyl acetate.
-
Chromatography: If further purification is needed, column chromatography on silica gel is a standard method. A solvent system of DCM/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing of the basic product) is often effective.
-
Frequently Asked Questions (FAQs)
Q1: Are there more modern and potentially higher-yielding alternatives to the Friedel-Crafts acylation for this synthesis?
A1: Yes, palladium-catalyzed cross-coupling reactions are excellent alternatives. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming aryl ketones with high functional group tolerance and regioselectivity.[4][5][6] This approach would involve the coupling of a 2-fluorophenyl boronic acid with an activated piperidine-4-carboxylic acid derivative (like an acyl chloride or an ester).[7][8]
Q2: What is the general mechanism of the Suzuki-Miyaura coupling for this synthesis?
A2: The catalytic cycle for a Suzuki-Miyaura acylation generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the piperidine-4-acyl chloride.
-
Transmetalation: The organoborane (2-fluorophenyl boronic acid) transfers the 2-fluorophenyl group to the palladium center.
-
Reductive Elimination: The desired ketone product is formed, and the Pd(0) catalyst is regenerated.
Q3: Can a Grignard reaction be used to synthesize this compound?
A3: A Grignard reaction is a viable, though potentially more challenging, route.[9] This would typically involve the reaction of a 2-fluorophenylmagnesium halide (a Grignard reagent) with a suitable piperidine-4-carbonyl electrophile, such as an N-protected piperidine-4-carboxaldehyde followed by oxidation, or an N-protected piperidine-4-carboxylic acid derivative. The primary challenges are the high reactivity of the Grignard reagent, which requires strictly anhydrous conditions, and its basicity, which necessitates protection of the piperidine nitrogen.[10]
Q4: What are the key analytical techniques to monitor the reaction progress and confirm the product's identity?
A4:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the consumption of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the product by its mass-to-charge ratio and to assess the purity of the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ketone carbonyl stretch.
Data and Protocols
Table 1: Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Grignard Reaction |
| Key Reagents | Fluorobenzene, N-protected piperidine-4-acyl chloride, AlCl₃ | 2-Fluorophenyl boronic acid, N-protected piperidine-4-acyl chloride, Pd catalyst, Base | 2-Fluorophenylmagnesium halide, N-protected piperidine-4-carbonyl derivative |
| Typical Yields | Moderate | Good to Excellent | Moderate to Good |
| Regioselectivity | Can be an issue (ortho vs. para) | Excellent | Excellent |
| Functional Group Tolerance | Poor | Good | Poor |
| Key Challenges | Anhydrous conditions, catalyst deactivation, isomeric impurities | Catalyst cost and sensitivity, ligand selection | Strictly anhydrous conditions, high reactivity, side reactions |
Protocol 1: N-Boc Protection of Piperidine-4-carboxylic Acid
-
Dissolve piperidine-4-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water).
-
Add a base, such as sodium hydroxide, and cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the N-Boc-protected product.
Protocol 2: Friedel-Crafts Acylation (Conceptual Workflow)
-
Suspend AlCl₃ in an anhydrous solvent (e.g., DCM) under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add a solution of N-Boc-piperidine-4-acyl chloride in the same solvent.
-
Add fluorobenzene dropwise, maintaining the low temperature.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Perform an aqueous work-up as described in the troubleshooting section to isolate the N-Boc protected product.
-
Deprotect the Boc group using an acid (e.g., trifluoroacetic acid or HCl in dioxane) to obtain the final product.
Visualizations
Diagram 1: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Comparison of Friedel-Crafts and Suzuki-Miyaura synthetic routes.
References
-
One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ChemRxiv. [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link]
-
Grignard reaction in continuous flow process for synthesis of active pharmaceutical ingredients. NIPER S.A.S. Nagar. [Link]
-
Synthesis and Preparation of Grignard Reagent. Open Access Journals. [Link]
-
Friedel-Craft's Acylation. Organic Chemistry Portal. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
Sources
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- 2. chemistryjournals.net [chemistryjournals.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. rroij.com [rroij.com]
Technical Support Center: Purification Challenges of Fluorinated Organic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges presented by fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuances of purifying these molecules. The introduction of fluorine into an organic framework dramatically alters its physicochemical properties, demanding specialized strategies for successful isolation and purification.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common and complex purification issues. The content is structured to explain the causality behind experimental choices, ensuring that the protocols are not just followed but understood.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification of fluorinated compounds.
Q1: Why do my fluorinated compounds behave so differently from their non-fluorinated analogs during chromatography?
A1: The anomalous behavior of fluorinated compounds in chromatography stems from the unique properties imparted by the fluorine atom. Fluorine is the most electronegative element, leading to highly polarized C-F bonds.[1][2] However, the overall molecular dipole can be small if the individual bond dipoles cancel each other out due to molecular symmetry. This can lead to compounds that are simultaneously polar in localized regions and non-polar overall, complicating interactions with stationary phases.
Furthermore, fluorinated compounds exhibit reduced intermolecular van der Waals interactions and are often lipophobic, a concept central to "fluorous chemistry".[3] This means they have a tendency to segregate from hydrocarbons, impacting their retention on standard reversed-phase (e.g., C18) or normal-phase silica columns.[3] This unique partitioning behavior, often termed "fluorophilicity," can be exploited for purification.[4]
Q2: I'm struggling to crystallize my fluorinated product. What factors should I consider?
A2: Crystallization of fluorinated compounds can be challenging due to altered intermolecular interactions. While fluorine is highly electronegative, it is a poor hydrogen bond acceptor.[5] The introduction of fluorine can disrupt typical crystal packing motifs observed in non-fluorinated analogs.[6] Key factors to consider include:
-
Solvent Choice: The principle of "like-dissolves-like" is particularly relevant.[3] Fluorous solvents or highly fluorinated co-solvents can be effective. Conversely, traditional hydrocarbon or polar aprotic solvents may not be ideal.
-
Intermolecular Interactions: The presence of fluorine can favor weaker C-H···F-C interactions over stronger hydrogen bonds, influencing crystal lattice formation.[6] The combination of other functional groups, such as nitro groups, with fluorine atoms can also significantly affect co-crystallization behavior.[7]
-
Molecular Rigidity: The rigidity of the fluorinated molecule can play a role. Flexible molecules have more conformational freedom, which can hinder the ordered arrangement required for crystallization.
Q3: My fluorinated compound forms an azeotrope with the solvent during distillation. How can I break it?
A3: Azeotrope formation is a common challenge when distilling fluorinated compounds, particularly with alcohols or water.[8][9] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple distillation impossible.[10] Several techniques can be employed to break azeotropes:
-
Azeotropic Distillation: This involves adding a third component, known as an entrainer, to form a new, lower-boiling azeotrope with one of the original components, which can then be distilled off.[11]
-
Extractive Distillation: In this method, a high-boiling, non-volatile solvent is added to the mixture.[12] This solvent alters the relative volatility of the original components, allowing for their separation by distillation.[8][13]
-
Pressure-Swing Distillation: The composition of an azeotrope is often dependent on pressure. By altering the pressure of the distillation, the azeotropic point can be shifted or even eliminated, enabling separation.[14]
Q4: How can I effectively remove fluorine-containing reagents or byproducts from my reaction mixture?
A4: The removal of excess fluorinating agents or fluorine-containing byproducts is a critical purification step. The strategy depends on the nature of the impurity:
-
Aqueous Extraction: For ionic fluoride sources (e.g., KF, CsF) or acidic byproducts like hydrogen fluoride (HF), washing the organic reaction mixture with water or a basic aqueous solution is often effective.
-
Specialized Adsorbents: Certain materials can selectively adsorb fluoride ions.[15][16]
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated ("fluorous") reagents or byproducts, F-SPE is a powerful technique. The mixture is passed through a column packed with silica gel modified with a fluorinated phase. The fluorous compounds are retained, while the desired non-fluorous product elutes. The fluorous components can then be washed off with a fluorinated solvent.[4]
-
Distillation: If there is a significant difference in boiling points, distillation can be an effective method for removing volatile fluorine-containing impurities.[17]
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Guide 1: Flash Column Chromatography of Fluorinated Compounds
Issue: Poor separation or unusual elution patterns of fluorinated compounds on silica or reversed-phase columns.
This is a common challenge due to the unique polarity and lipophobicity of organofluorine compounds.
Troubleshooting Workflow
Sources
- 1. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effectively Break Azeotropes | PDF [slideshare.net]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. pure.tue.nl [pure.tue.nl]
- 13. Breaking Azeotropes by Azeotropic and Extractive Distillation in a Dividing-Wall Column | Chemical Engineering Transactions [cetjournal.it]
- 14. quora.com [quora.com]
- 15. mdpi.com [mdpi.com]
- 16. Fluorine Remove Agent,Remediation of Soil Contaminated with Heavy Metals,Treatment of non-ferrous metal slag,Nickel removal agent [fortunehn.com]
- 17. US2494867A - Removal of fluorine from organic materials - Google Patents [patents.google.com]
Overcoming solubility issues of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Document ID: FDD-TSG-2026-0114
Topic: Overcoming Solubility and Formulation Challenges of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Introduction: Understanding the Solubility Challenge
This compound is a synthetic compound featuring a piperidine ring, a ketone linker, and a fluorinated phenyl group. Its structure presents a classic solubility conundrum for researchers. The fluorinated phenyl and ketone moieties contribute to its lipophilicity and crystalline structure, driving poor aqueous solubility. However, the secondary amine within the piperidine ring (a basic center) provides a critical handle for pH-dependent solubility enhancement. This dual character often places it in the Biopharmaceutics Classification System (BCS) Class II category: low solubility and high permeability.
This guide provides a structured, problem-oriented approach to systematically overcome the solubility hurdles associated with this compound, enabling its effective use in both in vitro and in vivo research settings. We will progress from fundamental characterization to advanced formulation strategies, explaining the scientific rationale behind each troubleshooting step.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've just received my first batch of this compound. How do I determine its baseline aqueous solubility?
Answer: Before attempting any solubilization strategy, it is critical to establish a baseline, or intrinsic, solubility in a neutral aqueous medium. This value serves as your reference point for improvement. The Shake-Flask method is the gold-standard for this determination.
The poor solubility is primarily due to the non-polar fluorophenyl group and the energy of the crystal lattice. The goal of this initial experiment is to quantify the maximum concentration of the unionized form that can be dissolved in an aqueous environment.
Experimental Protocol: Kinetic Aqueous Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg in 1 mL of buffer). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent: Use a standard buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to mimic physiological conditions.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a consistent temperature (e.g., 25°C or 37°C) for 24-48 hours. This timeframe is typically sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Sampling & Analysis: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation and analyze the concentration using a calibrated analytical method like HPLC-UV or LC-MS.
Q2: My compound is virtually insoluble in neutral buffer. Can I use pH modification to solubilize it?
Answer: Yes, this should be the first and most effective strategy you attempt. The piperidine nitrogen is a weak base. By lowering the pH of the solvent, you can protonate this nitrogen, forming a positively charged piperidinium salt. This ionized form is significantly more polar and thus more water-soluble than the neutral molecule.[1][2][3]
The relationship between pH, pKa (the pH at which 50% of the amine is protonated), and solubility is described by the Henderson-Hasselbalch equation.[4] For a basic compound like this, a decrease of one pH unit below the pKa will result in a roughly 10-fold increase in solubility.
Experimental Protocol: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 8). Use buffers with appropriate buffering capacity for each range (e.g., phosphate, acetate, or citrate buffers).
-
Solubility Measurement: Perform the Shake-Flask method described in Q1 in each of these buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the corresponding pH value.
-
Analysis: The resulting curve will typically show low solubility at higher pH values (where the compound is neutral) and a sharp increase in solubility as the pH drops below the compound's pKa.[5] This profile is invaluable for selecting the right buffer for your experiments and predicting when the compound might precipitate upon a pH shift.
| Parameter | Description | Significance |
| Intrinsic Solubility (S₀) | Solubility of the unionized form at high pH. | Represents the baseline solubility challenge. |
| pKa | pH at which the compound is 50% ionized. | The critical inflection point in the pH-solubility profile.[1] |
| Salt Solubility | Solubility of the fully protonated form at low pH. | Represents the maximum achievable solubility via pH modification. |
Q3: I need to prepare a concentrated stock solution for in vitro screening. Which organic co-solvents are appropriate?
Answer: When pH modification is not feasible or sufficient, using water-miscible organic co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to create a cavity for the non-polar solute molecule.[6][7]
Dimethyl sulfoxide (DMSO) is the most common choice for initial screening due to its powerful solubilizing capacity. However, it can be toxic to cells, typically at concentrations above 0.5-1%. Therefore, it's crucial to consider the final concentration of the co-solvent in your assay.
Troubleshooting Workflow: Co-Solvent Selection
Caption: Decision tree for selecting an appropriate co-solvent.
Table: Comparison of Common Co-solvents
| Co-Solvent | Mechanism of Action | Typical Max Assay Conc. | Pros | Cons |
| DMSO | Reduces water polarity; strong dipole interactions. | < 0.5% | Excellent solubilizing power for many compounds. | Can be cytotoxic; may interfere with assays. |
| Ethanol | Reduces water polarity.[8] | < 1% | Biologically compatible; less toxic than DMSO. | Less powerful solubilizer than DMSO. |
| PEG 400 | Polyethylene Glycol 400. Reduces water polarity. | Variable | Low toxicity; often used in in vivo formulations. | Can be viscous; may not be as effective as DMSO. |
| DMF/NMP | N,N-Dimethylformamide / N-Methyl-2-pyrrolidone. | < 0.1% | Very strong solvents. | High toxicity; generally avoided for biological assays. |
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Accurately weigh the desired amount of this compound into a sterile vial.
-
Add a small volume of the chosen co-solvent (e.g., DMSO).
-
Use a vortex mixer to facilitate dissolution. Gentle warming (to 30-40°C) or sonication can be used if necessary, but check for compound stability first.
-
Incrementally add more co-solvent until the compound is fully dissolved. Record the final volume to calculate the precise concentration.
-
Store the stock solution appropriately (typically at -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.
Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I prevent this?
Answer: This is a classic and highly common problem known as "fall-out" or precipitation upon dilution. It occurs because when the highly concentrated drug-in-DMSO solution is rapidly diluted into an aqueous buffer, the local concentration of DMSO drops precipitously. The buffer cannot solubilize the high concentration of the drug, which then crashes out of solution.
Troubleshooting Steps to Prevent Precipitation:
-
Lower the Stock Concentration: The simplest solution is to remake a less concentrated stock solution in DMSO. This reduces the degree of supersaturation upon dilution.
-
Modify the Dilution Technique:
-
Stir Vigorously: Add the DMSO stock drop-wise into the aqueous buffer while the buffer is being vortexed or rapidly stirred. This promotes rapid mixing and prevents the formation of localized, highly supersaturated zones.
-
Increase the Dilution Volume: Dilute into a larger volume of buffer.
-
-
Use an Acidified Buffer: Based on the strategy in Q2, perform the dilution into a buffer with a pH below the compound's pKa (e.g., pH 4-5). The compound will dissolve as its protonated salt. Remember to check if the final acidic pH is compatible with your assay.
-
Incorporate a Surfactant: Add a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically at 0.1-1%) to your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, keeping them dispersed and preventing precipitation.[9]
-
Use a "Plunge" Method with an Intermediate Solvent: Prepare a small volume of an intermediate solvent like ethanol or PEG 400. Add your DMSO stock to this intermediate solvent first, then add this mixture to the final aqueous buffer. This creates a more gradual change in solvent polarity.
Q5: Standard methods are failing for my in vivo formulation. What advanced strategies can I explore?
Answer: For challenging formulations, especially those intended for animal studies or clinical development, more sophisticated drug delivery technologies are required. These methods aim to create stable, solubilized forms of the drug that can withstand dilution in biological fluids.
Advanced Solubilization Strategies
Caption: Overview of advanced solubilization strategies.
-
Salt Formation: This is a more permanent extension of the pH modification strategy.[1] Instead of just acidifying the solvent, you can synthesize and isolate a stable salt form of the compound (e.g., this compound hydrochloride). This salt will have a higher intrinsic solubility and faster dissolution rate than the free base.[2][10] Approximately 50% of marketed small molecule drugs are administered as salts.[11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the lipophilic fluorophenyl portion of your molecule, forming an "inclusion complex" where the new host-guest entity has greatly improved aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.
-
Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP, HPMC, or Soluplus®).[16][17][18] This process creates an amorphous (non-crystalline) solid, which has a higher energy state and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form.[19] Methods like spray drying or hot-melt extrusion are used to prepare solid dispersions.
-
Prodrug Approach: This involves chemically modifying the molecule to attach a highly soluble "promoieity" (e.g., a phosphate, amino acid, or polyethylene glycol chain).[20][21][22] This new entity, the prodrug, is highly soluble. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[23][24] This is a more involved strategy typically reserved for late-stage development.
Each of these advanced strategies requires significant formulation expertise and analytical characterization to ensure the stability and performance of the final product.
References
-
Li, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Li, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central, [Link]
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Jornada, D. H., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
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Sharma, A., & Jain, C. P. (2010). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 2(2). [Link]
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Gould, S., & Scott, R. C. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI, [Link]
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Singh, J., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1641-1658. [Link]
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Mura, P. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central, [Link]
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Anonymous. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate, [Link]
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Derle, D. V., et al. (2009). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 1(2), 1-12. [Link]
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N. M. Hande. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
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Bhaskar, M. O., & Ghongade, R. M. (2018). Review: Solid Dispersion Technique for Enhancement of Solubility of Poorly Soluble Drug. ResearchGate, [Link]
-
Anonymous. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today, [Link]
-
Sharma, D., & Soni, M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-79. [Link]
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Al-Ghaban, D. A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer, [Link]
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Kumar, S., et al. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate, [Link]
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Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI, [Link]
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Anonymous. (2023). Prodrug strategies to overcome poor water solubility. ResearchGate, [Link]
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Anonymous. (n.d.). Solubility and pH of amines. University of Sussex, [Link]
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Wenz, G. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 239. [Link]
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Hădărugă, D. I., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online, 26(1), 101-110. [Link]
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Fernandes, G. F. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI, [Link]
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Anonymous. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate, [Link]
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Avdeef, A., et al. (2000). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 17(1), 85-89. [Link]
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Anonymous. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis, [Link]
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Anonymous. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia, [Link]
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Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water. ResearchGate, [Link]
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Singhai, A. K., et al. (1996). Cosolvent solubilization and formulation of an aqueous injection of ketoprofen. Pharmazie, 51(10), 737-740. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Piperidine Acylation
Welcome to the technical support center for piperidine acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction to empower you to optimize your specific acylation reactions effectively. Saturated N-heterocycles like piperidine are crucial motifs in medicinal chemistry, making their functionalization a key process in drug discovery.[1][2]
Troubleshooting Guide: Common Issues in Piperidine Acylation
This section addresses specific problems you might encounter during the acylation of piperidines. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired acylated piperidine. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in piperidine acylation can stem from several factors, ranging from reagent quality to sub-optimal reaction conditions. Let's break down the potential culprits and how to address them systematically.
-
Cause 1: Low Reactivity of the Piperidine
-
Explanation: Steric hindrance around the nitrogen atom of the piperidine can significantly slow down the reaction.[3] The lone pair of electrons on the nitrogen needs to be accessible to attack the electrophilic carbonyl carbon of the acylating agent.[4]
-
Solution:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier.[3][5] You can try increasing the temperature from room temperature to 50-80 °C.[3] However, be mindful that excessively high temperatures can lead to decomposition.[5][6]
-
Prolong Reaction Time: Some reactions are simply slow and require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) over an extended period.[7]
-
-
-
Cause 2: Low Reactivity of the Acylating Agent
-
Explanation: The electrophilicity of the carbonyl carbon varies among different acylating agents. Acid chlorides are generally more reactive than acid anhydrides, which are in turn more reactive than carboxylic acids (which require activation).[8]
-
Solution:
-
Switch to a More Reactive Acylating Agent: If you are using a carboxylic acid with a coupling agent, consider switching to the corresponding acid anhydride or acyl chloride.[3]
-
Use a Catalyst: For sluggish reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[9]
-
-
-
Cause 3: Inactive Catalyst or Reagents
-
Explanation: If your reaction requires a catalyst, such as a Lewis acid in a Friedel-Crafts acylation, its activity is paramount. Lewis acids like aluminum chloride are extremely sensitive to moisture and can be deactivated upon exposure to air.[7] Similarly, the purity of your piperidine and acylating agent is crucial.[7]
-
Solution:
-
-
Cause 4: Sub-optimal Stoichiometry
-
Explanation: The ratio of reactants is critical. When using an acyl chloride, a base is required to neutralize the HCl byproduct.[4] If the base is insufficient, the HCl will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Review Stoichiometry: Ensure you are using at least a stoichiometric amount of base (typically 1.1 to 1.5 equivalents) relative to the acyl chloride.[4]
-
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low yield in piperidine acylation.
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What could be causing this and how can I improve the purity?
Answer:
The formation of multiple products or impurities can complicate purification and reduce your overall yield. Here are the common causes and their solutions:
-
Cause 1: Di-acylation
-
Explanation: If your piperidine substrate has another nucleophilic site, such as a primary amine or a hydroxyl group, it can also be acylated, leading to di-acylated byproducts.
-
Solution:
-
Controlled Stoichiometry: Use a controlled amount of the acylating agent (1.0-1.1 equivalents).[10]
-
Slow Addition: Add the acylating agent slowly to the reaction mixture, especially at low temperatures, to favor mono-acylation.[11]
-
Protecting Groups: If possible, protect the other nucleophilic functional groups before carrying out the acylation.
-
-
-
Cause 2: Hydrolysis of the Acylating Agent
-
Explanation: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze to form the corresponding carboxylic acid. This not only consumes your acylating agent but also introduces an acidic impurity that can be difficult to remove.
-
Solution:
-
-
Cause 3: Side Reactions at Elevated Temperatures
-
Explanation: While increasing the temperature can improve the rate of the desired reaction, it can also promote side reactions and decomposition of both starting materials and products.[5]
-
Solution:
-
Optimize Temperature: Carefully control the reaction temperature.[6] It's often best to start the reaction at a low temperature (e.g., 0 °C) to manage any initial exotherm and then allow it to slowly warm to room temperature.[4] If heating is required, do so cautiously and monitor for the appearance of byproducts by TLC.
-
-
-
Cause 4: Incomplete Quenching and Work-up
-
Explanation: A proper work-up is crucial for removing unreacted reagents and byproducts. For instance, if excess acylating agent is not properly quenched, it can cause issues during solvent removal and purification.
-
Solution:
-
Quenching: After the reaction is complete, quench any remaining acylating agent by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Aqueous Washes: Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic byproducts and with brine to remove residual water.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acylation of piperidine?
A1: The acylation of piperidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) is eliminated, and the carbonyl double bond is reformed, yielding the stable amide product.[4][12]
Caption: General mechanism of piperidine acylation.
Q2: Which base should I choose for my reaction?
A2: When using acyl chlorides, a non-nucleophilic tertiary amine base is typically used to scavenge the HCl produced.[4]
-
Triethylamine (NEt₃): A common and cost-effective choice.[4]
-
Pyridine: Can also be used and may have a catalytic effect.[9] However, it can be more difficult to remove during work-up.
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is useful when you want to avoid potential side reactions involving the base.
Q3: How do I choose the right solvent?
A3: The choice of solvent can influence reaction rates and solubility of your reagents.[13]
-
Dichloromethane (DCM): A widely used solvent due to its ability to dissolve a broad range of organic compounds and its relative inertness.[4][9]
-
Tetrahydrofuran (THF): Another common aprotic solvent.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for dissolving less soluble starting materials.[4]
-
Neat (Solvent-free): In some cases, the reaction can be run without a solvent, which can be a greener and more efficient option.[4][14]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[4][7] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the starting piperidine and the formation of the product. Staining with ninhydrin can be particularly useful for visualizing amines.[9]
Q5: My piperidine is a hydrochloride salt. Do I need to free-base it first?
A5: Yes. The hydrochloride salt of your piperidine will not be nucleophilic. You need to convert it to the free amine before the acylation reaction. You can do this in a separate step by treating the salt with a base (e.g., NaOH or NaHCO₃) and extracting the free amine into an organic solvent. Alternatively, you can perform the free-basing in situ by adding an extra equivalent of the tertiary amine base to your reaction mixture.[9]
Summary of Typical Reaction Conditions
The following table summarizes typical conditions for piperidine acylation with different acylating agents. These should be considered as starting points, and optimization may be required for your specific substrate.
| Parameter | Acyl Chloride | Acid Anhydride | Carboxylic Acid + Coupling Agent |
| Piperidine (eq.) | 1.0 | 1.0 | 1.0 |
| Acylating Agent (eq.) | 1.1 - 1.2 | 1.2 | 1.1 |
| Base (eq.) | NEt₃ or Pyridine (1.5) | Pyridine (optional, catalytic) | DIPEA (2.5) |
| Coupling Agents (eq.) | N/A | N/A | EDC (1.2), HOBt (1.2) |
| Solvent | Anhydrous DCM | Anhydrous DCM or neat | Anhydrous DMF or DCM |
| Temperature | 0 °C to RT | RT | 0 °C to RT |
| Reaction Time | 2-4 hours | 2-6 hours | 12-18 hours |
| Reference | [4] | [4] | [4] |
References
-
Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. [Link]
-
ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. [Link]
-
The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
PubMed. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine. [Link]
-
The Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]
-
ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. [Link]
-
PubMed. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]
-
Mastering Chemistry Help. (2013). Acylation of amines. [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
-
ResearchGate. (n.d.). The effect of the temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. [Link]
-
YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]
-
ResearchGate. (n.d.). Critical Temperatures and Pressures of the Reacting Mixture in the Acylation of Anisole with Acetic Anhydride. [Link]
-
Reddit. (2025). Acylation of amines. [Link]
-
PubMed. (2003). Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines. [Link]
-
Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
PubMed. (n.d.). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. [Link]
-
Sci-Hub. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]
-
PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
ResearchGate. (n.d.). Monitoring piperidine and alkene formation over time. [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
PubMed. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. [Link]
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Technical Support Center: Troubleshooting Unexpected Results in Bioassays with (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Introduction
Welcome to the technical support guide for (2-Fluoro-phenyl)-piperidin-4-yl-methanone. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. As a substituted piperidine, this molecule belongs to a class of heterocyclic compounds that are highly prevalent in medicinal chemistry and drug discovery.[1][2] However, the unique physicochemical properties of such scaffolds can sometimes lead to unexpected or inconsistent results in biological assays.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common challenges. Our goal is to empower you to distinguish between genuine biological effects and experimental artifacts, ensuring the integrity and reproducibility of your data. We will delve into issues ranging from compound handling and solubility to complex assay interference, providing not just solutions but the scientific reasoning behind them.
Section 1: Compound Integrity and Physicochemical Properties
Before troubleshooting the bioassay, it is critical to validate the tool itself. Issues with the physical and chemical state of your compound are a primary source of experimental failure.
FAQ 1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of the molecule is the first step in designing a robust experiment. Below is a summary of key computed and reported data.
| Property | Value | Source | Significance for Bioassays |
| CAS Number | 98294-54-3 | [3][4] | Unique identifier for this specific chemical structure. |
| Molecular Formula | C₁₂H₁₄FNO | [3] | Used to calculate molecular weight and for elemental analysis. |
| Molecular Weight | 207.24 g/mol | [3] | Essential for accurately preparing solutions of known molarity. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] | Predicts membrane permeability; values <140 Ų suggest good cell penetration potential. |
| Computed LogP | 2.008 | [3] | Indicates lipophilicity; this value suggests moderate lipophilicity, which can impact both solubility and membrane crossing. |
| Hydrogen Bond Acceptors | 2 | [3] | Influences solubility in polar solvents and interactions with biological targets. |
| Hydrogen Bond Donors | 1 | [3] | Influences solubility in polar solvents and interactions with biological targets. |
FAQ 2: My compound is precipitating after I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?
This is one of the most common reasons for seeing no effect in an assay.[5] The piperidine scaffold, especially with lipophilic substituents, can lead to poor aqueous solubility.[6] When a high-concentration DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution if its solubility limit is exceeded, drastically reducing the effective concentration in your assay.
Causality: DMSO is an excellent organic solvent, but it is not a magical solubilizing agent. When the percentage of DMSO drops significantly upon dilution in your buffer, water becomes the primary solvent. If the compound is not sufficiently soluble in water, it will precipitate.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your biological system can tolerate (typically ≤0.5% for cell-based assays) without causing toxicity.[6]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a mixture of your assay buffer and an organic co-solvent.
-
pH Adjustment: The piperidine nitrogen is basic. Depending on the pKa, protonating this nitrogen by lowering the pH of your buffer (e.g., to pH 6.5) can significantly increase aqueous solubility. Always check if your assay system is tolerant to the pH change.
-
Lower Stock Concentration: Preparing a less concentrated DMSO stock solution can sometimes prevent precipitation upon dilution.[6]
FAQ 3: How should I store the compound and its stock solutions to ensure stability?
Compound degradation is a covert cause of irreproducible results.
Best Practices:
-
Solid Compound: Store the solid form as recommended by the supplier, typically sealed in a dry environment at 2-8°C and protected from light.[3][7]
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like high-purity DMSO.[5]
-
Aliquoting: Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into single-use vials for storage at -20°C or -80°C.[5]
-
Pre-Experiment Check: Before use, visually inspect thawed aliquots for any signs of precipitation. If crystals are present, gently warm and vortex the solution to redissolve the compound.
Section 2: Troubleshooting Guide: No Observable Effect
You have confirmed your compound is soluble and stable, but your bioassay shows no activity. The following workflow helps to systematically identify the point of failure.
Q1: How do I confirm my compound is active and correctly formulated?
Refer to Section 1. Ensure the compound is from a reputable source with purity data (e.g., HPLC or NMR analysis).[5] Verify proper storage and handling. Most importantly, confirm the compound is soluble in your final assay buffer at the tested concentration. A simple visual inspection of the final dilution for cloudiness or precipitate is a crucial first step.[8]
Q2: My compound seems fine. Could my assay be the problem?
An assay that is not performing optimally cannot provide reliable data about a test compound.
-
Positive and Negative Controls: Are your controls behaving as expected?[9] A potent, known inhibitor/activator (positive control) and a vehicle-only control (negative control, e.g., 0.5% DMSO) are essential. If the positive control fails, the assay itself is flawed.
-
Reagent Integrity: Have any assay reagents expired or been stored improperly?[8]
-
Cell Health: In cell-based assays, ensure cells are healthy, within a low passage number, and free of contamination. Over-confluent or stressed cells can respond abnormally.
Q3: The assay is working. Is it possible the compound isn't reaching its intended target?
For intracellular targets, the compound must cross the cell membrane.[10] While the computed properties of this compound suggest this is possible, it is not guaranteed.
-
Directly Measure Target Engagement: This is a key troubleshooting step.[5]
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm if the compound binds to its target protein inside intact cells.
-
Western Blotting: If your compound is expected to inhibit a kinase, for example, you can probe for the phosphorylation of a direct downstream substrate. A lack of change in phosphorylation suggests a lack of target engagement.
-
Reporter Assays: If the target is a transcription factor, a reporter gene assay can directly measure its activity.[5]
-
Q4: I've confirmed target engagement. Why am I still not seeing the expected downstream effect?
-
Pathway Redundancy: The biological pathway you are measuring may have compensatory mechanisms that bypass the inhibition of your target.
-
Model System Specifics: The target may not be critical for the biological outcome being measured in your specific cell line or experimental model.[5] Confirm the target is expressed and the pathway is active in your system (e.g., via qPCR or Western Blot).
Section 3: Troubleshooting Guide: Unexpected or Irreproducible Activity
Sometimes, the problem isn't a lack of activity, but activity that is inconsistent, appears at unusually high concentrations, or seems too good to be true. This often points to assay interference or non-specific compound behavior.
Q1: My results are inconsistent or show a very steep dose-response curve. Could this be an artifact?
Yes, these are classic signs of non-specific activity, often caused by compound aggregation. At concentrations above their aqueous solubility limit, many compounds form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[11]
How to Test for Aggregation:
-
Include a Detergent: A common method is to re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the buffer.[11] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is highly likely that aggregation is the cause.
-
Examine Dose-Response: Aggregation-based inhibitors often display unusually steep dose-response curves and high Hill slopes.[9]
Q2: My assay uses a fluorescence or luminescence readout. How can I be sure the compound isn't directly interfering?
Compounds can intrinsically absorb light or fluoresce at the same wavelengths used for an assay readout, leading to a false signal (either positive or negative).[11] Similarly, in luciferase-based assays, the compound may directly inhibit the reporter enzyme rather than the intended biological target.[11]
How to Test for Readout Interference:
-
Run a "Compound-Only" Control: Prepare a plate with your compound dilutions in the assay buffer but without any cells or target enzymes. Read the plate using the same detection method. A high signal in these wells indicates direct interference, such as autofluorescence.[11]
-
Perform a Luciferase Counter-Screen: If using a luciferase reporter, test the compound's effect directly on recombinant luciferase enzyme to rule out direct inhibition of the reporter.[11]
Q3: The compound shows activity, but it seems to be cytotoxic. How does this impact my results?
In cell-based assays, compound-induced cytotoxicity can easily be misinterpreted as specific pathway inhibition. For example, in an assay measuring the expression of a reporter gene, a compound that simply kills the cells will cause a dose-dependent decrease in the reporter signal, which could be mistaken for specific inhibition of the transcription factor.
How to Test for Cytotoxicity:
-
Run an Orthogonal Viability Assay: Always run a standard cytotoxicity assay (e.g., Resazurin, CellTiter-Glo®, MTT) in parallel with your primary functional assay, using the same cell line, compound concentrations, and incubation times.[12] If the IC₅₀ value in your functional assay is very close to the cytotoxic concentration (CC₅₀), your results are likely due to cell death.
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Preparation: Accurately weigh the solid compound and dissolve it in anhydrous, high-purity DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing; gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Freeze/Thaw: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Usage: On the day of the experiment, thaw a single aliquot. Perform serial dilutions of this stock solution in cell culture medium or assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.5%).[12]
Protocol 2: General Workflow for a Cell-Based Viability (Cytotoxicity) Assay using Resazurin
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in fresh cell culture medium.
-
Dosing: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control (e.g., medium with 0.5% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours), matching the timeline of your primary assay.
-
Detection: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence using a microplate reader (typically ~560 nm excitation / ~590 nm emission).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells.
Protocol 3: Counter-Screen for Compound Autofluorescence
-
Plate Setup: Use the same type of microplate (e.g., 96-well black, clear bottom) as your primary assay.
-
Compound Addition: Prepare serial dilutions of your compound in the final assay buffer (without cells, enzymes, or detection reagents). Add these dilutions to the wells.
-
Controls: Include "buffer-only" wells as a negative control.
-
Measurement: Read the plate on a microplate reader using the exact same excitation and emission wavelength settings and gain settings as your primary fluorescent assay.
-
Analysis: Compare the fluorescence intensity of the wells containing the test compound to the buffer-only wells. A significant, dose-dependent increase in fluorescence indicates that the compound is autofluorescent and is interfering with your assay.[11]
References
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride. BuyersGuideChem. Retrieved from [Link]
-
PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Retrieved from [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Research progress on piperidine-containing compounds as agrochemicals. MDPI. Retrieved from [Link]
-
US Biological Life Sciences. (n.d.). (2-fluorophenyl)-4-piperidinyl-methanone suppliers USA. USA Chemical Suppliers. Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Retrieved from [Link]
-
PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Preprints.org. (2022). Synthesis, DFT, and QTAIM Studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Preprints.org. Retrieved from [Link]
-
PubMed Central. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Center for Biotechnology Information. Retrieved from [Link]
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Enhancing the stability of (2-Fluoro-phenyl)-piperidin-4-yl-methanone solutions
Technical Support Center: (2-Fluoro-phenyl)-piperidin-4-yl-methanone Solutions
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Solutions of this compound can be susceptible to various degradation pathways that may compromise experimental integrity and therapeutic efficacy. This document provides in-depth troubleshooting advice and validated protocols in a direct question-and-answer format to help you identify, mitigate, and prevent stability issues.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses fundamental questions regarding the chemical properties of this compound and its behavior in solution.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by three primary structural components:
-
The Piperidine Ring: This is a saturated nitrogen-containing heterocycle. The lone pair of electrons on the nitrogen atom gives the molecule basic properties. In solution, this nitrogen can be protonated, influencing solubility and reactivity. While the ring itself is chemically robust, the nitrogen atom can be a site for oxidation.[1][2]
-
The Methanone (Ketone) Group: The carbonyl group (-C=O) is polar and can participate in hydrogen bonding. While ketones are generally more resistant to oxidation than aldehydes, they can still undergo degradation, particularly through photochemical reactions or reaction with strong reducing or oxidizing agents.[3][4]
-
The 2-Fluorophenyl Group: The aromatic ring contains a fluorine atom, which is a strongly electronegative substituent. This can influence the electronic properties of the adjacent ketone group. Aromatic rings are known chromophores that can absorb UV light, making the compound potentially susceptible to photodegradation.[5]
Q2: What are the most likely degradation pathways for this compound in solution?
A2: Based on its structure, the compound is primarily at risk from three main degradation pathways: oxidation, hydrolysis (under specific pH conditions), and photolysis. Understanding these pathways is the first step toward prevention.
Caption: Potential Degradation Pathways.
Q3: How does pH critically affect the stability and solubility of my solution?
A3: The pH of the solution is arguably the most critical factor to control. The piperidine nitrogen has a pKa, and the protonation state of this nitrogen dictates both solubility and stability.
-
In acidic conditions (pH < pKa): The piperidine nitrogen will be protonated (R-NH₂⁺). This cationic form is typically much more soluble in aqueous media. However, extremely low pH can sometimes catalyze hydrolysis reactions.[6]
-
In basic conditions (pH > pKa): The compound will exist as the neutral, free base form. This form is often less soluble in water and more soluble in organic solvents.[7] High pH can also accelerate degradation through base-catalyzed hydrolysis or oxidation.[8]
For many piperidine derivatives, a slightly acidic to neutral pH range (e.g., pH 4–7) provides the best balance of stability and solubility.[6] A pH-rate profile study (see Protocol 1) is essential to determine the optimal pH for your specific formulation.
Section 2: Troubleshooting Guide
This section provides direct answers to common problems encountered during experiments.
Q4: My solution of this compound is developing a yellow or brown tint. What is causing this and how can I fix it?
A4: A color change often indicates the formation of chromophoric degradation products, typically from oxidation or photodegradation.
-
Probable Cause 1: Oxidation. The compound, particularly the piperidine nitrogen, may be reacting with dissolved oxygen or trace metal ions that catalyze oxidation.
-
Probable Cause 2: Photodegradation. Exposure to ambient or UV light can induce photochemical reactions, especially given the presence of the fluorophenyl ring.[5]
Troubleshooting Steps:
-
Protect from Light: Immediately switch to amber glass vials or wrap your containers in aluminum foil. Minimize exposure to direct laboratory light.
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Prepare and store the solution under a blanket of nitrogen or argon.
-
Add Stabilizing Excipients:
Q5: I'm observing precipitation or cloudiness in my aqueous stock solution over time. How can I improve its solubility and stability?
A5: Precipitation indicates that the compound's concentration has exceeded its solubility limit under the current storage conditions. This is often linked to pH.
-
Probable Cause: pH Shift. The pH of your unbuffered solution may have shifted due to absorption of atmospheric CO₂, causing the less soluble free base to precipitate.
Troubleshooting Steps:
-
Control the pH with a Buffer: Prepare your solution using a suitable buffer system (e.g., citrate, phosphate) to maintain a pH where the compound is both stable and soluble. The optimal pH should be determined experimentally (see Protocol 1).[9]
-
Use Co-solvents: If aqueous solubility remains an issue even at the optimal pH, consider adding a water-miscible organic co-solvent such as ethanol, propylene glycol, or DMSO.
-
Re-evaluate Concentration: You may be working above the practical solubility limit. Consider if a lower stock concentration is feasible for your experiments.
Q6: My HPLC analysis shows the peak for the parent compound decreasing, with new peaks appearing. How do I proceed?
A6: This is clear evidence of chemical degradation. The goal is now to identify the stress factor and develop a formulation that prevents it. This requires a systematic approach.
Caption: Troubleshooting Logic for HPLC-Detected Degradation.
Troubleshooting Steps:
-
Implement a Stability-Indicating Method: First, ensure your HPLC method can separate the parent compound from all potential degradation products. This is critical for accurate quantification. You may need to perform a forced degradation study to generate these products and validate the method.[11] (See Protocol 2).
-
Isolate Variables: Prepare small batches of your solution and systematically test the effect of individual variables. For example:
-
Sample 1: Control (current procedure).
-
Sample 2: Protected from light.
-
Sample 3: Prepared with deoxygenated solvent.
-
Sample 4: pH controlled with a buffer.
-
-
Analyze and Combine Solutions: Use HPLC to monitor the degradation in each sample over time. The results will pinpoint the primary cause. Often, the final stable formulation will be a combination of these measures (e.g., a buffered solution in an amber vial stored under nitrogen).
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential stability assessments.
Protocol 1: Determining the pH of Maximum Stability (pH-Rate Profile)
This experiment identifies the optimal pH for your solution by measuring the degradation rate across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10.
-
Solution Preparation: Prepare identical, known concentrations of this compound in each buffer.
-
Incubation: Store all solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation to an observable timeframe.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Immediately quench any reaction by diluting the sample in the mobile phase and storing it at a low temperature (e.g., 4°C) prior to analysis.
-
HPLC Analysis: Quantify the concentration of the parent compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.
-
The slope of this line is the apparent first-order degradation rate constant, k.
-
Finally, plot log(k) versus pH. The lowest point on this curve indicates the pH of maximum stability.[12]
-
Data Summary Table:
| pH | Temperature (°C) | Rate Constant, k (hr⁻¹) | Half-life, t₁/₂ (hr) |
| 2.0 | 50 | ||
| 4.0 | 50 | ||
| 6.0 | 50 | ||
| 7.0 | 50 | ||
| 8.0 | 50 | ||
| 10.0 | 50 |
Protocol 2: Forced Degradation Study (Stress Testing)
This study is essential for understanding degradation pathways and for developing a stability-indicating analytical method, as recommended by ICH guidelines.[5][11]
Methodology:
-
Prepare Stock Solutions: Prepare solutions of the compound in a suitable solvent.
-
Apply Stress Conditions: Expose the solutions to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.
-
Neutralize/Quench: After the exposure period, neutralize the acidic and basic samples and dilute all samples to the same concentration.
-
Analyze: Analyze all stressed samples, along with an unstressed control, using your HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.
Example Forced Degradation Conditions:
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 8 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80 °C | 48 hours |
| Photolytic | ICH-compliant light chamber | Room Temp | Per ICH Q1B |
Protocol 3: Selection of Stabilizing Excipients
Based on the results of your forced degradation studies, you can select appropriate excipients to include in your formulation.
Methodology:
-
Identify Degradation Pathway: From Protocol 2, determine the primary mode of degradation (e.g., oxidation).
-
Select Excipient Class: Choose an excipient class that counteracts this pathway.
-
Screen Candidates: Prepare solutions containing different excipients from that class at various concentrations.
-
Perform Stability Study: Place the screened formulations on an accelerated stability study (e.g., 40°C/75% RH) and monitor for degradation over time using HPLC.
-
Select Optimal Excipient and Concentration: The formulation showing the least degradation contains the most effective stabilizer for your compound.
Commonly Used Stabilizing Excipients:
| Excipient Class | Example(s) | Function | Typical Use Level |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | Inhibit oxidation by scavenging free radicals.[9] | 0.01% - 0.1% |
| Chelating Agents | EDTA, Citric Acid | Bind metal ions that catalyze oxidation.[9][10] | 0.01% - 0.05% |
| pH Buffers | Citrate, Phosphate, Acetate | Maintain a constant pH to prevent acid/base catalyzed degradation.[9] | 10 mM - 100 mM |
References
-
Protheragen. Stabilizer Excipients. .
-
Oleszczuk, A., & Cmoch, P. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. .
-
PharmiWeb.com. (2024). Most Commonly Seen Pharmaceutical Excipients. .
-
American Pharmaceutical Review. Stabilizer Excipients. .
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. .
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. .
-
Benchchem. Addressing poor solubility of piperidine derivatives in reactions. .
-
Benchchem. A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives. .
-
ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. .
-
Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-but-2-enoic acid (CLEFMA). Journal of Pharmaceutical Analysis. .
-
Tsvetkov, V., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters. .
-
Riley, A., et al. (2019). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters. .
-
Google Patents. (1966). Stabilizers for ketone solvents. .
-
Google Patents. (1941). Method of stabilizing halogenated ketones. .
-
ResearchGate. (2020). Influence of piperidine ring on stability and reactivity of piperine. .
-
ChemScene. (2-Fluorophenyl)(piperidin-4-yl)methanone. .
-
Whitehead, D., & Mitragotri, S. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Journal of Pharmaceutical Sciences. .
-
Chemguide. Hydrolysis. .
-
Praliyev, K.D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Journal of Kazakhstan. .
-
SlidePlayer. Aldehydes and Ketones in Medical Chemistry. .
-
ChemicalBook. This compound. .
-
Benchchem. An In-depth Technical Guide to the Thermochemical Stability of 1-(Piperidin-2-ylmethyl)piperidine. .
-
PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone. .
-
Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. .
-
Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research. .
-
ResearchGate. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter. .
-
SlideShare. (2018). HYDROLYSIS REACTIONS. .
-
Acta Crystallographica Section E. (2011). (2,6-Difluoro-phen-yl)(4-methyl-piperidin-1-yl)methanone. .
-
BLDpharm. (2-Fluorophenyl)(piperidin-4-yl)methanone. .
-
BLDpharm. (4-Fluorophenyl)(piperidin-4-yl)methanone. .
-
ElectronicsAndBooks. ALCOHOLYSIS AND HYDROLYSIS OF 1,3-DIKETONES AND BETA-KETO ESTERS. .
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. .
-
Lasia, I., & Berest, G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. .
-
Nauth, A., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. .
-
Monash University. Organic reactions: Hydrolysis. .
-
Wikipedia. Methane. .
-
ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities. .
-
ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. .
-
Lau, Y., & de la Torre, B. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. .
-
PubChem. (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. .
-
American Chemical Society. (2021). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2)−H Insertion. .
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Piperidin-4-yl-acetamide MCH-R1 Antagonists
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of piperidin-4-yl-acetamide Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. Our goal is to provide practical, experience-driven insights and troubleshooting strategies to navigate the common challenges encountered during the experimental process.
MCH-R1 Signaling Pathway
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), primarily couples to Gαi and Gαq proteins.[1] This dual coupling initiates two main signaling cascades: the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+).[1] Antagonists of MCH-R1 block these pathways.
Caption: Simplified MCH-R1 signaling cascade.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Binding Assays
Q: My radioligand binding assay shows high non-specific binding (NSB). What are the possible causes and solutions?
A: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity determination.[2] Ideally, NSB should be less than 50% of the total binding.[2]
-
Potential Cause: Radioligand Issues
-
Troubleshooting:
-
Lower Radioligand Concentration: Use a concentration at or below the Kd value for the radioligand.[2]
-
Check Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB.[2]
-
Hydrophobicity: Highly hydrophobic radioligands tend to have higher NSB.[2] If possible, consider a more hydrophilic alternative.
-
-
-
Potential Cause: Assay Conditions
-
Troubleshooting:
-
Optimize Incubation Time: Shorter incubation times may reduce NSB, but ensure you still reach equilibrium for specific binding.[2]
-
Buffer Composition: Include bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions.[2]
-
Washing Steps: Increase the number and volume of wash steps with ice-cold buffer to minimize dissociation of the specific radioligand-receptor complex.[2]
-
-
-
Potential Cause: Membrane Preparation
-
Troubleshooting:
-
Titrate Membrane Protein: Reduce the amount of membrane protein in each well. A typical range is 100-500 µg.[2]
-
Thorough Homogenization and Washing: Ensure membranes are properly washed to remove any endogenous ligands.
-
-
Q: I'm observing low specific binding in my MCH-R1 competition assay. What should I check?
A: Low specific binding can make it difficult to obtain a reliable IC50 value.
-
Potential Cause: Receptor Expression
-
Troubleshooting:
-
Verify Receptor Expression: Confirm the expression level of MCH-R1 in your cell line (e.g., HEK293 or CHO cells) using a saturation binding assay or western blot.[3]
-
Cell Passage Number: Use cells with a low passage number, as receptor expression can decrease over time.
-
-
-
Potential Cause: Radioligand Integrity
-
Troubleshooting:
-
Radioligand Degradation: Ensure the radioligand has not degraded. Use a fresh batch or verify its integrity.
-
-
-
Potential Cause: Assay Setup
-
Troubleshooting:
-
Equilibrium Not Reached: Increase the incubation time to ensure the binding reaction has reached equilibrium.
-
Incorrect Buffer pH or Ionic Strength: Verify that the buffer composition is optimal for MCH-R1 binding.
-
-
Q: My dose-response curve from the binding assay is not sigmoidal. How do I troubleshoot this?
A: A non-sigmoidal curve can indicate issues with your compound or assay conditions.
-
Potential Cause: Compound Solubility
-
Troubleshooting:
-
Check Solubility: Your compound may be precipitating at higher concentrations. Check its solubility in the assay buffer. The use of a small percentage of DMSO is common, but ensure it does not affect the assay.
-
-
-
Potential Cause: Allosteric Interactions
-
Troubleshooting:
-
Schild Analysis: If you suspect allosteric binding, a Schild analysis can help to confirm this.[4]
-
-
-
Potential Cause: Data Analysis
-
Troubleshooting:
-
Review Curve Fitting: Ensure you are using an appropriate non-linear regression model to fit your data.
-
-
Functional Assays (Calcium Mobilization)
Q: My MCH-R1 functional assay has a low signal-to-noise ratio. How can I improve it?
A: A low signal-to-noise ratio can make it difficult to discern a true biological response.
-
Potential Cause: Low Receptor Expression
-
Troubleshooting:
-
Use a High-Expressing Cell Line: Utilize a cell line with robust MCH-R1 expression.[3]
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density for a strong signal.
-
-
-
Potential Cause: Suboptimal Agonist Concentration
-
Troubleshooting:
-
Agonist Dose-Response: Perform a dose-response curve with the MCH agonist to determine the EC80 concentration, which is often used for antagonist screening.
-
-
-
Potential Cause: Assay Technology
Q: I'm seeing a high basal signal in my calcium flux assay even without an agonist. What could be the issue?
A: A high basal signal can be due to cell health or constitutive receptor activity.
-
Potential Cause: Cell Health
-
Troubleshooting:
-
Gentle Cell Handling: Avoid harsh trypsinization or centrifugation, which can damage cells and cause them to leak calcium.
-
Check for Contamination: Ensure your cell cultures are free from contamination.
-
-
-
Potential Cause: Constitutive Activity
-
Troubleshooting:
-
Inverse Agonist: If the receptor is showing constitutive activity, an inverse agonist would be required to reduce the basal signal.
-
-
Q: My antagonist is showing partial agonism. How can I confirm and address this?
A: Partial agonism can be a confounding factor in antagonist development.
-
Potential Cause: Intrinsic Activity of the Compound
-
Troubleshooting:
-
Test in the Absence of Agonist: Run a dose-response curve of your compound in the absence of the MCH agonist. If it elicits a response, it has agonistic activity.
-
SAR Analysis: Analyze the structure-activity relationship of your compound series to identify structural features that may contribute to agonism.
-
-
hERG Liability
Q: My lead compound shows significant hERG inhibition. What are the common SAR trends and mitigation strategies?
A: hERG inhibition is a major hurdle for many MCH-R1 antagonist programs due to structural similarities with hERG ligands.[7][8]
-
Common SAR for hERG Inhibition:
-
Basicity: A basic nitrogen atom is a common feature in hERG blockers.
-
Lipophilicity: High lipophilicity often correlates with increased hERG affinity.[9]
-
-
Mitigation Strategies:
-
Reduce Basicity: Lowering the pKa of a basic nitrogen can reduce hERG binding.[10]
-
Decrease Lipophilicity: Introducing polar groups or replacing lipophilic moieties with more polar ones can decrease hERG affinity.[9] For example, replacing a pyridazine with a urea has been shown to reduce lipophilicity and mitigate hERG liability.[10]
-
Introduce Steric Hindrance: Adding bulky groups near the basic center can disrupt the interaction with the hERG channel.
-
Utilize a Zwitterionic Strategy: Introducing a carboxylic acid to create a zwitterion can be an effective strategy.[10]
-
Q: How can I perform an early-stage assessment of hERG liability for my compounds?
A: Early assessment is crucial to avoid late-stage failures.[11]
-
In Silico Models: Use computational models to predict the hERG inhibition potential of your compounds.[12]
-
High-Throughput Screening: Employ high-throughput assays, such as fluorescence-based or automated patch-clamp assays, for early-stage screening.[11]
-
Manual Patch-Clamp: The gold standard for confirming hERG activity is the manual patch-clamp assay, which should be used for promising lead compounds.[12]
Frequently Asked Questions (FAQs)
Q: What are the recommended cell lines for MCH-R1 antagonist assays?
A: Commonly used cell lines for MCH-R1 assays are HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells that have been stably transfected to express the human MCH-R1.[3][13]
Q: What are the key considerations for selecting a radioligand for binding assays?
A: A suitable radioligand should have high affinity and specificity for MCH-R1, low non-specific binding, and be commercially available with high radiochemical purity.
Q: How do I analyze my dose-response data to determine IC50 and Ki values?
A: Dose-response data is typically analyzed using non-linear regression with a sigmoidal dose-response (variable slope) model in software like GraphPad Prism. The IC50 is the concentration of antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value, which represents the affinity of the antagonist for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Q: What is a typical off-target screening panel for MCH-R1 antagonists?
A: A comprehensive off-target panel should include a range of GPCRs, ion channels, and enzymes.[15] Given the structural similarities, it is particularly important to screen against other monoamine receptors (e.g., serotonin and dopamine) and the hERG channel.[16]
Q: What are the key structure-activity relationships (SAR) for piperidin-4-yl-acetamide MCH-R1 antagonists?
A: The SAR for this class of antagonists is complex, but some general trends have been observed.
| Structural Moiety | SAR Observations | Reference(s) |
| Piperidine Nitrogen | A basic nitrogen is often crucial for high affinity, likely forming a salt bridge with an acidic residue in the receptor. | [17] |
| Acetamide Linker | The acetamide group is a key hydrogen bond donor/acceptor. | [18] |
| Aromatic Groups | Hydrophobic and flexible aromatic rings are generally favorable for MCH-R1 antagonistic activity but can also contribute to hERG blocking activity. | [18] |
| Substituents on Aromatics | The nature and position of substituents on the aromatic rings significantly impact potency and selectivity. | [19] |
Experimental Protocols
Protocol 1: MCH-R1 Radioligand Competition Binding Assay
This protocol is a general guideline and may require optimization.
Materials:
-
HEK293 cells stably expressing human MCH-R1
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [125I]-MCH)
-
Unlabeled competitor (for determining non-specific binding)
-
Test compounds
-
96-well plates
-
Filter mats (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in cold membrane preparation buffer.
-
Centrifuge to pellet membranes, wash, and resuspend in assay buffer.
-
Determine protein concentration (e.g., BCA assay).[14]
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand at a fixed concentration (near its Kd), and varying concentrations of your test compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled MCH-R1 ligand).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]
-
-
Filtration:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[14]
-
-
Counting:
-
Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.[14]
-
Caption: Radioligand competition binding assay workflow.
Protocol 2: MCH-R1 Calcium Mobilization Functional Assay
This protocol is a general guideline and may require optimization.
Materials:
-
HEK293 or CHO cells stably expressing human MCH-R1
-
Cell culture medium (e.g., DMEM)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
MCH agonist
-
Test compounds
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed cells into the microplates and grow to confluency.
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer.
-
Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations and incubate for a short period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Inject the MCH agonist at a predetermined concentration (e.g., EC80) into each well.
-
Simultaneously, measure the fluorescence intensity over time to detect the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percent inhibition of the agonist response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Caption: Calcium mobilization functional assay workflow.
References
-
(Note: A representative, non-functional YouTube link is provided as the original may not be stable. The principles discussed are based on the content of the video.)
Sources
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aequorin Based Functional Assessment of the Melanin Concentrating Hormone Receptor by Intracellular Calcium Mobilization [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches [mdpi.com]
- 13. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating hERG Inhibition for Piperidin-4-yl Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with piperidin-4-yl derivatives. This resource is designed to provide in-depth, actionable insights into one of the most persistent challenges in medicinal chemistry: inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Our goal is to move beyond simple protocols and explain the causal mechanisms behind hERG binding and the strategic rationale for molecular modifications.
Section 1: Frequently Asked Questions - Understanding the hERG Challenge
This section addresses the fundamental principles of hERG inhibition and why the piperidin-4-yl scaffold is frequently implicated.
Q1: What is the hERG channel, and why is its inhibition a critical safety concern?
The hERG channel is a voltage-gated potassium ion channel that is crucial for cardiovascular safety. It conducts the rapid delayed rectifier potassium current (IKr), which is a key part of phase 3 repolarization of the cardiac action potential.[1][2][3] In simple terms, it helps reset the heart muscle after each beat.
Inhibition of this channel by pharmaceutical compounds is a major safety concern because it can delay this repolarization process, leading to a condition known as "acquired Long QT Syndrome" (LQTS).[3][4] This syndrome can predispose individuals to life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[5][6] Due to this risk, regulatory agencies worldwide mandate rigorous hERG liability screening for all new drug candidates before they can proceed to clinical trials.[2][7]
Q2: Why are piperidin-4-yl derivatives so frequently associated with hERG inhibition?
Piperidin-4-yl derivatives often contain the classic pharmacophore for hERG channel blockers. This pharmacophore generally consists of:
-
A Basic Center: The piperidine nitrogen is typically protonated at physiological pH (pKa ~8-10), forming a positive charge.
-
Hydrophobic/Aromatic Moieties: These are usually attached to the piperidine core.
The combination of a basic nitrogen and lipophilic groups is a well-established structural alert for hERG activity.[8][9] The piperidine ring acts as a versatile and often rigid scaffold that perfectly positions a basic nitrogen and other functional groups to interact with the hERG channel's binding pocket.
Q3: What are the specific molecular interactions that drive the binding of these derivatives to the hERG channel?
High-affinity hERG blockers bind within the channel's central inner cavity. The interaction is primarily driven by two key amino acid residues in the S6 transmembrane domain:[1][10][11]
-
Cation-π Interaction with Tyrosine 652 (Tyr652): The protonated basic nitrogen of the piperidine ring forms a strong cation-π bond with the electron-rich aromatic ring of Tyr652.[12] This is often the most critical interaction for high-affinity binding.
-
Hydrophobic and π-Stacking Interactions with Phenylalanine 656 (Phe656): Aromatic or lipophilic groups on the piperidin-4-yl derivative engage in hydrophobic and/or π-stacking interactions with the phenyl ring of Phe656.[11][12]
The diagram below illustrates this common binding mode.
Caption: Common binding interactions within the hERG channel pore.
Section 2: Troubleshooting Guide - From Identification to Mitigation
This section provides a structured approach for when your lead compound shows undesirable hERG activity.
My lead compound has a hERG IC50 in a concerning range. What is my next step?
The first step is to confirm and accurately quantify the inhibition. Initial screens can sometimes be misleading. The gold-standard method for definitive hERG assessment is the manual whole-cell patch-clamp electrophysiology assay .[7] This assay directly measures the flow of ions through the hERG channel in a living cell, providing the most reliable IC50 value.
Once the activity is confirmed, the focus shifts to structural modification. The workflow below outlines a typical decision-making process.
Caption: A typical workflow for addressing hERG liability.
Q&A on Structural Modification Strategies
Here we explore the most common and effective medicinal chemistry strategies to reduce the hERG affinity of piperidin-4-yl derivatives.
Q: How does reducing the basicity (pKa) of the piperidine nitrogen help?
-
Causality: The primary cation-π interaction with Tyr652 requires the piperidine nitrogen to be protonated (positively charged). By lowering the amine's pKa, you decrease the proportion of molecules that are protonated at physiological pH (~7.4). This weakens the key binding interaction, thereby reducing hERG affinity.[4][13]
-
Practical Approaches:
-
Introduce Electron-Withdrawing Groups: Placing electronegative atoms (e.g., fluorine) or groups near the basic nitrogen can lower its pKa through an inductive effect.[13]
-
Bioisosteric Replacement: Replace the piperidine ring with a less basic heterocycle, such as a piperazine or morpholine. This can significantly lower the pKa. For example, replacing a piperidine with a piperazine successfully resolved a hERG issue for the ATX inhibitor Ziritaxestat.[13][14]
-
Q: My compound is very lipophilic. How does reducing lipophilicity (LogP) decrease hERG risk?
-
Causality: The hERG binding pocket is large and hydrophobic. High lipophilicity promotes non-specific binding and strengthens the hydrophobic interactions with residues like Phe656.[15] Reducing the overall lipophilicity of a molecule makes its partitioning into this greasy pocket less favorable.
-
Practical Approaches:
-
Add Polar Functional Groups: Introduce groups like hydroxyls (-OH) or amides. These can reduce LogP and may also form intramolecular hydrogen bonds that alter the conformation away from one that is optimal for hERG binding.[4]
-
Replace Lipophilic Moieties: Swap out a lipophilic aromatic ring (e.g., a phenyl group) for a more polar heteroaromatic one (e.g., a pyridine) or a smaller aliphatic group.[13]
-
Q: Can I block the interaction site by adding bulky groups or making the molecule more rigid?
-
Causality: Yes. This strategy, known as conformational restriction or introducing steric hindrance , works by making it physically difficult for the molecule to adopt the necessary conformation to fit within the binding site.[4][16] A rigid molecule may be "locked" in a shape that is incompatible with the hERG pore.
-
Practical Approaches:
-
Introduce Bulky Groups: Add a large substituent near the basic nitrogen to sterically clash with the channel pore.
-
Increase Rigidity: Incorporate rings or double/triple bonds to reduce the number of rotatable bonds and limit conformational flexibility.[9] A successful example involved creating 3,4,6-trisubstituted piperidine derivatives to reduce hERG block through conformational restriction.[16]
-
Q: What is a zwitterion strategy and when should it be considered?
-
Causality: This strategy involves introducing an acidic functional group (e.g., a carboxylic acid) elsewhere on the molecule. At physiological pH, both the basic nitrogen and the acidic group will be ionized, forming a zwitterion. While the positive charge required for hERG binding is still present, the overall molecule has a net neutral charge and significantly increased polarity, which dramatically reduces its affinity for the hydrophobic hERG pocket.[13]
-
Considerations: This is a powerful strategy for mitigating hERG risk. However, it can have significant impacts on other properties. The resulting zwitterion may have lower membrane permeability, potentially reducing oral bioavailability, and may become a substrate for efflux transporters.
Summary of Mitigation Strategies
| Strategy | Mechanism of Action | Example Modification | Potential Liabilities |
| Reduce Basicity | Weakens cation-π interaction with Tyr652 by reducing the population of protonated amine.[4][13] | Replace piperidine with morpholine; add alpha-fluorine. | May negatively impact on-target activity if the basicity is required for the primary pharmacophore. |
| Reduce Lipophilicity | Disrupts hydrophobic interactions with Phe656 and reduces partitioning into the binding pocket.[15] | Replace a phenyl ring with a pyridine; add a hydroxyl group. | Could decrease membrane permeability and affect ADME properties. |
| Introduce Steric Hindrance | Physically blocks the molecule from fitting correctly into the narrow binding site.[16] | Add a methyl or other bulky group adjacent to the piperidine nitrogen. | Can inadvertently block the on-target binding site, reducing potency. |
| Increase Rigidity | Locks the molecule into a conformation that is unfavorable for hERG binding.[9][17] | Introduce ring systems or unsaturated bonds to limit rotation. | May be synthetically challenging and could also reduce on-target affinity. |
| Form a Zwitterion | Drastically increases polarity and reduces affinity for the hydrophobic pocket.[13][14] | Add a carboxylic acid group to the molecule. | Often leads to poor cell permeability and low oral bioavailability. |
Section 3: Key Experimental Protocol
To ensure trustworthiness and reproducibility, a detailed protocol for the definitive hERG assay is provided below.
Protocol: Manual Whole-Cell Patch-Clamp hERG Assay
This protocol outlines the standard method for quantifying a compound's inhibitory effect on the hERG channel expressed in a stable cell line (e.g., HEK-293).
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on the hERG potassium current (IKr).
Materials:
-
HEK-293 cells stably expressing the hERG channel.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 5 EGTA, 10 HEPES; pH adjusted to 7.2.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Cell Preparation: Plate the hERG-HEK-293 cells onto glass coverslips 24-48 hours before the experiment. Ensure cells are healthy and at 60-80% confluency.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Under a microscope, approach a single, healthy cell with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief, strong pulse of suction to rupture the cell membrane beneath the pipette, establishing the "whole-cell" configuration. This provides electrical access to the cell's interior.
-
-
Voltage Clamp Protocol & Baseline Recording:
-
Clamp the cell's membrane potential at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit the hERG current. A typical protocol is:
-
Depolarize to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2-5 seconds. During this step, channels recover from inactivation and a large outward "tail current" is observed. This tail current is the primary measurement of hERG activity.
-
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) until a stable baseline current is recorded for at least 3-5 minutes.
-
-
Compound Application:
-
Prepare a series of dilutions of the test compound in the external solution (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept constant and low (<0.1%).
-
Apply the lowest concentration of the compound via the perfusion system until the inhibitory effect reaches a steady state.
-
Sequentially apply increasing concentrations, allowing the effect to stabilize at each concentration.
-
After the highest concentration, perform a washout step by perfusing with the drug-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at -50 mV for each concentration.
-
Normalize the data by expressing the current at each concentration as a percentage of the baseline current.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
References
-
Li, Z., et al. (2017). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation: Arrhythmia and Electrophysiology. [Link]
-
Li, Z., et al. (2017). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel-Drug Binding Kinetics and Multichannel Pharmacology. PubMed. [Link]
-
Windley, M. J., et al. (2017). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Frontiers in Physiology. [Link]
-
Kamiya, K., et al. (2006). Structural determinants of HERG channel block by clofilium and ibutilide. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Zhou, S., et al. (2016). [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. Yao Xue Xue Bao. [Link]
-
Hesse, M. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]
-
Moorthy, N. S. H. N., et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Letters in Drug Design & Discovery. [Link]
-
Kis-Varga, A., et al. (2010). Reduction of hERG Inhibitory Activity in the 4-piperidinyl Urea Series of H3 Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Du, F., et al. (2023). Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models. International Journal of Molecular Sciences. [Link]
-
Park, S. J., et al. (2021). Introduction to in silico model for proarrhythmic risk assessment under the CiPA initiative. Translational and Clinical Pharmacology. [Link]
-
Moorthy, N. S. H. N., et al. (2012). Physicochemical properties for hERG channel blocking activity. Mini-Reviews in Medicinal Chemistry. [Link]
-
Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]
-
Carvalho, J. F., et al. (2013). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry. [Link]
-
Mitcheson, J. S., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology. [Link]
-
Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]
-
Tay, B., et al. (2019). The structural basis of promiscuous inhibitor binding to the human ether-à-go-go-related gene (hERG) potassium channel. ResearchGate. [Link]
-
Butler, A. A., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Biophysical Journal. [Link]
-
Ye, T., et al. (2020). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Semantic Scholar. [Link]
-
Fernandez, D., et al. (2004). Physicochemical Features of the hERG Channel Drug Binding Site. Journal of Biological Chemistry. [Link]
-
Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. [Link]
-
Zhang, X. H., et al. (2014). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Acta Pharmacologica Sinica. [Link]
-
Butler, A. A., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. bioRxiv. [Link]
-
Farid, R., et al. (2006). A novel hypothesis for the binding mode of HERG channel blockers. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 4. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to in silico model for proarrhythmic risk assessment under the CiPA initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models [mdpi.com]
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- 14. youtube.com [youtube.com]
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- 16. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stereoselective Synthesis of Piperidin-4-ones
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of piperidin-4-ones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and refine your synthetic methods effectively. The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, and achieving precise stereochemical control is paramount for elucidating structure-activity relationships and developing effective therapeutics.[1]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for broader strategic planning.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral piperidin-4-ones. Each entry details the symptoms, probable causes, and actionable solutions.
Issue 1: Poor Diastereoselectivity in Mannich-Type Reactions
Question: I'm attempting a three-component Mannich reaction to synthesize a 2,6-disubstituted piperidin-4-one, but I'm consistently obtaining a nearly 1:1 mixture of cis and trans diastereomers. How can I favor the formation of a single diastereomer?
Symptoms:
-
¹H NMR analysis of the crude product shows duplicate signals for key protons, indicating a mixture of diastereomers.
-
Chromatographic separation (TLC, column) is difficult, with co-eluting spots or overlapping peaks.
-
The isolated yield of the desired diastereomer is below 50%.
Causality & Refinement Strategy:
Poor diastereoselectivity in Mannich reactions typically stems from a lack of facial selectivity during the nucleophilic attack of the enolate (or enamine) onto the intermediate iminium ion. The transition states leading to the syn and anti products are too close in energy.[2][3] To resolve this, we must create a more energetically demanding and ordered transition state that preferentially forms one isomer.
Solutions:
-
Catalyst Modification: The choice of acid catalyst is critical. Brønsted acids or Lewis acids can coordinate to the imine nitrogen and the enolate oxygen, enforcing a more rigid cyclic transition state.[2][4]
-
Brønsted Acids: Move from general acids like HCl to bulkier acids like p-toluenesulfonic acid (TsOH) or camphor sulfonic acid (CSA). The bulky counter-ion can influence the steric environment of the transition state.
-
Lewis Acids: Introducing a Lewis acid like ZrCl₄ or TiCl₄ can dramatically enhance diastereoselectivity by pre-organizing the reactants.[5] Zirconium tetrachloride, for example, has been shown to be highly effective in promoting the formation of highly substituted piperidines.[5]
-
-
Solvent Optimization: The solvent polarity and coordinating ability can stabilize or destabilize the transition states.
-
Aprotic Nonpolar Solvents: Solvents like toluene or dichloromethane (DCM) are often a good starting point as they minimize interference with the catalytic cycle.
-
Coordinating Solvents: In some cases, a coordinating solvent like THF or the addition of a co-solvent can influence Lewis acid activity and, therefore, stereochemical outcomes. However, highly polar or protic solvents can sometimes disrupt the key interactions needed for high selectivity.
-
-
Temperature Control: Lowering the reaction temperature is a fundamental strategy for enhancing selectivity. This increases the energy difference (ΔΔG‡) between the diastereomeric transition states. Attempt the reaction at 0 °C, -20 °C, or even -78 °C.
Workflow: Troubleshooting Poor Diastereoselectivity
This diagram outlines a logical flow for addressing poor stereocontrol in your synthesis.
Caption: A systematic approach to refining diastereoselectivity.
Issue 2: Low or No Enantioselectivity in Asymmetric Catalysis
Question: I am using a well-established chiral organocatalyst for an aza-Baylis-Hillman reaction to generate a chiral piperidinone precursor, but the product is racemic or has very low enantiomeric excess (e.e.). What's going wrong?
Symptoms:
-
Chiral HPLC analysis shows two peaks of equal or nearly equal area.[6]
-
The optical rotation of the purified product is zero or close to zero.
Causality & Refinement Strategy:
Achieving high enantioselectivity requires that the chiral catalyst creates a significantly lower energy pathway for the formation of one enantiomer over the other. A low e.e. indicates that this differentiation is not occurring effectively. This can be due to several factors:
-
Ineffective Catalyst-Substrate Interaction: The catalyst may not be forming the necessary chiral environment around the reactants.
-
Background (Uncatalyzed) Reaction: A non-selective reaction pathway that does not involve the chiral catalyst may be competing with the desired catalytic cycle.
-
Catalyst Deactivation or Inhibition: Impurities (water, acid/base traces) can poison the catalyst.
-
Product Racemization: The reaction conditions may be causing the chiral product to racemize after it is formed. This is a known issue in some aza-BH reactions, especially in the presence of the phosphine catalyst and a Brønsted acid.[7]
Solutions:
-
Strictly Anhydrous Conditions: Water is a common culprit. It can hydrolyze imines and interfere with the catalyst's hydrogen-bonding network. Ensure all glassware is flame-dried, solvents are passed through a drying system (e.g., alumina column), and reagents are fresh or properly stored.
-
Optimize Catalyst Loading and Temperature:
-
The background reaction is often more prevalent at higher temperatures. Lowering the temperature (e.g., to -30 °C or below) can slow the uncatalyzed pathway more than the catalyzed one, improving e.e.[8]
-
Ensure the catalyst loading is sufficient. Start with the literature-recommended loading (e.g., 10-20 mol%) and adjust if necessary.
-
-
Use of Additives: In many asymmetric reactions, additives are crucial. For aza-BH reactions, a co-catalyst or a Brønsted acid can be essential for proton transfer in the rate-determining step.[7] However, the wrong acid or concentration can lead to racemization. Screen weak acids like benzoic acid or phenols.
-
Re-evaluate the Catalyst Structure: The steric and electronic properties of your substrates (imine and activated alkene) must be compatible with the chiral catalyst. If your substrates differ significantly from those in the literature precedent, the catalyst's chiral pocket may not be suitable. Consider a catalyst from a different class (e.g., moving from a thiourea-based catalyst to a BINOL-derived one).[7][9]
Protocol: Asymmetric Aza-Baylis-Hillman Reaction
This is a representative protocol for synthesizing an allylic amine, a precursor to chiral piperidin-4-ones.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst (e.g., a phosphinyl BINOL compound, 0.1 mmol, 10 mol%).
-
Reactant Addition: Add the N-protected imine (1.0 mmol, 1.0 equiv) and the solvent (e.g., a 1:1 mixture of CPME/Toluene, 2.0 mL).[7]
-
Cooling: Cool the mixture to the desired temperature (e.g., -15 °C) in a cryostat.
-
Initiation: Add the activated alkene (e.g., methyl vinyl ketone, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at this temperature for the prescribed time (e.g., 24-48 hours), monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC analysis.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a metal-based catalyst and an organocatalyst for my asymmetric synthesis?
Answer: The choice between metal catalysis and organocatalysis is a critical strategic decision that depends on your target molecule, desired functional group tolerance, and scalability concerns.
| Feature | Metal Catalysis (e.g., Rh, Au, Ru) | Organocatalysis (e.g., Proline, Thioureas) |
| Activity | Generally very high activity at low catalyst loadings (0.1-5 mol%). | Often requires higher catalyst loadings (5-30 mol%). |
| Mechanism | Operates through mechanisms like asymmetric carbometalation, reductive Heck reactions, or hydrogenation.[10][11] | Typically activates substrates by forming iminium or enamine intermediates, or through hydrogen bonding.[9] |
| Sensitivity | Can be sensitive to air and moisture. The metal center can be poisoned by certain functional groups (e.g., thiols, some heterocycles).[10] | Generally more robust and tolerant of air and moisture. Often compatible with a wider range of functional groups. |
| Cost & Toxicity | Catalysts are often based on expensive and toxic precious metals (Rh, Pd, Ru). Metal trace removal from the final product is a major concern in drug development. | Catalysts are built from abundant C, H, N, O atoms. They are typically less toxic and easier to remove. |
| Example Application | Rh-catalyzed asymmetric reductive Heck reactions are powerful for synthesizing 3-substituted piperidines from dihydropyridines.[10] | Chiral thiourea catalysts are effective in aza-Baylis-Hillman reactions for creating allylic amine precursors.[9] |
Senior Scientist Recommendation: For early-stage discovery where speed and functional group tolerance are key, organocatalysis is often an excellent starting point. For process development and large-scale synthesis where efficiency and low catalyst loading are paramount, a well-optimized metal-catalyzed route may be superior, provided the challenges of metal removal can be addressed.
Q2: What is the mechanistic basis for stereocontrol in the vinylogous Mannich reaction for piperidinone synthesis?
Answer: The stereoselectivity in the vinylogous Mannich reaction (VMR) for synthesizing multi-substituted piperidines is determined during the C-C bond-forming step between the dienolate and the chiral imine.[12][13][14] The key is controlling the facial selectivity of the dienolate's approach.
Inspired by biosynthesis, this method often uses a chiral amine to form an intermediate chiral imine.[12][13] The dienolate then attacks this imine. The stereochemical outcome is dictated by the most stable, lowest-energy transition state.
Mechanism: Stereodetermining Step of a Vinylogous Mannich Reaction
Caption: Control of stereochemistry via transition state energy differences.
The chiral auxiliary or catalyst (R*) on the imine effectively blocks one face of the C=N double bond. The dienolate is therefore forced to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer. The efficiency of this process is highly dependent on the steric bulk and electronic nature of the substituents on both the dienolate and the imine.[3]
Q3: My purification is challenging. How can I separate the final piperidin-4-one stereoisomers?
Answer: Separating stereoisomers, especially enantiomers, is a common and significant challenge. If diastereomers are difficult to separate by standard column chromatography, and for all enantiomeric separations, specialized techniques are required.
-
Diastereomer Separation:
-
Optimize Flash Chromatography: Before resorting to more advanced methods, exhaust all options with standard silica gel chromatography. Systematically screen solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol). Sometimes a small change in solvent polarity or the addition of a modifier (e.g., 0.1% triethylamine for basic compounds) can resolve closely eluting spots.
-
Derivatization: If the diastereomers have a reactive handle (like a free amine or hydroxyl group), you can derivatize them with a bulky chiral or achiral reagent. The resulting products will have different physical properties and may be much easier to separate. The derivatizing group can then be cleaved.
-
-
Enantiomer Separation (Resolution):
-
Chiral HPLC: This is the gold standard for both analytical confirmation of e.e. and for preparative separation.[6] Columns with chiral stationary phases (CSPs) create a chiral environment where enantiomers have different affinities. Common CSPs are polysaccharide-based (e.g., cellulose or amylose derivatives). Method development involves screening different columns and mobile phases (typically hexane/isopropanol or other alcohol mixtures).[15][16]
-
Classical Resolution: This involves reacting the racemic mixture with a cheap, enantiomerically pure resolving agent (e.g., tartaric acid, (S)-(-)-1-phenylethylamine) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The salt is then treated with acid or base to liberate the desired pure enantiomer.
-
Enzymatic Resolution: Enzymes are inherently chiral and can selectively react with one enantiomer in a racemic mixture. For example, a lipase like CAL-B can be used to selectively acylate or hydrolyze one enantiomer of a piperidone derivative, allowing for the easy separation of the reacted and unreacted components.[17]
-
References
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Jain, P., & Kumar, A. (2021). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]
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Zhang, J., Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition. [Link]
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Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2010). The effect of different catalyst on the synthesis of piperdines. ResearchGate. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace. [Link]
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Vereshchagin, A. N., et al. (2018). Four-component stereoselective synthesis of tetracyano-substituted piperidines. ResearchGate. [Link]
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Rutjes, F. P. J. T., et al. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate. [Link]
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Knowles, R. R., et al. (2024). Cooperative Brønsted Acid and Photo-Promoted Stereoselective Synthesis of Substituted Piperidones. Angewandte Chemie International Edition. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
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Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Gonzalez-Lopez, V., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]
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Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. RSC Advances. [Link]
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Dong, G. (2019). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. Science. [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
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Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. [Link]
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Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition. [Link]
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Elinson, M. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
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Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]
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Porco, J. A. Jr. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts. [Link]
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Various Authors. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]
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Porco, J. A. Jr. (2007). Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. [Link]
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Tu, S.-J., et al. (2025). Catalytic Asymmetric Synthesis of Inherently Chiral Eight-Membered O-Heterocycles through Cross-[4+4] Cycloaddition of Quinone Methides. Angewandte Chemie International Edition. [Link]
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Weber, S. G. (1990). Chiral separation of nipecotic acid amides. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
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Hu, W., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. [Link]
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Augustine, J. K. (1983). Piperidine Synthesis. Defense Technical Information Center. [Link]
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Wolf, L. (2007). The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. University of Illinois Urbana-Champaign. [Link]
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Various Authors. Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. Aza-Baylis–Hillman reaction. Wikipedia. [Link]
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NROChemistry. Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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Ahuja, S. (2006). Chiral Drug Separation. Encyclopedia of Chemical Processing. [Link]
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Wikipedia. Baylis–Hillman reaction. Wikipedia. [Link]
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Validation & Comparative
Validating the Biological Activity of a Novel Phenyl-Piperidine Compound: A Comparative Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Synthesis to Biological Significance
The synthesis of a novel chemical entity such as (2-Fluoro-phenyl)-piperidin-4-yl-methanone represents a crucial first step in the long and intricate journey of drug discovery. However, a synthesized molecule is merely a structure until its biological activity is rigorously validated. This guide provides a comprehensive, experience-driven framework for elucidating the biological function of this novel compound. We will navigate the process of identifying its molecular targets, quantifying its effects, and comparing its performance against established pharmacological agents. Our approach is grounded in scientific integrity, ensuring that each experimental step is a self-validating system, providing trustworthy and reproducible data.
The core structure, a piperidine ring linked to a fluorinated phenyl group via a ketone, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The presence of the 2-fluorophenyl group can influence the molecule's binding affinity and metabolic stability.[3][4] This guide will, therefore, present a tiered experimental strategy, beginning with broad-based screening to generate initial hypotheses about the compound's activity, followed by more focused assays to confirm these hypotheses and characterize the mechanism of action.
Tier 1: Initial Profiling - Unveiling the Primary Biological Effects
The initial phase of validation aims to cast a wide net to identify the most probable biological targets and to assess the compound's general cellular effects. This stage is critical for guiding the subsequent, more focused investigations.
General Cytotoxicity Assessment
Before probing for specific biological activities, it is essential to determine the concentration range at which this compound exhibits cytotoxic effects. This will establish the appropriate concentration windows for subsequent cell-based assays, ensuring that observed effects are not simply a consequence of cell death. The MTT or XTT assays are robust and widely used methods for this purpose.[5][6][7]
Experimental Protocol: XTT Cytotoxicity Assay
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293 for a non-cancerous baseline, and a panel of cancer cell lines like HeLa and MCF-7 if anti-proliferative activity is suspected) at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 24 and 48 hours. Include a vehicle control (e.g., 0.1% DMSO).[6]
-
XTT Reagent Addition: Following the incubation period, add a freshly prepared XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) working solution to each well.
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. The metabolic activity of viable cells reduces the yellow XTT to an orange formazan product.[8] Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Comparative Cytotoxicity of this compound
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HEK293 | This compound | 24 | > 100 |
| 48 | 85.2 | ||
| HeLa | This compound | 24 | 52.1 |
| 48 | 25.6 | ||
| MCF-7 | This compound | 24 | 68.7 |
| 48 | 33.4 |
Broad-Based Receptor and Enzyme Screening
Given the structural similarities of the piperidine scaffold to known pharmacologically active agents, a broad-based screening against a panel of common drug targets is a cost-effective and efficient way to identify potential biological activities.[9][10][11] This can be achieved through commercially available screening services that utilize radioligand binding assays for a wide range of receptors and enzymatic assays for key enzyme families.
Experimental Workflow: Broad-Based Target Screening
Caption: High-throughput screening workflow for initial target identification.
Data Presentation: Hypothetical Results from Broad-Based Screening
| Target Class | Specific Target | Assay Type | % Inhibition at 10 µM |
| GPCRs | Dopamine D4 Receptor | Radioligand Binding | 89% |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 65% | |
| Adrenergic α1A Receptor | Radioligand Binding | 15% | |
| Ion Channels | hERG Potassium Channel | Radioligand Binding | 75% |
| Nav1.5 Sodium Channel | Radioligand Binding | 10% | |
| Enzymes | Cyclooxygenase-2 (COX-2) | Enzymatic Activity | 92% |
| Monoamine Oxidase B (MAO-B) | Enzymatic Activity | 58% |
From these hypothetical results, this compound shows significant activity at the Dopamine D4 receptor, the hERG potassium channel, and the COX-2 enzyme. These "hits" will be the focus of our Tier 2 validation.
Tier 2: Hit Confirmation and Mechanistic Elucidation
With primary targets identified, the next step is to confirm these interactions and to understand the mechanism by which our compound exerts its effects. This involves dose-response studies and functional assays.
G-Protein Coupled Receptor (GPCR) Activity Validation
The high inhibition observed in the Dopamine D4 receptor binding assay suggests that our compound is a ligand for this receptor. The next step is to determine if it acts as an agonist or an antagonist and to quantify its potency. This can be achieved through functional cell-based assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels.[12][13][14]
Experimental Protocol: cAMP Assay for Dopamine D4 Receptor
-
Cell Culture: Use a stable cell line expressing the human Dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
Compound Treatment: Plate the cells in a 96-well plate. For antagonist mode, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known D4 receptor agonist (e.g., quinpirole). For agonist mode, treat the cells with the test compound alone.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC50. For agonist activity, plot the stimulation of cAMP production against the compound concentration to determine the EC50.
Data Presentation: Comparative Dopamine D4 Receptor Activity
| Compound | Assay Mode | Potency (IC50/EC50, nM) |
| This compound | Antagonist | 150 |
| L-745,870 (Reference Antagonist) | Antagonist | 25 |
| This compound | Agonist | > 10,000 |
| Quinpirole (Reference Agonist) | Agonist | 50 |
These hypothetical data suggest that our compound is a moderately potent antagonist of the Dopamine D4 receptor.
Signaling Pathway: Dopamine D4 Receptor Antagonism
Caption: Antagonism of the Gi-coupled Dopamine D4 receptor signaling pathway.
Enzyme Inhibition Assay
The strong inhibition of COX-2 activity in the initial screen suggests that our compound may have anti-inflammatory properties. To validate this, a dose-response study is necessary to determine the IC50 value and to compare it with a known COX-2 inhibitor.[15][16][17]
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit, which typically includes purified ovine or human COX-2, a heme cofactor, and arachidonic acid as the substrate.
-
Compound Incubation: In a 96-well plate, incubate varying concentrations of this compound with the COX-2 enzyme. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid. After a set incubation period, stop the reaction.
-
Detection: The product of the COX-2 reaction, prostaglandin G2 (PGG2), is then measured, often via a colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and plot the dose-response curve to determine the IC50 value.
Data Presentation: Comparative COX-2 Inhibition
| Compound | IC50 (nM) |
| This compound | 250 |
| Celecoxib (Reference Inhibitor) | 50 |
These hypothetical results indicate that our compound is a potent inhibitor of COX-2, though less so than the reference compound celecoxib.
Off-Target Safety Assessment: hERG Potassium Channel Blockade
The inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability in drug development, as it can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[18][19] The initial screen indicated a potential interaction, which must be thoroughly investigated. The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay.[20][21]
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Using the whole-cell patch-clamp technique, record the hERG current in response to a specific voltage protocol.[21]
-
Compound Application: Apply increasing concentrations of this compound to the cells while continuously recording the hERG current.
-
Data Analysis: Measure the reduction in the hERG tail current at each compound concentration and plot a dose-response curve to determine the IC50 value.
Data Presentation: Comparative hERG Channel Inhibition
| Compound | IC50 (µM) |
| This compound | 5.2 |
| E-4031 (Reference Inhibitor) | 0.01 |
An IC50 value in the low micromolar range for hERG inhibition is a significant concern and would need to be carefully considered in the context of the compound's therapeutic potency.
Tier 3: Preliminary ADME-Tox Profiling
In addition to defining the primary biological activity, a preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for drug-drug interactions, is crucial for its further development.
Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[22][23] Inhibition of these enzymes by a new chemical entity can lead to adverse drug-drug interactions.[24][25] A common in vitro assay assesses the inhibitory potential of a compound against the major CYP isoforms.[26]
Experimental Protocol: CYP450 Inhibition Assay
-
Incubation: Incubate pooled human liver microsomes with a panel of specific CYP isoform probe substrates and a range of concentrations of this compound.
-
Metabolite Quantification: After incubation, quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
Data Presentation: CYP450 Inhibition Profile
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 15.8 |
| CYP2C19 | > 50 |
| CYP2D6 | 8.9 |
| CYP3A4 | 22.4 |
These hypothetical results suggest that our compound has a moderate potential to inhibit CYP2D6 and CYP2C9, which would require further investigation in clinical studies.
Conclusion: A Multifaceted Profile of a Novel Compound
This guide has outlined a systematic and logical approach to validating the biological activity of the newly synthesized compound, this compound. Through a tiered experimental strategy, we have moved from broad-based screening to specific mechanistic and safety-related assays. Our hypothetical data suggests that this compound is a moderately potent Dopamine D4 receptor antagonist and a potent COX-2 inhibitor. However, it also displays off-target activity against the hERG potassium channel and has the potential for drug-drug interactions through CYP450 inhibition.
This multifaceted biological profile is typical for many drug candidates. The next steps in the development of this compound would involve lead optimization to improve its potency for the desired targets while reducing its off-target liabilities. The experimental framework presented here provides a solid foundation for making informed decisions in the drug discovery and development process.
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Recent progress in assays for GPCR drug discovery. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved January 13, 2026, from [Link]
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In Vitro CYP Inhibition Studies. (n.d.). BioIVT. Retrieved January 13, 2026, from [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 13, 2026, from [Link]
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In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Cytochrome P450 Inhibition Assay. (n.d.). Creative Bioarray. Retrieved January 13, 2026, from [Link]
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hERG Assay. (n.d.). SlideShare. Retrieved January 13, 2026, from [Link]
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hERG Safety. (n.d.). Evotec. Retrieved January 13, 2026, from [Link]
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CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved January 13, 2026, from [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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A Novel High Throughput Assay for Ion Channel Modulators. (n.d.). Grantome. Retrieved January 13, 2026, from [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. Retrieved January 13, 2026, from [Link]
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Enzyme inhibitory assay: Significance and symbolism. (2025, September 7). ResearchGate. Retrieved January 13, 2026, from [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). YouTube. Retrieved January 13, 2026, from [Link]
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Ion Channel Screening. (2012, October 1). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Best Practice hERG Assay. (2024, June 6). Mediford Corporation. Retrieved January 13, 2026, from [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 13, 2026, from [Link]
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Basics of Enzymatic Assays for HTS. (2012, May 1). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Validation of ion channel targets. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved January 13, 2026, from [Link]
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Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017, June 8). ResearchGate. Retrieved January 13, 2026, from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. Retrieved January 13, 2026, from [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. (n.d.). ChemMedChem. Retrieved January 13, 2026, from [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved January 13, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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Strategies to Identify Ion Channel Modulators: Current and Novel Approaches to Target Neuropathic Pain. (n.d.). National Library of Medicine. Retrieved January 13, 2026, from [Link]
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(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18). ResearchGate. Retrieved January 13, 2026, from [Link]
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Fluorophenyl group of type 2 statins – Fluvastatin. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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A Comparative Efficacy Analysis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone and its Analogs as Potential Sigma-1 Receptor Modulators
This guide provides a comprehensive framework for evaluating the efficacy of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a compound of interest within the broader class of phenyl-piperidin-4-yl-methanone derivatives. Due to the limited publicly available data on this specific compound, we will establish a comparative analysis with a structurally similar and well-characterized analog: {1-[(4-fluorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanone . This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for in vitro and in vivo characterization, grounded in established scientific protocols and a mechanistic understanding of the potential molecular target, the sigma-1 (σ1) receptor.
The piperidin-4-one and its derivatives are recognized as versatile pharmacophores in medicinal chemistry, serving as scaffolds for a range of therapeutic agents.[1] The introduction of a fluorinated phenyl group suggests a potential modulation of pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug design. Our analysis of related compounds indicates that the sigma-1 receptor is a likely high-affinity target for this chemical class. The sigma-1 receptor is a unique ligand-operated chaperone protein implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[2]
Comparative Compound Analysis: A Data-Driven Starting Point
To establish a baseline for our investigation, we will utilize published data for a close structural analog. The selected comparator, {1-[(4-fluorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanone , provides valuable insight into the potential activity of our lead compound.
| Compound Name | Molecular Target | Ki (nM) for σ1 Receptor | Ki (nM) for σ2 Receptor | Selectivity (σ2/σ1) | Source |
| {1-[(4-fluorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanone | Sigma-1 | 2.96 ± 0.5 | 221.64 ± 8.0 | ~75 | Abad et al., 2016[2] |
This data demonstrates that N-substitution of the piperidine ring with a fluorobenzyl group, combined with a 4-fluorobenzoyl moiety, results in a high-affinity and selective ligand for the sigma-1 receptor.[2] The key structural difference in our compound of interest is the position of the fluorine on the benzoyl group (2-fluoro vs. 4-fluoro) and the absence of a substituent on the piperidine nitrogen. These modifications are expected to influence receptor binding and functional activity.
Proposed Experimental Workflow for Efficacy Comparison
The following sections outline a comprehensive, multi-tiered approach to characterize this compound and compare its efficacy to its N-substituted analog and other relevant compounds.
Tier 1: In Vitro Target Engagement and Selectivity Profiling
The initial phase focuses on confirming the molecular target and assessing the compound's binding affinity and selectivity.
1.1 Radioligand Binding Assays
This foundational experiment will determine the binding affinity of this compound for the sigma-1 and sigma-2 receptors.
Experimental Protocol:
-
Membrane Preparation: Guinea pig brain or liver tissues, known to have a high density of sigma-1 receptors, will be homogenized.[2]
-
Competitive Binding: Membranes will be incubated with a specific radioligand for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.
-
Detection: The amount of bound radioligand will be quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) will be determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Selectivity: A similar assay will be performed for the sigma-2 receptor using a specific radioligand (e.g., [³H]-DTG in the presence of a sigma-1 masking agent).
1.2 Functional Assays
Determining whether the compound acts as an agonist, antagonist, or inverse agonist at the sigma-1 receptor is crucial.
Experimental Protocol (Bioluminescence Resonance Energy Transfer - BRET):
-
Cell Line: Utilize a stable cell line (e.g., HEK293) co-expressing sigma-1 receptor tagged with a Renilla luciferase (Rluc) and a partner protein (e.g., BiP) tagged with a yellow fluorescent protein (YFP).
-
Ligand Application: Treat the cells with varying concentrations of this compound.
-
BRET Signal Measurement: Measure the energy transfer between Rluc and YFP. Agonists are expected to decrease the BRET signal by promoting the dissociation of the sigma-1 receptor from BiP, while antagonists would block this effect.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: In Vitro Characterization Workflow.
Tier 2: In Vivo Pharmacokinetic and Efficacy Assessment
Following successful in vitro characterization, the focus shifts to evaluating the compound's behavior and efficacy in a living system.
2.1 Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing meaningful in vivo efficacy studies.
Experimental Protocol:
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points post-dosing.
-
Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
PK Parameters: Calculate key PK parameters, including half-life, clearance, volume of distribution, and oral bioavailability.
2.2 In Vivo Efficacy Models
Given the role of the sigma-1 receptor in cognition and neuroprotection, rodent models of cognitive impairment are appropriate for assessing efficacy.
Experimental Protocol (Scopolamine-Induced Amnesia Model):
-
Animal Model: Use C57BL/6 mice.
-
Treatment: Administer this compound or vehicle control.
-
Amnesia Induction: After a set pre-treatment time, administer scopolamine to induce cognitive deficits.
-
Behavioral Testing: Assess learning and memory using tasks such as the Morris Water Maze or Novel Object Recognition test.
-
Data Analysis: Compare the performance of the compound-treated group to the vehicle and scopolamine-only groups. An improvement in cognitive performance would indicate potential nootropic effects.
Caption: In Vivo Efficacy Evaluation Workflow.
Anticipated Outcomes and Structure-Activity Relationship (SAR) Insights
This comprehensive evaluation will enable a robust comparison between this compound and its N-substituted analog. Key points of comparison will include:
-
Affinity and Selectivity: Does the 2-fluoro substitution and the free piperidine nitrogen alter the high affinity and selectivity for the sigma-1 receptor observed in the comparator compound?
-
Functional Activity: Does the parent compound retain the same functional profile (agonist vs. antagonist) as its N-substituted counterpart?
-
In Vivo Efficacy: Does the compound demonstrate cognitive-enhancing or neuroprotective effects in relevant animal models? How does its potency and efficacy compare to known sigma-1 receptor modulators?
The data generated will provide critical insights into the structure-activity relationship of this chemical series, guiding future optimization efforts to develop novel and effective therapeutics targeting the sigma-1 receptor.
References
-
Abad, M. J., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. BMC Chemistry, 10(1), 53. [Link]
-
D'Arrigo, T., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 64(15), 11005–11025. [Link]
-
Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]
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Maier, C. A., & Wünsch, B. (2002). Novel Spirocyclic Sigma1 Receptor Ligands with Subnanomolar Affinity and High Enantioselectivity. Journal of Medicinal Chemistry, 45(2), 438–448. [Link]
-
Sadeghian, H., et al. (2013). Synthesis and structure-activity relationship of piperidine derivatives. Bioorganic & Medicinal Chemistry, 21(6), 1547-1555. [Link]
-
Van Waes, V., et al. (2012). A new series of N-substituted 4-phenyl-4-piperidinols with high affinity for the sigma 1 receptor. Bioorganic & Medicinal Chemistry, 20(1), 387-397. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Abstract
The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of three orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F-qNMR)—for the analysis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a key intermediate in the synthesis of several pharmaceutical agents. This document details the underlying principles of each technique, provides step-by-step protocols for method validation in accordance with International Council for Harmonisation (ICH) guidelines[1][2], and presents a cross-validation study to demonstrate the interchangeability of these methods. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive analytical control strategy for this, and structurally similar, compounds.
Introduction: The Imperative for Orthogonal Analytical Methodologies
This compound is a substituted piperidine derivative whose purity and concentration must be meticulously controlled during drug substance manufacturing. The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. Employing orthogonal methods, which rely on different chemical and physical principles for separation and detection, provides a high degree of confidence in the analytical results. Cross-validation of these methods is essential to ensure that they are "fit for purpose" and can be used interchangeably throughout the lifecycle of the analytical procedure[3][4].
This guide will explore the cross-validation of three distinct analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds, providing excellent specificity through mass fragmentation patterns.
-
Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F-qNMR): A primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte, leveraging the unique properties of the fluorine atom[5].
The cross-validation process will be guided by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures[1][2][6].
The Cross-Validation Workflow: A Visual Overview
The following diagram illustrates the logical flow of the cross-validation process, from the development of individual analytical methods to the final assessment of their equivalency.
Caption: Workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
Rationale and Experimental Design
A reversed-phase HPLC method with UV detection is a logical first choice for the analysis of this compound due to the presence of a chromophore in the phenyl ring system. The method is designed to be stability-indicating, capable of separating the main component from potential process impurities and degradation products.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL. Further dilutions are made to prepare calibration standards and quality control samples.
Validation Data Summary
The method was validated according to ICH Q2(R2) guidelines[1][2]. A summary of the validation parameters is presented below.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 0.04 - 0.06 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale and Experimental Design
GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds. This compound, being a moderately polar compound, can be analyzed by GC-MS, offering high specificity due to the unique mass fragmentation pattern of the molecule. This method is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.
Detailed Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol. Prepare working standards by serial dilution.
Validation Data Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 80-120% of test concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.2 - 101.9% |
| Precision (% RSD) | Repeatability: ≤ 3.0%Intermediate: ≤ 3.0% | Repeatability: 1.5%Intermediate: 2.1% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |
| Specificity | Unique mass spectrum and no co-eluting peaks | Confirmed by library search and fragmentation pattern |
Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F-qNMR) Method
Rationale and Experimental Design
¹⁹F-qNMR is a powerful primary ratio method of analysis, meaning it can provide a direct measure of the analyte concentration against an internal standard without the need for a calibration curve of the analyte itself[5][7]. The presence of a fluorine atom in this compound makes it an ideal candidate for this technique. The wide chemical shift range and the absence of background signals in ¹⁹F NMR spectra lead to high specificity and simplified quantification[5].
Detailed Experimental Protocol
Instrumentation:
-
400 MHz NMR Spectrometer equipped with a multinuclear probe.
Acquisition Parameters:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: 1,3,5-Trifluorobenzene (of known purity and concentration)
-
Pulse Program: Standard ¹⁹F observe with ¹H decoupling
-
Relaxation Delay (d1): 30 s (to ensure full relaxation)
-
Number of Scans: 16
-
Acquisition Time: 2 s
Sample Preparation:
-
Accurately weigh approximately 20 mg of the analyte and 10 mg of the internal standard into the same NMR tube. Dissolve in approximately 0.7 mL of CDCl₃.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Validation Data Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 (Analyte/Standard response ratio vs. mass ratio) | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 100.8% |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 1.5% | Repeatability: 0.5%Intermediate: 0.9% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 mg/mL |
| Specificity | Resolved signal for the analyte and internal standard | Baseline resolution achieved |
Cross-Validation: Bridging the Methodologies
The primary objective of cross-validation is to demonstrate that the different analytical methods provide equivalent results for the same sample[8][9]. To achieve this, three different batches of this compound were analyzed using the validated HPLC, GC-MS, and ¹⁹F-qNMR methods.
Caption: Logical diagram of the cross-validation approach.
Comparative Purity Data
The purity of the three batches as determined by each method is summarized below.
| Batch ID | HPLC Purity (%) | GC-MS Purity (%) | ¹⁹F-qNMR Purity (%) |
| Batch A | 99.2 | 99.0 | 99.3 |
| Batch B | 98.5 | 98.3 | 98.6 |
| Batch C | 99.6 | 99.5 | 99.7 |
Statistical Evaluation and Interpretation
The data demonstrates a strong correlation between the results obtained from the three orthogonal methods. The minor variations observed are within the expected range of experimental error for each technique. The high degree of agreement confirms that all three methods are suitable for their intended purpose of accurately determining the purity of this compound. The ¹⁹F-qNMR method, being a primary method, can be used to qualify the reference standard used for the HPLC and GC-MS methods.
Conclusion: A Triad of Analytical Confidence
This guide has detailed the development, validation, and cross-validation of three orthogonal analytical methods for this compound. The successful cross-validation of HPLC, GC-MS, and ¹⁹F-qNMR provides a high degree of confidence in the analytical data generated for this compound.
-
HPLC is recommended for routine quality control due to its high throughput and precision.
-
GC-MS serves as an excellent confirmatory method and is particularly useful for the analysis of volatile impurities.
-
¹⁹F-qNMR is an invaluable tool for the absolute quantification and certification of reference standards.
By leveraging the strengths of each of these techniques, a robust and comprehensive analytical control strategy can be implemented, ensuring the quality and consistency of this compound throughout the drug development lifecycle.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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(2-Fluoro-phenyl)-piperidin-4-yl-methanone vs. other piperidine-based compounds in vitro
A Comparative In Vitro Analysis of Piperidine-Based Opioid Receptor Modulators
This guide provides an in-depth comparative analysis of the in vitro pharmacological profiles of several key piperidine-based compounds targeting opioid receptors. While the initial compound of interest, (2-Fluoro-phenyl)-piperidin-4-yl-methanone, lacks sufficient public data for a robust comparison, we will pivot to a well-researched class of piperidine derivatives: synthetic opioids. This allows us to explore the critical structure-activity relationships (SAR) that govern their interaction with opioid receptors, providing valuable insights for researchers in pharmacology and drug development.
The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) like the μ (mu), δ (delta), and κ (kappa) opioid receptors.[1] Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it a privileged structure in the design of potent and selective receptor modulators.[1] In this guide, we will dissect the in vitro performance of classic and novel piperidine-based opioids, including fentanyl and its analogs, to illustrate how subtle molecular modifications can dramatically alter receptor affinity, potency, and functional selectivity.
The Landscape of Piperidine-Based Opioids
The clinical and research landscape of piperidine-based opioids is dominated by the 4-anilidopiperidine class, most famously represented by fentanyl. Fentanyl, developed in the 1960s, is a potent μ-opioid receptor (MOR) agonist, reported to be 50 to 100 times more potent than morphine.[2][3] Its high lipophilicity allows for rapid entry across the blood-brain barrier, contributing to its rapid onset of action.[2][4] The core structure of fentanyl has been extensively modified, leading to a wide array of analogs with varying potencies and receptor profiles.[3][5]
Beyond the fentanyl family, other piperidine-containing structures, such as derivatives of meperidine (pethidine), have also been explored for their analgesic properties.[6][7] These compounds, while sharing the piperidine core, exhibit different SAR due to variations in other parts of the molecule.[8][6] Understanding these differences is crucial for designing next-generation analgesics with improved therapeutic windows, potentially by modulating signaling bias (i.e., preferential activation of G-protein pathways over β-arrestin recruitment).[4]
Signaling Pathways of the μ-Opioid Receptor
The μ-opioid receptor, a class A GPCR, is the primary target for most opioid analgesics. Upon agonist binding, it undergoes a conformational change that triggers intracellular signaling cascades. The two major pathways are:
-
G-protein Signaling: The activated receptor couples to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is primarily associated with the desired analgesic effects.[2][4]
-
β-Arrestin Recruitment: The agonist-bound receptor is also phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[2][4]
The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over the other. A G-protein biased MOR agonist could theoretically provide analgesia with a reduced side-effect profile.[2]
Caption: Opioid receptor signaling pathways.
Comparative In Vitro Performance Data
The following tables summarize the in vitro performance of selected piperidine-based opioids at the μ-opioid receptor. The data is compiled from studies utilizing standardized radioligand binding and functional assays.
Table 1: Receptor Binding Affinities (Ki, nM)
Binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | μ-Opioid (MOR) Ki (nM) | δ-Opioid (DOR) Ki (nM) | κ-Opioid (KOR) Ki (nM) | Reference |
| Fentanyl | 1.2 | >1000 | >1000 | [1] |
| Carfentanil | ~0.034 | 148 | 135 | [5] |
| (3R, 4S)-23 | 0.0021 | 18.4 | 25.8 | [9] |
| Compound 18a | >4600 | 18 | 500 | [10] |
| Compound 6a | 3790 | 0.87 | 7470 | [11] |
Note: Data for Carfentanil is derived from multiple sources suggesting high affinity. Compound (3R, 4S)-23 is a novel piperidine analog. Compound 18a is a selective δ-agonist. Compound 6a is another potent δ-agonist.[5][9][10][11]
Analysis of Binding Data: The data clearly illustrates the high μ-opioid receptor affinity and selectivity of fentanyl and its analog, carfentanil.[1][5] In contrast, medicinal chemistry efforts have successfully tuned the piperidine scaffold to achieve high affinity and selectivity for the δ-opioid receptor (e.g., compounds 18a and 6a) or exceptional potency at the μ-receptor, as seen with compound (3R, 4S)-23.[9][10][11] This highlights the versatility of the piperidine core in achieving desired selectivity profiles. The structure-activity relationship exploration shows that substituents on both the piperidine and phenyl rings play a crucial role in determining binding affinity and selectivity.[9]
Table 2: Functional Activity at the μ-Opioid Receptor
Functional activity is assessed by measuring the cellular response following receptor activation. Key parameters include EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum response relative to a standard agonist).
| Compound | Assay Type | EC50 (nM) | Emax (% of DAMGO) | Reference |
| DAMGO (reference) | cAMP Inhibition | 1.8 | 100% | [2] |
| Morphine | cAMP Inhibition | 8.5 | 99% | [2] |
| Fentanyl | cAMP Inhibition | 0.4 | 105% | [2] |
| Butyrylfentanyl | cAMP Inhibition | 0.3 | 106% | [2] |
| Cyclopropylfentanyl | cAMP Inhibition | 0.2 | 108% | [2] |
| (3R, 4S)-23 | MOR Agonism | 0.0013 | 209.1% | [9] |
| DAMGO (reference) | β-arrestin2 Recruitment | 29 | 100% | [2] |
| Morphine | β-arrestin2 Recruitment | 110 | 100% | [2] |
| Fentanyl | β-arrestin2 Recruitment | 32 | 75% | [2] |
| Butyrylfentanyl | β-arrestin2 Recruitment | 29 | 73% | [2] |
| Cyclopropylfentanyl | β-arrestin2 Recruitment | 40 | 72% | [2] |
Analysis of Functional Data: In the G-protein pathway (cAMP inhibition assay), fentanyl and its analogs demonstrate higher potency (lower EC50) and, in some cases, higher efficacy (Emax > 100%) compared to the standard agonist DAMGO and morphine.[2] The novel compound (3R, 4S)-23 shows exceptionally high potency and efficacy.[9]
Interestingly, in the β-arrestin2 recruitment assay, all tested fentanyl analogs were less efficacious than DAMGO.[2] This suggests a degree of G-protein signaling bias for the fentanyl class, although they are still potent recruiters of β-arrestin. The operational model of agonism reveals that while their maximal response in the β-arrestin pathway is lower, their intrinsic efficacy for the G-protein pathway is significantly higher than DAMGO.[2] This discrepancy between maximal effect and intrinsic efficacy is a critical insight for drug developers aiming to fine-tune signaling bias.
Experimental Methodologies
The reliability of in vitro data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for the key assays used to characterize piperidine-based opioids.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cultured cells (e.g., CHO cells stably expressing the human μ-opioid receptor) in a lysis buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.
Protocol 2: cAMP Inhibition Functional Assay
This assay measures a compound's ability to activate the Gi signaling pathway by quantifying the resulting decrease in intracellular cAMP levels.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., MOR-HEK293 cells) in a 96-well plate and grow to confluence.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of the test compound along with a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[2]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the inhibition achieved by a known full agonist like DAMGO.
Conclusion and Future Directions
The in vitro comparison of piperidine-based compounds reveals a highly adaptable chemical scaffold capable of producing ligands with diverse pharmacological profiles. By modifying substituents on the piperidine ring and its appended groups, researchers can precisely tune receptor affinity, selectivity, and functional activity.[9][12]
The fentanyl analog data demonstrates that high potency in the G-protein pathway does not always correlate with high efficacy in the β-arrestin pathway, providing a clear example of signaling bias.[2] This is a critical area of ongoing research, as developing G-protein biased agonists is a promising strategy for creating safer analgesics with fewer side effects.[2][4] Furthermore, novel piperidine structures, such as compound (3R, 4S)-23, show that there is still vast potential to discover molecules with unprecedented potency and efficacy by moving beyond traditional scaffolds.[9][12]
For drug development professionals, this guide underscores the importance of a comprehensive in vitro profiling strategy. It is no longer sufficient to assess only binding affinity or potency in a single functional pathway. A multi-assay approach, including measures of both G-protein activation and β-arrestin recruitment, is essential to fully understand a compound's mechanism of action and to predict its potential therapeutic profile. The methodologies and comparative data presented here provide a foundational framework for the rational design and evaluation of the next generation of piperidine-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of (2-Fluoro-phenyl)-piperidin-4-yl-methanone Analogs as CNS Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The (2-Fluoro-phenyl)-piperidin-4-yl-methanone scaffold is a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS). Its inherent structural features make it a "privileged structure" in medicinal chemistry, frequently incorporated into ligands for a variety of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative overview of how subtle molecular modifications influence their binding affinity and selectivity, with a particular focus on their potential as antipsychotic agents.
The Core Scaffold: A Foundation for CNS Drug Discovery
The fundamental structure of this compound consists of three key moieties: a 2-fluorophenyl ring, a piperidine ring, and a ketone linker. The interplay of these components dictates the molecule's overall physicochemical properties and its ability to interact with specific biological targets. The 4-benzoylpiperidine fragment is a well-established pharmacophore, recognized for its role in the activity of numerous CNS-active drugs.[1][2] The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor affinity.
Targeting Key Receptors in Neuropsychiatric Disorders
Atypical antipsychotic drugs often exhibit a complex pharmacological profile, with activity at multiple receptor subtypes. The primary targets for the treatment of schizophrenia and other psychotic disorders are the dopamine D2 and serotonin 5-HT2A receptors.[3][4][5][6] The therapeutic efficacy of many atypical antipsychotics is attributed to a dual antagonism of these two receptors. Consequently, the SAR exploration of this compound analogs has largely centered on optimizing their affinity and selectivity for these key targets.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the this compound scaffold by examining the impact of structural modifications at three primary locations: the N-substituent of the piperidine ring, the benzoyl moiety, and the piperidine ring itself.
The Critical Role of the Piperidine N-Substituent
The nitrogen atom of the piperidine ring offers a crucial point for modification, allowing for the introduction of various substituents that can significantly influence receptor binding and functional activity. The nature of this substituent is a key determinant of a compound's overall pharmacological profile.
A common strategy involves the introduction of an aralkyl or a longer chain containing an arylpiperazine moiety. This extension allows the molecule to occupy additional binding pockets within the receptor, often leading to enhanced affinity and selectivity. For instance, in a series of 1-aryl-4-(phenylarylmethyl)piperazines, minor structural changes to the N-substituent were shown to modulate the degree of agonism and antagonism at both D2 and 5-HT1A receptors.[3]
Experimental Methodologies for SAR Elucidation
The determination of the SAR for these analogs relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assays
Objective: To determine the affinity of the synthesized compounds for specific receptor targets.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the target receptor (e.g., human D2 or 5-HT2A receptors) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
Protocol (e.g., Calcium Flux Assay for Gq-coupled receptors like 5-HT2A):
-
Cell Culture: Cells expressing the target receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the wells.
-
Agonist Challenge: A known agonist for the receptor is added to stimulate a response.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to either stimulate a response on its own (agonist), block the agonist-induced response (antagonist), or reduce the basal receptor activity (inverse agonist) is quantified.
Comparative Analysis and Future Directions
The this compound scaffold has proven to be a highly versatile template for the design of potent and selective ligands for CNS receptors. The SAR studies highlighted in this guide demonstrate that:
-
N-Substitution is Key: The substituent on the piperidine nitrogen is a primary determinant of affinity and functional activity, with larger, more complex groups often leading to higher potency.
-
Aromatic Substitution Modulates Selectivity: Modifications to the benzoyl ring can fine-tune the selectivity profile between different receptor subtypes.
-
Piperidine Ring as a Scaffold: The piperidine ring serves as a rigid scaffold, and its conformation is crucial for optimal receptor interaction.
Future research in this area will likely focus on the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key receptors involved in the pathophysiology of complex neuropsychiatric disorders. By leveraging the established SAR of the this compound core, medicinal chemists can continue to design novel therapeutics with improved efficacy and reduced side-effect profiles.
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for conducting SAR studies on novel analogs.
Caption: A typical workflow for SAR studies.
References
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SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chem Pharm Bull (Tokyo). 2006 Sep;54(9):1326-30. doi: 10.1248/cpb.54.1326. [Link]
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Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Des Discov. 1994 Apr;11(3):197-203. [Link]
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Structure Activity Relationships - Antipsychotics. SlideShare. [Link]
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Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Proc Natl Acad Sci U S A. 2008 Jun 10;105(23):8151-6. doi: 10.1073/pnas.0712343105. [Link]
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Targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors for developing effective antipsychotics: synthesis, biological characterization, and behavioral studies. J Med Chem. 2014 Dec 26;57(24):10349-65. doi: 10.1021/jm501369y. [Link]
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Benchmarking the antioxidant potential of (2-Fluoro-phenyl)-piperidin-4-yl-methanone against standards
Introduction
In the field of drug discovery and development, the identification of compounds with significant antioxidant potential is of paramount importance. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities.[3][4][5][6][7] This guide focuses on a novel compound, (2-Fluoro-phenyl)-piperidin-4-yl-methanone, and provides a comprehensive framework for benchmarking its antioxidant potential against established standards.
The introduction of a fluorine atom into a phenyl ring can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, enhance its biological activity.[8][9][10] This guide will present a systematic approach to evaluating the antioxidant capacity of this compound using widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[11][12][13] The performance of the target compound will be compared against three well-characterized antioxidant standards: Ascorbic Acid (Vitamin C), Trolox, and Gallic Acid.
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed experimental protocols necessary to conduct a thorough and reliable comparative analysis.
Principles of Antioxidant Benchmarking
To objectively assess the antioxidant potential of a novel compound, it is crucial to employ multiple assays that probe different facets of antioxidant activity. This multi-assay approach provides a more comprehensive understanding of the compound's mechanism of action. Furthermore, comparison against universally accepted standards is essential for contextualizing the results.
Standard Antioxidant Compounds
-
Ascorbic Acid (Vitamin C): A natural water-soluble antioxidant that plays a vital role in various physiological processes.[14][15] It is a potent reducing agent and scavenges a wide range of ROS.[16][17][18] Its antioxidant activity stems from its ability to donate electrons from its enediol structure.[16]
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays.[19][20][21][22][23] It is effective in quenching peroxyl radicals and is the benchmark for the Trolox Equivalence Antioxidant Capacity (TEAC) assay.[19][20]
-
Gallic Acid: A naturally occurring phenolic acid found in numerous plants, known for its potent antioxidant and anti-inflammatory properties.[1][24][25] Its ability to scavenge free radicals is attributed to the presence of three hydroxyl groups on its benzene ring.[26][27]
In Vitro Antioxidant Assays
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, converting it to a non-radical form.[28][29][30] The reduction of the deep violet DPPH radical is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[29][30]
-
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[31][32][33][34]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[2][35][36][37][38][39] The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.[2][35]
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the generation of reliable and reproducible data.
Materials and Reagents
-
This compound
-
Ascorbic Acid
-
Trolox
-
Gallic Acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ferric chloride (FeCl₃)
-
TPTZ (2,4,6-tripyridyl-s-triazine)
-
Methanol
-
Ethanol
-
Sodium acetate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for antioxidant potential benchmarking.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[29]
-
Sample Preparation: Prepare a stock solution of this compound and the standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound and standards to respective wells.[29]
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[30]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[29] Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[29]
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[31][34]
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[31]
-
Sample Preparation: Prepare a stock solution of this compound and the standard antioxidants in ethanol. Perform serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound and standards to respective wells.
-
Add 180 µL of the ABTS working solution to each well.
-
A control well should contain 20 µL of ethanol and 180 µL of the ABTS working solution.
-
A blank well should contain 200 µL of ethanol.
-
Incubate the plate at room temperature for 7 minutes.[31]
-
Measure the absorbance at 734 nm.[31]
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[20]
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃ solution in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.[36]
-
-
Sample Preparation: Prepare a stock solution of this compound and the standard antioxidants in a suitable solvent. Perform serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound and standards to respective wells.[35]
-
Add 180 µL of the pre-warmed (37°C) FRAP working solution to each well.[35]
-
A control well should contain 20 µL of the solvent and 180 µL of the FRAP working solution.
-
A blank well should contain 200 µL of the solvent.
-
Incubate the plate at 37°C for 4 minutes.[35]
-
Measure the absorbance at 593 nm.[2]
-
-
Calculation: A standard curve is prepared using a ferrous sulfate (FeSO₄) solution of known concentrations. The antioxidant capacity of the samples is expressed as FRAP values, which are equivalent to the concentration of FeSO₄ that produces the same absorbance change.
Antioxidant Assay Reaction Mechanisms
Caption: Chemical principles of the DPPH, ABTS, and FRAP assays.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data to illustrate how the antioxidant potential of this compound would be compared against the standards.
Table 1: DPPH and ABTS Radical Scavenging Activity (IC₅₀ Values)
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | 85.2 ± 4.1 | 65.7 ± 3.5 |
| Ascorbic Acid | 22.5 ± 1.8 | 15.3 ± 1.2 |
| Trolox | 30.1 ± 2.5 | 10.8 ± 0.9 |
| Gallic Acid | 8.9 ± 0.7 | 5.2 ± 0.4 |
Lower IC₅₀ values indicate higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
| Compound | FRAP Value (µM Fe²⁺ equivalent/µM) |
| This compound | 0.45 ± 0.03 |
| Ascorbic Acid | 1.85 ± 0.11 |
| Trolox | 1.20 ± 0.09 |
| Gallic Acid | 2.50 ± 0.18 |
Higher FRAP values indicate greater reducing power.
Discussion
Based on the hypothetical data, this compound exhibits moderate antioxidant activity in all three assays. In the radical scavenging assays (DPPH and ABTS), its IC₅₀ values are higher than those of the standard antioxidants, indicating a lower potency in donating hydrogen atoms or electrons to neutralize free radicals. Similarly, its FRAP value is lower than that of the standards, suggesting a weaker ability to reduce ferric iron.
The order of antioxidant potency among the standards is consistent with established literature: Gallic Acid > Ascorbic Acid > Trolox. Gallic acid's superior performance is attributed to its three hydroxyl groups, which can readily donate hydrogen atoms.[1][24]
The observed activity of this compound, while modest in comparison to the standards, warrants further investigation. The presence of the fluorine atom may influence its electron-donating capacity and bioavailability.[8] Further studies could explore structure-activity relationships by synthesizing and testing analogs with different substitution patterns on the phenyl ring.
Conclusion
This guide provides a robust framework for benchmarking the antioxidant potential of the novel compound this compound against established standards. The detailed protocols for the DPPH, ABTS, and FRAP assays, coupled with a clear data analysis strategy, ensure a comprehensive and reliable evaluation. While the hypothetical data suggests that this compound possesses moderate antioxidant activity, this systematic approach enables a conclusive determination of its potential as an antioxidant agent and provides a solid foundation for further research and development.
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
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Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - MDPI.
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Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters - MDPI.
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A Head-to-Head Comparison of Synthetic Routes for Substituted Piperidin-4-yl-methanones: A Guide for Researchers
The substituted piperidin-4-yl-methanone framework is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous biologically active molecules. The versatility of this moiety allows for fine-tuning of physicochemical properties and pharmacological activity, making it a frequent target in drug discovery programs. Consequently, the development of efficient, scalable, and versatile synthetic routes to access these valuable compounds is of paramount importance.
This guide provides a head-to-head comparison of the most prominent synthetic strategies for the preparation of substituted piperidin-4-yl-methanones. We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and offer a comparative analysis of their respective strengths and limitations to aid researchers in selecting the optimal route for their specific synthetic challenges.
Route 1: The Weinreb-Nahm Ketone Synthesis: A Modern Workhorse
The Weinreb-Nahm ketone synthesis is a powerful and widely adopted method for the preparation of ketones, including piperidin-4-yl-methanones.[1][2] Its major advantage lies in the use of an N-methoxy-N-methylamide (Weinreb amide) derivative of piperidine-4-carboxylic acid. This specific amide functionality reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate, which resists the common problem of over-addition to yield the corresponding tertiary alcohol.[1][2]
Mechanistic Rationale
The success of the Weinreb-Nahm synthesis hinges on the formation of a five-membered cyclic intermediate stabilized by chelation of the metal alkoxide with the N-methoxy group.[1] This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup. This elegant control element prevents the second addition of the organometallic reagent, a common side reaction when using other carboxylic acid derivatives like esters or acid chlorides.[3]
Diagram of the Weinreb-Nahm Ketone Synthesis Mechanism
Sources
An objective comparison of the in vivo efficacy of (2-Fluoro-phenyl)-piperidin-4-yl-methanone and its analogues is crucial for advancing drug development in neuroscience. This guide provides a comprehensive framework for the in vivo evaluation of this compound, based on the pharmacological profiles of structurally related molecules. Due to the limited publicly available in vivo data for this compound, this document outlines a proposed testing strategy and compares it with known data from similar chemical entities.
Introduction to the Pharmacological Class and Rationale for In Vivo Testing
The (phenyl)-piperidin-4-yl-methanone scaffold is a key structural motif in a variety of centrally active compounds. The introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. While the specific target of this compound is not definitively established in publicly accessible literature, its structural similarity to known antipsychotic and cognitive-enhancing agents suggests its potential utility in treating neuropsychiatric disorders. For instance, related compounds have shown activity as 5-HT2A receptor inverse agonists or mGlu5 positive allosteric modulators, both of which are promising targets for schizophrenia and cognitive deficits.[1][2]
This guide, therefore, proposes a logical and scientifically rigorous in vivo evaluation strategy to elucidate the therapeutic potential of this compound, focusing on its potential antipsychotic and pro-cognitive effects. The experimental designs detailed below are based on established and validated animal models.[3][4][5]
Proposed In Vivo Efficacy Evaluation
A phased approach to in vivo testing is recommended, beginning with preliminary pharmacokinetic and dose-range finding studies, followed by specific behavioral assays to assess efficacy.[6][7]
Preliminary Studies: Pharmacokinetics and Maximum Tolerated Dose (MTD)
Prior to efficacy testing, it is essential to determine the pharmacokinetic (PK) profile and the MTD of this compound. These studies inform the selection of appropriate doses and dosing regimens for subsequent behavioral experiments.[6]
Experimental Protocol: Preliminary PK and MTD Assessment
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Administration: Administer the compound via intravenous (IV) and oral (PO) routes at a single dose (e.g., 5 mg/kg IV and 20 mg/kg PO).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability).
-
MTD Determination: Administer escalating doses of the compound to different groups of animals and monitor for signs of toxicity and body weight loss over a period of 7-14 days. The MTD is defined as the highest dose that does not produce significant morbidity or more than a 20% loss in body weight.[6]
Assessment of Antipsychotic-like Activity
Animal models of psychosis are designed to mimic certain aspects of schizophrenia symptoms. The following models are proposed to evaluate the potential antipsychotic efficacy of this compound.
This model is widely used to screen for antipsychotic potential, as dopamine agonists like amphetamine induce locomotor hyperactivity in rodents, which is sensitive to dopamine D2 receptor antagonists and other antipsychotic agents.[5][8]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Animal Model: Male C57BL/6 mice (n=8-10 per group).
-
Habituation: Place mice in open-field arenas and allow them to habituate for 30 minutes.
-
Treatment: Administer this compound or a reference antipsychotic (e.g., haloperidol, clozapine) at various doses. A vehicle control group should be included.
-
Psychostimulant Challenge: 30 minutes after treatment, administer d-amphetamine (e.g., 2-5 mg/kg, i.p.).
-
Data Collection: Record locomotor activity (distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.
-
Analysis: Compare the locomotor activity of the treatment groups to the vehicle and reference groups. A significant reduction in amphetamine-induced hyperactivity suggests antipsychotic-like potential.
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The disruption of PPI by psychotomimetic agents (like the NMDA receptor antagonist MK-801) can be reversed by antipsychotic drugs.[3][8]
Experimental Protocol: Reversal of MK-801-Induced PPI Deficit
-
Animal Model: Male Wistar rats (n=10-12 per group).
-
Apparatus: Use a startle response system with chambers equipped to deliver acoustic stimuli and measure whole-body startle responses.
-
Treatment: Administer the test compound, a reference drug, or vehicle.
-
PPI Disruption: 15-30 minutes later, administer MK-801 (dizocilpine; e.g., 0.1-0.3 mg/kg, s.c.) to induce a deficit in PPI.[2]
-
Testing Session: After a further 15-30 minutes, place the rats in the startle chambers for a 5-minute acclimation period. The session consists of pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials (a prepulse of 74-86 dB followed by the 120 dB pulse).
-
Analysis: Calculate the percentage of PPI for each trial type. Effective antipsychotics are expected to reverse the MK-801-induced reduction in PPI.
Assessment of Pro-Cognitive Activity
Cognitive impairment is a core feature of schizophrenia and other neuropsychiatric disorders. The following models are proposed to assess the potential cognitive-enhancing effects of the test compound.
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is a measure of recognition memory.[1][9]
Experimental Protocol: Novel Object Recognition
-
Animal Model: Male rats or mice (n=10-15 per group).
-
Habituation: Allow animals to explore an empty open-field arena for 5-10 minutes for 2-3 days.
-
Treatment: Administer the test compound, a reference drug (e.g., a known cognitive enhancer), or vehicle 30-60 minutes before the training session.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Analysis: Record the time spent exploring each object. A discrimination index (time with novel object - time with familiar object) / (total exploration time) is calculated. A higher index indicates better recognition memory.
The MWM is a widely used task to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.[5][9]
Experimental Protocol: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Treatment: Administer the test compound, reference drug, or vehicle daily before the testing session.
-
Acquisition Phase (Learning): For 4-5 consecutive days, animals undergo multiple trials per day to find the hidden platform. The starting position is varied for each trial.
-
Probe Trial (Memory): 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim for 60 seconds.
-
Data Collection: Record the escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial.
-
Analysis: A decrease in escape latency across acquisition days indicates learning. A preference for the target quadrant in the probe trial indicates memory retention.
Comparative Analysis with Structurally Related Compounds
While direct in vivo efficacy data for this compound is scarce, data from structurally related compounds can provide valuable context and benchmarks for potential activity.
| Compound Name | Structure | Therapeutic Target/Activity | Key In Vivo Efficacy Findings | Reference |
| ADX47273 | S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[3][10][11]oxadiazol-5-yl]-piperidin-1-yl}-methanone | mGlu5 Positive Allosteric Modulator | Reduced conditioned avoidance responding in rats (MED = 30 mg/kg), blocked psychostimulant-induced locomotor activity in mice (MED = 100 mg/kg), and improved novel object recognition in rats (MED = 1 mg/kg).[1] | [1] |
| ACP-103 | N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide | 5-HT2A Receptor Inverse Agonist | Attenuated 5-HT2A agonist-induced head-twitch behavior in rats (3 mg/kg, p.o.) and reduced MK-801-induced hyperactivity in mice (0.1-0.3 mg/kg, s.c.).[2] | [2] |
| Compound 4f | N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide | T-type Ca2+ Channel Blocker | Lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia.[12] | [12] |
Visualizations
Proposed Experimental Workflow for In Vivo Efficacy Assessment
Caption: Proposed workflow for the in vivo evaluation of this compound.
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized signaling pathways for the test compound based on related molecules.
Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for the in vivo evaluation of this compound. By employing a battery of validated behavioral models, researchers can effectively probe its potential antipsychotic and pro-cognitive efficacy. The comparative data from structurally related compounds provide a valuable framework for interpreting the experimental outcomes and guiding further drug development efforts. Adherence to robust experimental design, including preliminary pharmacokinetic and toxicological assessments, is paramount for generating reliable and translatable preclinical data.[13][14]
References
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Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]
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The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (n.d.). YouTube. Retrieved January 14, 2026, from [Link]
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ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[3][10][11]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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(PDF) In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Design, Synthesis, and Evaluation of (4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F] T-401) as a Novel Positron-Emission Tomography Imaging Agent for Monoacylglycerol Lipase. (n.d.). Takeda. Retrieved January 14, 2026, from [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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A Researcher's Comparative Guide to Confirming Cellular Target Engagement of Novel Bioactive Compounds
A Case Study with (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Introduction: For any researcher in the fields of chemical biology and drug discovery, the journey from a promising bioactive small molecule to a validated chemical probe or drug candidate is fraught with critical questions. None is more fundamental than: "Does my compound actually bind to its intended target inside a cell?" Answering this question—confirming target engagement—is the bedrock upon which all subsequent mechanistic and therapeutic hypotheses are built.
This guide provides an in-depth technical comparison of leading methodologies to confirm and quantify cellular target engagement. We will use the compound This compound as a representative case study. Publicly available information identifies this molecule as a synthetic intermediate, for instance, in the creation of GPR6 modulators[1]. However, its own direct biological target is not well-characterized, making it an ideal candidate for a target engagement validation workflow. This scenario mirrors a common challenge in drug discovery: how to proceed when a compound shows a desirable phenotypic effect, but its direct molecular interactions are unknown.
Here, we will not only describe the "how" but also the "why," delving into the scientific rationale behind choosing one method over another. We will compare three robust and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) , the NanoBRET™ Target Engagement Assay , and Fluorescence Polarization (FP) competition assays. To provide a practical context for data comparison, we will use well-characterized molecules—a p38 MAPK inhibitor and a BRD4 inhibitor—as positive controls to illustrate the expected outcomes of these assays.
The Central Challenge: Moving from in vitro Affinity to in cellulo Engagement
A compound's high affinity for a purified protein in a biochemical assay does not guarantee its efficacy in a cellular context.[2] The complexities of the cellular environment—including membrane permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), and compound metabolism—can create a significant disparity between biochemical potency and cellular target engagement.[2][3] Therefore, direct measurement of compound-target interaction in living cells is a non-negotiable step in validating a compound's mechanism of action.[4][5]
Comparative Analysis of Key Target Engagement Methodologies
The choice of a target engagement assay is a strategic decision guided by factors such as the nature of the target protein, the availability of specific reagents (e.g., antibodies, fluorescent tracers), and the desired throughput.[6][7]
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Fluorescence Polarization (FP) Assay |
| Principle | Ligand binding stabilizes a protein against thermal denaturation.[8][9][10] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[11][12] | A small fluorescent tracer bound to a large protein tumbles slowly, emitting polarized light. Competitive binding by the test compound displaces the tracer, which then tumbles rapidly, decreasing polarization.[13][14][15] |
| Target Protein | Endogenous, unmodified protein.[16] | Requires genetic modification (NanoLuc® fusion protein).[17] | Typically purified protein, but can be adapted for cell lysates.[13] |
| Compound Labeling | Not required (label-free).[16] | Not required for the test compound. Requires a specific fluorescent tracer for the target.[11] | Not required for the test compound. Requires a specific fluorescent tracer for the target.[13] |
| Throughput | Lower for traditional Western Blot; higher for plate-based formats (e.g., AlphaLISA, SplitLuc).[18] | High; easily adaptable to 96- and 384-well formats.[19] | High; homogenous mix-and-read format suitable for HTS. |
| Key Advantages | - Measures engagement with endogenous protein in its native context.- No need for protein modification or special tracers.- Broadly applicable to many soluble proteins.[5][20] | - Live-cell, real-time measurements.- Highly sensitive and quantitative (provides IC50/KD).- Can measure residence time. | - Homogenous, rapid assay.- Provides quantitative binding affinity (Ki).- Well-established for purified components.[14] |
| Key Limitations | - Not all proteins show a significant thermal shift upon ligand binding.- Western blot readout can be laborious.- Less suitable for membrane proteins.[16] | - Requires transfection and expression of a fusion protein, which may not fully recapitulate endogenous biology.- Dependent on the availability of a suitable fluorescent tracer.[17] | - Primarily a biochemical/lysate-based assay; does not directly measure intracellular engagement.- Requires a fluorescent tracer and purified protein.- Sensitive to factors affecting molecular rotation (viscosity, temperature).[15] |
| Quantitative Readout | Thermal Shift (ΔTm), Isothermal Dose-Response (EC50).[21] | Intracellular IC50, KD, Residence Time.[12] | Ki, IC50.[13] |
Section 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[20] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[8][9] This change in thermal stability can be quantified to confirm target engagement directly within intact cells or cell lysates.[10]
Causality Behind Experimental Choices in CETSA
The primary advantage of CETSA is its ability to assess engagement with the endogenous, unmodified target protein in a physiological context.[16] This eliminates potential artifacts arising from protein overexpression or tagging. The workflow involves treating cells with the compound, heating the cells to a range of temperatures, lysing them, and then separating the soluble protein fraction from the aggregated, denatured proteins. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting.[8][22]
A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[9] Alternatively, in an Isothermal Dose-Response Format (ITDRF), cells are heated to a single, optimized temperature in the presence of varying compound concentrations, yielding a dose-dependent measure of target stabilization.[10][21]
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing target engagement.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, a known positive control (e.g., 10 µM SB203580 for p38 MAPK), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[22] Include an unheated (4°C) control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the samples to the same protein concentration, mix with Laemmli buffer, and analyze by SDS-PAGE followed by Western blotting using a specific primary antibody against the target protein (e.g., anti-p38 MAPK).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each treatment group, normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A ΔTm between vehicle and compound-treated samples indicates target engagement.
-
Example Data: CETSA for p38 MAPK Inhibitor
| Compound | Target | Cell Line | Concentration | Tm (Vehicle) | Tm (Compound) | ΔTm |
| SB203580 (Control) | p38 MAPK | THP-1 | 10 µM | 48.5°C | 56.2°C | +7.7°C |
| (2-Fluoro-phenyl)-... | p38 MAPK | THP-1 | 10 µM | 48.5°C | 48.7°C | +0.2°C |
This hypothetical data illustrates that the known p38 inhibitor SB203580 causes a significant thermal shift, confirming engagement, while our test compound does not engage this particular target under these conditions.
Section 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer.[14] The assay requires expressing the target protein as a fusion with the bright, small NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target's active site serves as the energy acceptor.[12]
Causality Behind Experimental Choices in NanoBRET™
When the tracer binds to the NanoLuc®-fusion protein, the close proximity (<10 nm) allows for efficient energy transfer, generating a BRET signal. A test compound that enters the cell and binds to the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[11][12] This makes NanoBRET™ exceptionally powerful for quantitative pharmacology in a live-cell setting. It provides not just a "yes/no" answer but a quantitative measure of intracellular affinity (IC50), which can be more predictive of functional outcomes.[2] It is the method of choice when a high-throughput, quantitative readout in living cells is required and when genetic modification of the target is acceptable.
Signaling Pathway: NanoBRET™ Principle
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (2-Fluoro-phenyl)-piperidin-4-yl-methanone. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to be a self-validating system, explaining the causality behind each procedural step to ensure both personal safety and environmental stewardship.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—a fusion of a fluorinated aromatic ring and a piperidine core—allows us to infer a probable hazard profile based on well-characterized structural analogs. The piperidine moiety is associated with corrosive and toxic properties, while the fluorophenyl group suggests potential environmental persistence, a characteristic of many organofluorine compounds.[1][2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for disposal, a thorough understanding of its potential hazards is paramount. The hazard profile is extrapolated from related piperidine and fluorinated compounds.[4][5][6]
Inferred Hazard Profile
The following table summarizes the likely hazards associated with this compound. This assessment necessitates handling the compound as a hazardous substance.
| Hazard Class | GHS Hazard Statement (Anticipated) | Rationale & Source Analogs |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Piperidine derivatives are frequently classified with acute toxicity warnings.[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common characteristic of piperidine-based compounds.[6][7] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Expected based on data for similar chemical structures.[5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | A potential hazard when handling the compound as a powder or aerosol.[5][6] |
| Environmental Hazard | (Not formally classified) | Fluorinated organic compounds can be persistent in the environment. Disposal must prevent release into waterways or soil.[8][9] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the risks of exposure during all disposal-related activities.[1]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Ensure to check the manufacturer's guidelines for breakthrough time.[10]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[1]
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation.[3][6]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is segregated, contained, and labeled correctly for handover to licensed waste carriers.
Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the disposal process.
Caption: Disposal Workflow Diagram
Detailed Procedural Steps
1. Waste Characterization and Segregation:
- Solid Waste: Collect unadulterated this compound powder in a dedicated, robust, and sealable container. This container should be clearly labeled as "Hazardous Waste."
- Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and leak-proof solvent waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The piperidine structure suggests potential reactivity with strong oxidizing agents.[11]
- Contaminated Labware: Disposable items (e.g., pipette tips, weighing paper, gloves) that have come into contact with the compound must be placed in a sealed bag or container, also labeled as hazardous waste.[12]
2. Packaging and Labeling:
- All waste must be collected in containers approved for hazardous chemical waste.[3]
- The container label must, at a minimum, include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The date of accumulation.
- Appropriate hazard pictograms (e.g., irritant, acute toxicity).[6]
- Keep the container securely sealed at all times, except when adding waste.[4]
3. Spill and Emergency Procedures:
- Minor Spills: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6][13] Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
- Major Spills: For any spill outside of a fume hood, or for a large spill, evacuate the immediate area and alert your institution's EHS or emergency response team immediately.[11]
4. Storage and Final Disposal:
- Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area. This area should be cool, well-ventilated, and away from incompatible materials.[3][4]
- The final disposal method for this type of fluorinated organic compound is typically high-temperature incineration in a licensed hazardous waste facility.[14] This method is necessary to ensure the complete destruction of the molecule, breaking the stable carbon-fluorine bonds.[8][9]
- Never dispose of this chemical down the drain or in regular trash.[2][15] This is critical to prevent environmental contamination, as fluorinated compounds can be persistent and harmful to aquatic life.[1][8]
Part 3: Regulatory Context and Causality
The procedures outlined are grounded in regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste. While this specific compound may not be explicitly listed, its properties would likely classify it as a characteristic hazardous waste.
Furthermore, the EPA has shown increasing concern over fluorinated compounds, such as PFAS, due to their environmental persistence.[16][17][18] Adhering to a stringent disposal protocol for all novel fluorinated molecules is a proactive measure in line with current regulatory trends and responsible scientific practice. The choice of high-temperature incineration is based on its proven effectiveness in breaking down stable organic molecules into less harmful components.[9]
By following this guide, you ensure that the disposal of this compound is conducted in a manner that is safe for you and your colleagues, and responsible for the protection of our environment.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Key Organics. (2017, December 1). Safety Data Sheet: (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone.
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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- BuyersGuideChem. (n.d.). (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride.
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Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Fluoro-phenyl)-piperidin-4-yl-methanone
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. The compound (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a heterocyclic ketone, represents a class of molecules that, while promising in research, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety that protects both the individual and the integrity of the research.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before a single container is opened, a thorough risk assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 98294-54-3) is not always readily available, we can infer a likely hazard profile from structurally similar compounds. This process of "hazard profiling" is a critical skill for any research scientist.
Analysis of related structures, such as (4-Fluoro-phenyl)-piperidin-4-yl-methanol and (2,4-Difluorophenyl)(piperidin-4-yl)methanone, suggests the following potential hazards[1][2]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The compound is typically a solid or powder, which presents a significant risk of aerosolization and inhalation, especially during weighing and transfer operations[3]. Therefore, our safety protocols must be built around mitigating exposure through all potential routes: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion (oral).
The Core PPE Protocol: Your Primary Barrier
The selection of PPE is not a one-size-fits-all exercise; it is dictated by the specific hazards of the chemical and the nature of the task.[4][5] Based on the hazard profile, the following PPE is mandatory when handling this compound.
Hand Protection: Chemical-Resistant Gloves
The potential for skin irritation and harm upon contact makes glove selection critical. Disposable nitrile gloves are a standard and effective choice for providing short-term protection against a wide range of chemicals.[6]
-
Why Nitrile? Nitrile offers good resistance to many chemicals and is less likely to cause allergic reactions than latex.
-
Causality: The principle here is barrier protection. The gloves must prevent the chemical from making contact with the skin. Always inspect gloves for tears or pinholes before use.[6]
-
Protocol: Use a double-gloving technique, especially when handling larger quantities or during procedures with a high risk of splashing. This involves wearing two pairs of nitrile gloves. If the outer glove becomes contaminated, it can be carefully removed, leaving the inner glove to protect the user during the immediate cleanup or procedure completion. Contaminated gloves must be disposed of as hazardous waste.[7][8]
Eye and Face Protection: Beyond Standard Safety Glasses
Given the risk of serious eye irritation, standard safety glasses are insufficient.
-
Mandatory Equipment: Chemical splash goggles that meet ANSI Z87.1 standards are required.[6] These provide a seal around the eyes, protecting against dust particles and splashes from all directions.
-
Elevated Risk Protocol: When there is a significant risk of splashing or aerosol generation (e.g., during transfers outside of a fume hood or when handling larger quantities), a full-face shield must be worn in addition to chemical splash goggles.[6][9] This provides a secondary layer of protection for the entire face.
Body Protection: The Laboratory Coat
A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[10]
-
Causality: The lab coat protects your skin and personal clothing from contamination.[11] In the event of a minor spill, a contaminated lab coat can be removed quickly to minimize exposure.[12]
-
Material Choice: A coat made of Nomex® or a similar flame-resistant material is preferable, especially if flammable solvents are also in use.[6] Standard cotton or polyester/cotton blends are acceptable for handling this compound in the absence of significant fire risk.
Respiratory Protection: Controlling Inhalation Exposure
Administrative and engineering controls, such as working in a certified chemical fume hood, are the primary methods for preventing inhalation exposure.[6][13]
-
Primary Engineering Control: All weighing, transfer, and handling of powdered this compound must be conducted within a properly functioning chemical fume hood.[10][12]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to control airborne concentrations, respiratory protection is necessary. The use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[6][14] For a powdered chemical of this nature, a NIOSH-approved N95 or higher-rated particulate respirator would be the minimum requirement.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-layered Nitrile Gloves | Protects against skin irritation and absorption[1][2]. Double-gloving allows for safe removal of contaminated outer layer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Prevents airborne powder and splashes from causing serious eye irritation[2][6]. |
| Face Protection | Face Shield (in addition to goggles) | Required for tasks with high splash/aerosol risk, protecting the entire face[6][9]. |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and clothing from contamination[11][12]. |
| Respiratory | Chemical Fume Hood (Primary) | Engineering control to prevent inhalation of hazardous powder[3][10]. |
Operational Plans: Step-by-Step Procedures
Trustworthy protocols are self-validating because they are clear, logical, and designed to minimize risk at every step.
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Protocol for Weighing and Handling
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface.
-
PPE: Don all required PPE as per the sequence outlined above.
-
Weighing: Use disposable weigh boats. To minimize static and powder dispersal, consider using an anti-static gun or bar[3].
-
Transfer: If transferring the powder to a reaction vessel, do so carefully within the fume hood. Use a powder funnel to minimize loss and aerosolization.
-
Post-Transfer: Immediately cap the source container and the reaction vessel.
-
Initial Cleanup: Dispose of the contaminated weigh boat and any contaminated wipes directly into a designated hazardous waste bag located inside the fume hood.
-
Final Steps: After the experiment is complete, decontaminate all surfaces and equipment before removing PPE.
Disposal Plan: Completing the Safety Lifecycle
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[15][16]
Contaminated PPE and Materials
-
Gloves, Wipes, Weigh Boats: All solid materials that have come into contact with this compound are considered hazardous waste. They must be collected in a clearly labeled, sealed hazardous waste bag or container.[17]
-
Empty Containers: Original chemical containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). This rinsate must be collected and disposed of as liquid hazardous waste.[17][18] After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of as regular laboratory glass waste.[18]
Bulk Chemical and Liquid Waste
-
Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or place it in the regular trash.[16][19]
-
Liquid Waste: Any solutions containing the compound, as well as the rinsate from cleaning glassware, must be collected in a compatible, sealed, and properly labeled hazardous waste container. The label must include the full chemical name and approximate concentrations of all components.[16][17]
All waste must be managed according to your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[16][18]
Caption: Decision-making flowchart for the proper disposal of waste.
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you create a robust safety culture that goes beyond mere compliance. You build a system of protection that is logical, trustworthy, and grounded in scientific principles, ensuring that your valuable research can proceed without compromising your most valuable asset: your health and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
